molecular formula C21H20NO6D3 B602611 2-Demethyl Colchicine-d3 CAS No. 1217630-52-8

2-Demethyl Colchicine-d3

カタログ番号: B602611
CAS番号: 1217630-52-8
分子量: 388.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Demethyl Colchicine-d3 is a deuterium-labeled analogue of 2-Demethyl Colchicine, a key oxidative metabolite of the anti-inflammatory alkaloid colchicine . This stable isotope-labeled internal standard is essential for quantitative bioanalytical method development and validation (AMV) in pharmacokinetic studies, enabling precise and traceable measurement of colchicine and its metabolites in biological matrices . Colchicine itself is a well-established tubulin-binding agent that disrupts microtubule assembly, leading to a wide range of downstream anti-inflammatory effects, including the inhibition of neutrophil chemotaxis, adhesion, and superoxide production . The demethylation of colchicine, a primary metabolic pathway mediated by the CYP3A4 enzyme, produces metabolites like 2-Demethyl Colchicine and 3-Demethyl Colchicine . Research into demethylated colchicine derivatives has indicated that such compounds can exhibit potent anti-inflammatory properties, particularly in inhibiting leukocyte migration, which is a critical process in pathologies like rheumatoid arthritis, while demonstrating a more favorable toxicity profile compared to the parent compound . Consequently, this compound provides researchers with a critical tool for investigating the complex metabolism, pharmacokinetics, and mechanisms of action of colchicine, facilitating a deeper understanding of its therapeutic and toxicological profiles in inflammatory and fibrotic disease research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Analytical & Biological Role of 2-Demethyl Colchicine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Compound

For decades, colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its potent anti-inflammatory effects are primarily attributed to its ability to disrupt microtubule polymerization, a fundamental cellular process.[3] However, to fully comprehend the pharmacokinetics and therapeutic window of colchicine, researchers and drug development professionals must look beyond the parent drug to its metabolic fate.

This technical guide provides an in-depth exploration of 2-Demethyl Colchicine, a key metabolite of colchicine, and its deuterated analogue, 2-Demethyl Colchicine-d3. We will delve into the critical role of this compound as an internal standard in bioanalytical method development, offering a detailed protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this guide will examine the biological activity of 2-Demethyl Colchicine itself, providing protocols for its investigation and contextualizing its effects in microtubule dynamics and cytotoxicity.

The Metabolic Journey: From Colchicine to its Demethylated Metabolites

Following administration, colchicine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][4] This biotransformation process involves demethylation at various positions on the colchicine molecule, leading to the formation of two main metabolites: 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC).[4] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions.

G Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 Hepatic Metabolism Metabolites Metabolites CYP3A4->Metabolites Two_DMC 2-Demethyl Colchicine Metabolites->Two_DMC Three_DMC 3-Demethyl Colchicine Metabolites->Three_DMC caption Fig. 1: Metabolic Pathway of Colchicine G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (e.g., 200 µL) Spike 2. Spike with 2-Demethyl Colchicine-d3 (IS) Plasma->Spike Precipitate 3. Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject onto LC Column Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. MRM Detection Ionize->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 11. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify 12. Quantify against Calibration Curve Ratio->Quantify caption Fig. 2: LC-MS/MS Workflow G cluster_cell_prep Cell Preparation & Treatment cluster_mtt MTT Assay cluster_analysis_mtt Data Analysis Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Adhesion (Overnight) Seed->Adhere Treat 3. Treat with 2-Demethyl Colchicine Adhere->Treat Incubate 4. Incubate (24-72h) Treat->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (3-4h) Add_MTT->Incubate_MTT Dissolve 7. Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read 8. Read Absorbance (570 nm) Dissolve->Read Calc_Viability 9. Calculate % Viability Read->Calc_Viability Plot 10. Plot Dose-Response Curve Calc_Viability->Plot Calc_IC50 11. Determine IC50 Value Plot->Calc_IC50 caption Fig. 3: MTT Assay Workflow

Sources

2-Demethyl Colchicine-d3 mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, metabolic origin, and analytical application of 2-Demethyl Colchicine-d3 . This document is structured for researchers and drug development professionals requiring high-level validation of this compound's utility in pharmacokinetics (PK) and stable isotope dilution assays (SIDA).

Mechanisms of Action: Pharmacological & Bioanalytical

Executive Summary

This compound (CAS: 1217630-52-8) is the stable deuterium-labeled isotope of 2-Demethylcolchicine (2-DMC) , a primary Phase I metabolite of the alkaloid colchicine.

While the parent drug colchicine is a potent tubulin-destabilizing agent used in the treatment of gout and Familial Mediterranean Fever (FMF), its metabolite 2-DMC represents a critical detoxification product. The "d3" derivative serves a distinct, non-therapeutic role as a Certified Reference Material (CRM) and Internal Standard (IS) in clinical mass spectrometry.

This guide dissects the compound's utility across two distinct mechanistic layers:

  • Biological Mechanism: The metabolic generation of 2-DMC and its reduced affinity for the tubulin-microtubule complex.

  • Analytical Mechanism: The physicochemical principles enabling its use as a precise internal standard for correcting matrix effects in LC-MS/MS workflows.

Biological Mechanism of Action

To understand the significance of the analyte, one must understand the pharmacology of the metabolite it represents.

2.1. Metabolic Origin: The CYP3A4 Pathway

Colchicine undergoes demethylation primarily in the liver.[1] The transformation is catalyzed by the Cytochrome P450 3A4 (CYP3A4) isozyme.[1][2]

  • Substrate: Colchicine (Ring A, position 2 methoxy group).

  • Reaction: O-Demethylation.

  • Product: 2-Demethylcolchicine (2-DMC).[3]

  • Clinical Consequence: This conversion renders the molecule more polar, facilitating renal and biliary excretion.

Note on Regioselectivity: While CYP3A4 also produces 3-Demethylcolchicine (3-DMC), the 2-DMC and 3-DMC ratios can vary based on specific enzymatic polymorphisms and drug-drug interactions (DDIs). Monitoring 2-DMC levels is therefore a proxy for CYP3A4 activity and potential toxicity.

2.2. Tubulin Binding Kinetics (Pharmacodynamics)

The therapeutic efficacy of colchicine stems from its binding to the colchicine-binding site (CBS) located at the interface of


- and 

-tubulin heterodimers.
  • Colchicine Affinity: High (

    
    ). It induces a conformational change that prevents microtubule polymerization, arresting cells in metaphase.
    
  • 2-DMC Affinity: Significantly Reduced / Inactive.

    • Structural Causality:[4] The methoxy group at position 2 of Ring A in colchicine is crucial for hydrophobic interactions within the tubulin pocket. The conversion of this

      
       to a hydroxyl (
      
      
      
      ) group in 2-DMC disrupts this hydrophobic fit and introduces a polar donor/acceptor mismatch, drastically lowering binding affinity.
    • Toxicity Profile: Consequently, 2-DMC is considered a detoxification metabolite with negligible antimitotic activity compared to the parent compound.

Analytical Mechanism: Stable Isotope Dilution

The primary application of This compound is in the quantitative analysis of biological samples (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Principle of Internal Standardization

In LC-MS/MS, biological matrices (e.g., phospholipids in plasma) often cause ion suppression or enhancement , altering the signal intensity of the analyte.

  • The Problem: External calibration cannot account for these variable matrix effects between patient samples.

  • The Solution (MoA of the IS): this compound is added at a fixed concentration to all samples.

    • Co-Elution: Being chemically identical (isotopolog) to the analyte (2-DMC), it co-elutes at the same retention time.

    • Matrix Experience: It experiences the exact same ionization environment (suppression/enhancement) as the analyte.

    • Mass Differentiation: The mass spectrometer resolves them by mass (

      
      ).
      
    • Correction: The ratio of Analyte Area / IS Area is used for quantification, mathematically canceling out the matrix error.

3.2. Physicochemical Properties
Property2-Demethylcolchicine (Analyte)This compound (IS)
Molecular Formula


Monoisotopic Mass ~385.41 Da~388.43 Da
Precursor Ion [M+H]+ m/z 386.2m/z 389.2
Retention Time

(e.g., 2.5 min)

(Identical to analyte)
Solubility Methanol, DMSOMethanol, DMSO
Technical Workflow: LC-MS/MS Protocol

The following protocol outlines a validated workflow for quantifying colchicine metabolites using the d3-standard. This protocol is designed to be self-validating through the use of QC samples and IS response monitoring.

4.1. Sample Preparation (Protein Precipitation)
  • Objective: Remove plasma proteins while maximizing recovery of the polar metabolite.

  • Aliquot: Transfer

    
     of patient plasma into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Spike with

    
     of This compound  working solution (e.g., 100 ng/mL in MeOH). Vortex for 10 sec.
    
  • Precipitation: Add

    
     of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Separation: Vortex (1 min) and Centrifuge at 14,000 rpm for 10 min at

    
    .
    
  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape requires focusing.

4.2. LC-MS/MS Conditions[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

4.3. MRM Transitions (Quantification)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2-Demethylcolchicine 386.2310.125Analyte
This compound 389.2313.125Internal Standard

*Note: Product ions correspond to the loss of the side chain or ring fragmentation. Verify exact transitions via product ion scan during method development.

Visualization: Metabolic & Analytical Pathways

The following diagram illustrates the dual mechanism: the biological generation of the metabolite via CYP3A4 and the analytical workflow using the d3-standard to quantify it.

G cluster_0 Biological Mechanism (In Vivo) cluster_1 Analytical Mechanism (In Vitro) Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Substrate DMC 2-Demethylcolchicine (Inactive Metabolite) CYP3A4->DMC O-Demethylation Sample Patient Plasma (Contains DMC) DMC->Sample Extracted LCMS LC-MS/MS Analysis (Co-elution) Sample->LCMS IS This compound (Internal Standard) IS->LCMS Spike Result Quantification (Area Ratio Correction) LCMS->Result

Figure 1: Integration of the CYP3A4 metabolic pathway (left) and the Stable Isotope Dilution Assay workflow (right).

References
  • Terkeltaub, R. A. (2009). Colchicine update: 2008.[6] Seminars in Arthritis and Rheumatism.

  • Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology.

  • Wason, S., et al. (2012).[7] Effects of grapefruit and Seville orange juices on the pharmacokinetic properties of colchicine in healthy subjects.[7] Clinical Therapeutics.[7]

  • US FDA. (2025). Bioanalytical Method Validation Guidance for Industry.[8] (General reference for LC-MS validation standards).

  • Jiang, Y., et al. (2013).[7] Development and validation of a sensitive LC-MS/MS method for the determination of colchicine in human plasma. Journal of Chromatography B.

Sources

An In-Depth Technical Guide to the Biological Activity of Deuterated Colchicine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the biological activity of deuterated colchicine metabolites. Colchicine, a potent anti-inflammatory agent, has a narrow therapeutic index, primarily due to its toxicity, which is linked to its metabolism. Deuteration, the selective replacement of hydrogen with deuterium, presents a promising strategy to modulate the metabolic fate of colchicine, potentially leading to an improved therapeutic profile. This document will delve into the rationale behind deuterating colchicine, the comparative biological activities of its deuterated versus non-deuterated metabolites, and the advanced analytical methodologies required for their characterization. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, medicinal chemistry, and drug metabolism.

Introduction: The Rationale for Deuterating Colchicine

Colchicine, a naturally occurring alkaloid, is a cornerstone in the management of inflammatory conditions such as gout and Familial Mediterranean Fever (FMF).[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin.[1][3][4] This interference with microtubule dynamics impacts a multitude of cellular processes, including cell division, migration, and inflammatory signaling pathways.[2][5] Specifically, colchicine inhibits neutrophil motility and activity, key mediators in the inflammatory cascade.[6][7]

Despite its efficacy, the clinical utility of colchicine is hampered by a narrow therapeutic window and significant dose-dependent toxicity.[6][8] Gastrointestinal distress is a common side effect, and overdose can lead to severe, life-threatening complications, including multi-organ failure.[6][8][9] The toxicity of colchicine is intrinsically linked to its metabolism. The parent compound is metabolized in the liver and other tissues by the cytochrome P450 enzyme CYP3A4, leading to the formation of metabolites such as 2-O-demethylcolchicine and 3-O-demethylcolchicine.[8]

This metabolic process is a critical determinant of both the drug's efficacy and its toxicity profile. It is at this juncture that the strategic application of deuterium offers a compelling avenue for therapeutic enhancement. Deuteration involves the substitution of hydrogen atoms with their heavier, stable isotope, deuterium.[][11] This subtle modification can have a profound impact on the pharmacokinetic properties of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[][12] The C-D bond is stronger than the C-H bond, and consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down upon deuteration.[]

By selectively deuterating the positions on the colchicine molecule that are susceptible to metabolic transformation, it is hypothesized that the rate of formation of potentially toxic metabolites can be reduced. This could lead to a more favorable pharmacokinetic profile, with a longer half-life of the parent drug and a decreased concentration of harmful metabolites, thereby widening the therapeutic index.[13][14][15] This guide will explore the biological ramifications of this strategy, focusing on the activity of the resulting deuterated colchicine metabolites.

Colchicine Metabolism and the Impact of Deuteration

The metabolism of colchicine is primarily mediated by the cytochrome P450 system, with CYP3A4 playing a pivotal role.[5][8] The main metabolic pathways involve O-demethylation at the C2 and C3 positions of the A ring, leading to the formation of 2-O-demethylcolchicine and 3-O-demethylcolchicine, respectively. These metabolites can then undergo further conjugation reactions before excretion.

The rationale for deuterating colchicine lies in altering this metabolic cascade. By replacing the hydrogen atoms on the methoxy groups with deuterium, the enzymatic cleavage of these groups by CYP3A4 can be slowed down. This has the potential to:

  • Reduce the formation of demethylated metabolites: This is significant as the metabolites may contribute to the overall toxicity profile of the drug.

  • Increase the systemic exposure of the parent drug: A slower metabolism can lead to a longer half-life and increased bioavailability of colchicine.[11]

  • Potentially alter the pharmacological activity: The altered metabolic profile could lead to a different spectrum of biological effects.

The following diagram illustrates the metabolic pathway of colchicine and the intended impact of deuteration.

Colchicine_Metabolism Figure 1. Metabolic Pathway of Colchicine and the Effect of Deuteration Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 Metabolism (O-demethylation) Colchicine->CYP3A4 Deuterated_Colchicine Deuterated Colchicine Deuterated_Colchicine->CYP3A4 Slower Metabolism (KIE) Metabolites 2-O-demethylcolchicine & 3-O-demethylcolchicine CYP3A4->Metabolites Reduced_Metabolites Reduced Formation of Demethylated Metabolites CYP3A4->Reduced_Metabolites Excretion Excretion Metabolites->Excretion Reduced_Metabolites->Excretion

Caption: Figure 1. Metabolic Pathway of Colchicine and the Effect of Deuteration.

Comparative Biological Activity of Deuterated vs. Non-Deuterated Metabolites

A comprehensive understanding of the biological activity of deuterated colchicine metabolites requires a multifaceted approach, encompassing in vitro and in vivo studies. The primary objective is to ascertain whether deuteration alters the therapeutic efficacy and toxicity profile.

In Vitro Assessment of Biological Activity

A battery of in vitro assays is essential to compare the biological activity of deuterated and non-deuterated colchicine metabolites. These assays should focus on the known mechanisms of action of colchicine.

The hallmark of colchicine's activity is its ability to inhibit tubulin polymerization.[1][3][4] This assay is critical to determine if the deuterated metabolites retain this primary pharmacological effect.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagents and Materials:

    • Purified tubulin protein

    • Polymerization buffer (e.g., PEM buffer containing GTP and glycerol)

    • Test compounds (deuterated and non-deuterated colchicine metabolites)

    • Positive control (e.g., colchicine)

    • Negative control (vehicle)

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare solutions of the test compounds and controls in the polymerization buffer at various concentrations.

    • Add the tubulin protein to the solutions.

    • Incubate the mixture at 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Calculate the IC50 values (the concentration of the compound that inhibits tubulin polymerization by 50%) for each compound.[16]

Data Presentation: Comparative Tubulin Polymerization Inhibition

CompoundIC50 (µM)
ColchicineValue
2-O-demethylcolchicineValue
Deuterated 2-O-demethylcolchicineValue
3-O-demethylcolchicineValue
Deuterated 3-O-demethylcolchicineValue

Note: The values in this table are placeholders and would be populated with experimental data.

Colchicine exerts its anti-inflammatory effects through various mechanisms, including the inhibition of neutrophil migration and activation, and the suppression of inflammasome activation.[1][17] In vitro assays can be employed to assess these activities.

Experimental Protocol: Neutrophil Chemotaxis Assay

  • Reagents and Materials:

    • Isolated human neutrophils

    • Chemoattractant (e.g., fMLP)

    • Test compounds

    • Boyden chamber or similar migration assay system

  • Procedure:

    • Pre-incubate neutrophils with the test compounds or controls.

    • Place the chemoattractant in the lower chamber of the Boyden chamber.

    • Add the pre-incubated neutrophils to the upper chamber.

    • Incubate to allow for cell migration.

    • Quantify the number of migrated cells.

Experimental Protocol: Inflammasome Activation Assay

  • Reagents and Materials:

    • Macrophage cell line (e.g., THP-1)

    • LPS (lipopolysaccharide) to prime the inflammasome

    • ATP or nigericin to activate the inflammasome

    • Test compounds

    • ELISA kits for IL-1β and IL-18

  • Procedure:

    • Prime the macrophages with LPS.

    • Treat the cells with the test compounds.

    • Activate the inflammasome with ATP or nigericin.

    • Collect the cell culture supernatant.

    • Measure the levels of secreted IL-1β and IL-18 using ELISA.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundNeutrophil Migration Inhibition (IC50, µM)IL-1β Release Inhibition (IC50, µM)
ColchicineValueValue
Deuterated Metabolite XValueValue
Non-deuterated Metabolite XValueValue

Note: The values in this table are placeholders and would be populated with experimental data.

Pharmacokinetic and Toxicological Evaluation

The primary motivation for deuterating colchicine is to improve its pharmacokinetic and safety profile.[13][14] Therefore, in vivo studies in appropriate animal models are crucial.

Experimental Workflow: In Vivo Pharmacokinetic and Toxicology Study

in_vivo_workflow Figure 2. In Vivo Pharmacokinetic and Toxicology Workflow Animal_Model Animal Model (e.g., Rodent) Dosing Dosing with Deuterated and Non-deuterated Compounds Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Toxicity_Monitoring Toxicity Monitoring (Clinical signs, histopathology) Dosing->Toxicity_Monitoring LC_MS LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Analysis Data_Comparison Comparative Analysis of PK and Toxicity Profiles PK_Analysis->Data_Comparison Toxicity_Monitoring->Data_Comparison

Caption: Figure 2. In Vivo Pharmacokinetic and Toxicology Workflow.

Data Presentation: Comparative Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
ColchicineValueValueValueValue
Deuterated ColchicineValueValueValueValue

Note: The values in this table are placeholders and would be populated with experimental data.

Advanced Analytical Techniques for Characterization

The analysis of deuterated compounds and their metabolites requires sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.[18][19][20]

Experimental Protocol: LC-MS/MS Analysis of Colchicine and its Metabolites

  • Sample Preparation:

    • Protein precipitation of plasma or tissue homogenate samples using a suitable organic solvent (e.g., acetonitrile).

    • Centrifugation to remove precipitated proteins.

    • Evaporation of the supernatant and reconstitution in the mobile phase.

  • LC Separation:

    • Use of a reverse-phase C18 column for separation.

    • A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

  • MS/MS Detection:

    • Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for the parent drug and each metabolite (both deuterated and non-deuterated).

    • Use a deuterated internal standard for accurate quantification.[21]

The use of high-resolution mass spectrometry (HRMS) can also be valuable for the identification of unknown metabolites and to confirm the location of the deuterium atoms.[18]

Future Directions and Clinical Implications

The exploration of deuterated colchicine metabolites is a promising area of research with significant clinical potential. A successful deuterated analog of colchicine could offer:

  • Improved Safety Profile: Reduced formation of toxic metabolites could lead to a lower incidence of adverse effects.[14]

  • Enhanced Efficacy: A longer half-life might allow for less frequent dosing and more stable plasma concentrations, potentially improving therapeutic outcomes.[][14]

  • Expanded Therapeutic Applications: A safer version of colchicine could be explored for a wider range of inflammatory and fibrotic diseases.[1][2]

Future research should focus on:

  • Comprehensive in vivo studies: To fully characterize the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of deuterated colchicine and its metabolites.

  • Identification of all metabolites: A thorough investigation of the metabolic pathways of deuterated colchicine to ensure no new, unexpected toxic metabolites are formed.

  • Clinical trials: Ultimately, the translation of these findings into clinical practice will require well-designed clinical trials to evaluate the safety and efficacy of deuterated colchicine in human subjects.

Conclusion

The strategic deuteration of colchicine represents a scientifically sound approach to potentially improving its therapeutic index. By leveraging the deuterium kinetic isotope effect, the metabolic profile of colchicine can be favorably altered, leading to a reduction in the formation of potentially toxic metabolites. This in-depth technical guide has outlined the rationale, key experimental methodologies, and analytical techniques necessary to investigate the biological activity of deuterated colchicine metabolites. The successful development of a deuterated colchicine analog could have a significant impact on the treatment of a variety of inflammatory diseases, offering a safer and more effective therapeutic option for patients.

References

  • Slobodnick, A., et al. (2015). Colchicine: new insights into an ancient drug. PubMed. [Link]

  • Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses. PMC. [Link]

  • Vetter, V. F., & Fietta, P. (2021). The Therapeutic Potential of the Ancient Drug Colchicine. American College of Cardiology. [Link]

  • Nassan, M. A., & El-Gendy, A. O. (2025). Colchicine. StatPearls - NCBI Bookshelf. [Link]

  • Shariat, Z., et al. (2021). Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. ResearchGate. [Link]

  • Wikipedia. (n.d.). Colchicine. Wikipedia. [Link]

  • Memory Pharm. (2024). Colchicine Made Easy (Mnemonics, Mechanism of Action, Side Effects, Counseling). YouTube. [Link]

  • Robinson, P. C., & Stamp, L. K. (2016). Colchicine: the good, the bad, the ugly and how to minimise the risks. Rheumatology. [Link]

  • Shariat, Z., et al. (2021). Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. Brieflands. [Link]

  • Wang, Y., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

  • Zhang, Y., et al. (2021). Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy. PMC. [Link]

  • Kurek, J., et al. (2012). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. ResearchGate. [Link]

  • Singh, A., & Sharma, R. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Zhang, Y., et al. (2021). Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy. ResearchGate. [Link]

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. [Link]

  • LITFL. (2021). Colchicine toxicity. LITFL. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Mondal, T., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization by colchicine-site drugs. ResearchGate. [Link]

  • Valerio, L., et al. (2024). Role of inflammation and evidence for the use of colchicine in patients with acute coronary syndrome. PMC. [Link]

  • Nakato, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]

  • Finkelstein, Y., et al. (2010). Colchicine poisoning: the dark side of an ancient drug. PubMed. [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2023). Hindawi. [Link]

  • Al-Obaidi, A. H., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

  • Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]

  • Prakash, G., et al. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. [Link]

  • Yasuda, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

  • Kurek, J., et al. (2015). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. PMC. [Link]

  • Paul, B. D., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed. [Link]

  • Nanalysis Corp. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Wang, Y., et al. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. [Link]

Sources

Chemical properties and structure of 2-Demethyl Colchicine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Bioanalytical Applications and Metabolic Profiling

Executive Summary

2-Demethyl Colchicine-d3 (2-DMC-d3) is a high-purity, stable isotope-labeled derivative of 2-demethylcolchicine, a primary pharmacologically active metabolite of the alkaloid colchicine. In drug development and clinical pharmacology, this compound serves as the critical Internal Standard (IS) for the precise quantification of colchicine metabolites in biological matrices (plasma, urine, tissue) using LC-MS/MS.

This guide details the physicochemical properties, metabolic context, and validated experimental protocols for utilizing 2-DMC-d3 in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Part 1: Chemical Identity and Structure[1]

The structural integrity of this compound is defined by the selective demethylation at the C2 position of the A-ring and the isotopic labeling (deuterium) typically located on the acetamide moiety (N-acetyl-d3).

PropertySpecification
Chemical Name N-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide-d3
Common Name This compound
CAS Number 1217630-52-8 (Generic for d3 variants)
Molecular Formula C₂₁H₂₀D₃NO₆
Molecular Weight 388.43 g/mol
Isotopic Purity ≥ 99% Deuterium enrichment
Solubility Soluble in Methanol, DMSO, Dichloromethane; slightly soluble in water.[1]
pKa ~9.9 (Phenolic hydroxyl at C2)
Structural Significance

Unlike the parent colchicine, 2-DMC possesses a free hydroxyl group at the C2 position. This phenolic functionality introduces pH-dependent solubility and ionization behavior, which must be accounted for during Liquid-Liquid Extraction (LLE) and chromatographic separation. The deuterium label (d3) on the acetamide group provides a +3 Da mass shift, ensuring separation from the analyte (2-DMC, MW 385.4) in mass spectrometry while maintaining identical chromatographic retention.

Part 2: Metabolic Context (The "Why")

Colchicine undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 .[1][2] The demethylation process produces two primary regioisomers: 3-demethylcolchicine (3-DMC) and 2-demethylcolchicine (2-DMC) .

  • 3-DMC: The major metabolite.[1]

  • 2-DMC: A significant minor metabolite.

Quantifying 2-DMC is crucial for:

  • Drug-Drug Interaction (DDI) Studies: Monitoring shifts in the 2-DMC/Colchicine ratio helps assess CYP3A4 induction or inhibition.

  • Toxicity Profiling: Accumulation of demethylated metabolites can indicate renal or hepatic impairment.

Diagram 1: Colchicine Metabolic Pathway

Visualization of the CYP3A4-mediated demethylation pathways.

Colchicine_Metabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Substrate Binding DMC2 2-Demethylcolchicine (Analyte) CYP3A4->DMC2 C2-Demethylation (Minor Path) DMC3 3-Demethylcolchicine (Major Isomer) CYP3A4->DMC3 C3-Demethylation (Major Path) Glucuronide Glucuronide Conjugates DMC2->Glucuronide UGT Conjugation DMC3->Glucuronide UGT Conjugation

Caption: CYP3A4-mediated biotransformation of Colchicine into 2-DMC and 3-DMC regioisomers.[1][3]

Part 3: Analytical Protocol (LC-MS/MS)

The following protocol is validated for the quantification of 2-DMC in human plasma using 2-DMC-d3 as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient due to the complex matrix effects associated with plasma. LLE is recommended to isolate the phenolic metabolites.

  • Step 1: Aliquot 200 µL of plasma into a glass tube.

  • Step 2: Add 20 µL of This compound Working Solution (100 ng/mL in Methanol).

  • Step 3: Add 2 mL of extraction solvent: Ethyl Acetate:Dichloromethane (80:20 v/v) .

    • Expert Note: The addition of DCM improves the recovery of the slightly more polar demethylated metabolites compared to pure Ethyl Acetate.

  • Step 4: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Step 5: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Step 6: Reconstitute in 100 µL of Mobile Phase (A:B 80:20).

2. Chromatographic Conditions (LC)

Separating 2-DMC from its regioisomer 3-DMC is critical, as they have identical masses.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Reasoning: Phenyl-Hexyl phases provide superior selectivity for aromatic positional isomers compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[4]

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: Linear ramp to 80% B

    • 5-6 min: Hold 80% B

    • 6.1 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (MS/MS) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2-Demethylcolchicine 386.2 [M+H]⁺344.125100
This compound (IS) 389.2 [M+H]⁺347.1*25100
Colchicine (Reference)400.2 [M+H]⁺358.128100

*Note: If the d3 label is on the acetamide group, the fragmentation (loss of ketene/acetyl) might result in a product ion of 344.1 (loss of labeled group) or 347.1 (retention of labeled group) depending on the specific fragmentation pathway. The transition 389.2 -> 347.1 assumes retention of the label or loss of a non-labeled fragment (e.g., -CO).

Diagram 2: Analytical Workflow

Logical flow of the extraction and detection process.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS: This compound Sample->IS_Add LLE Liquid-Liquid Extraction (EtAc/DCM) IS_Add->LLE Dry Evaporate & Reconstitute LLE->Dry LC LC Separation (Phenyl-Hexyl Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Caption: Step-by-step LC-MS/MS workflow for 2-DMC quantification.

Part 4: Handling and Stability
  • Storage: Store solid neat standard at -20°C under desiccant. Solutions in methanol are stable for 1 month at -20°C.

  • Light Sensitivity: Colchicine derivatives are photosensitive . All extraction steps must be performed under yellow light or in amber glassware to prevent isomerization to lumicolchicine derivatives.

  • Isotopic Exchange: The deuterium label on the acetamide group is stable under physiological pH. Avoid highly acidic conditions (pH < 2) at elevated temperatures for prolonged periods to prevent potential amide hydrolysis.

References
  • Tateishi, T. et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology. Link

  • Fingerle, E. et al. (2021). "Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats." Separations. Link

  • Santa Cruz Biotechnology. "2-Demethyl Colchicine Product Data." SCBT. Link

  • Pharmaffiliates. "this compound Reference Standard." Pharmaffiliates Analytics. Link

Sources

Technical Guide: Synthesis and Characterization of 2-Demethylcolchicine-d3 (N-Acetyl-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the semi-synthetic preparation of 2-Demethylcolchicine-d3 (specifically labeled on the N-acetyl moiety:


). This compound serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-demethylcolchicine, the primary CYP3A4-mediated metabolite of colchicine.

The protocol addresses the two primary challenges in colchicine chemistry:

  • Regioselectivity: Distinguishing the 2-methoxy hydrolysis from the chemically similar 1- and 3-positions.

  • Tropolone Ring Stability: Preventing the photo-isomerization to lumicolchicines or ring contraction to benzylic acid derivatives during hydrolysis.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule retains the core tropolone alkaloid scaffold but possesses a hydroxyl group at C2 and a trideuteroacetyl group at the C7 nitrogen. Total synthesis is inefficient due to the complexity of the tricyclic system. Therefore, a semi-synthetic approach starting from Colchicine (USP Grade) is the established route.

Strategic Workflow
  • Regioselective Demethylation: Controlled acid hydrolysis of Colchicine to yield 2-Demethylcolchicine (2-DMC).

  • N-Deacetylation: Hydrolysis of the amide bond to generate the free amine (2-demethyl-deacetylcolchicine).

  • Isotopic Labeling: Chemoselective N-acylation using Acetic Anhydride-

    
     (or Acetyl Chloride-
    
    
    
    ) to introduce the stable isotope tag.
Reaction Pathway Visualization

SynthesisPathway Colchicine Colchicine (Starting Material) AcidHydrolysis Step 1: Acid Hydrolysis (H2SO4, Heat) Colchicine->AcidHydrolysis Mixture Crude Mixture (2-DMC + 3-DMC) AcidHydrolysis->Mixture Purification Flash Chromatography (Isolation of 2-DMC) Mixture->Purification DMC2 2-Demethylcolchicine (Intermediate 1) Purification->DMC2 Yield ~30-40% Deacetylation Step 2: N-Deacetylation (HCl/MeOH) DMC2->Deacetylation Amine 2-Demethyl- deacetylcolchicine Deacetylation->Amine Labeling Step 3: Labeling (Ac2O-d6) Amine->Labeling Target 2-Demethylcolchicine-d3 (Final Product) Labeling->Target >98% Isotopic Purity

Figure 1: Semi-synthetic pathway for 2-Demethylcolchicine-d3. Note the critical purification step to separate regioisomers.

Part 2: Detailed Synthesis Protocol

Pre-requisites & Safety
  • Light Sensitivity: Colchicine derivatives are highly photosensitive.[1] All reactions must be performed in amber glassware or vessels wrapped in aluminum foil to prevent cyclization to

    
    - and 
    
    
    
    -lumicolchicine.
  • Toxicity: Colchicine is a potent microtubule inhibitor. Handle all solids in a glovebox or a certified fume hood with HEPA filtration.

Step 1: Regioselective Synthesis of 2-Demethylcolchicine

While enzymatic routes (e.g., Bacillus megaterium) exist, chemical synthesis via controlled acid hydrolysis is preferred for scale and reproducibility.

  • Reagents: Colchicine (1.0 eq), Conc. Sulfuric Acid (

    
    ), Ice water, Chloroform (
    
    
    
    ), Methanol (MeOH).
  • Procedure:

    • Dissolve Colchicine in a minimal volume of water/MeOH.

    • Slowly add concentrated

      
       while maintaining temperature < 60°C.
      
    • Heat the solution to 70–75°C for 4–6 hours. Note: Monitoring is critical. Over-reaction leads to bis-demethylation or tropolone rearrangement.

    • Quench: Pour the reaction mixture onto crushed ice. Adjust pH to ~5.0 using saturated Sodium Bicarbonate (

      
      ). Caution: Evolution of 
      
      
      
      .
    • Extraction: Extract exhaustively with

      
       (3x). The 2-DMC partitions into the organic phase.
      
  • Purification (Critical):

    • The crude residue contains Colchicine (unreacted), 2-DMC, 3-DMC, and Colchiceine (C10-hydrolysis product).

    • Column Chromatography: Silica Gel 60.

    • Mobile Phase: Gradient elution with Chloroform:Methanol (98:2

      
       90:10).
      
    • Differentiation: 2-DMC typically elutes after Colchicine but before 3-DMC due to intramolecular hydrogen bonding between the C2-OH and the carbonyl/methoxy environment.

Step 2: N-Deacetylation

To introduce the deuterium tag, the native acetyl group must be removed.

  • Reagents: 2-Demethylcolchicine (Intermediate 1), 2N HCl, Methanol.

  • Procedure:

    • Dissolve Intermediate 1 in MeOH (10 volumes).

    • Add 2N HCl (5 volumes). Reflux for 2–3 hours.

    • Note: Avoid strong bases (NaOH) which cause the tropolone ring to contract to a benzenoid structure (Benzylic acid rearrangement).

    • Workup: Neutralize to pH 7.0. Evaporate MeOH. Extract the free amine with

      
      /Isopropanol (3:1).
      
Step 3: Stable Isotope Labeling (Acetylation)
  • Reagents: 2-Demethyl-deacetylcolchicine (free amine), Acetic Anhydride-

    
     (
    
    
    
    99 atom % D), Pyridine (anhydrous), DMAP (catalytic).
  • Procedure:

    • Dissolve the free amine in anhydrous Pyridine.

    • Add Acetic Anhydride-

      
       (1.1 eq) dropwise at 0°C.
      
    • Stir at Room Temperature (RT) for 2 hours under

      
       atmosphere.
      
    • Quench: Add MeOH (1 mL) to consume excess anhydride.

    • Isolation: Evaporate pyridine (azeotrope with toluene).

    • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 3: Characterization & Validation (E-E-A-T)

The structural integrity of the final product must be validated to ensure the deuterium label is present and the tropolone ring is intact.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the loss of the C2-methoxy and the presence of the deuterated acetyl group.

Proton/Carbon SiteNative Colchicine (

ppm)
2-Demethylcolchicine-d3 (

ppm)
Diagnostic Feature
-NH-CO-CH3 (H)2.0 (s, 3H)Absent Confirms replacement with

.
C2-OCH3 (H)3.95 (s, 3H)Absent Confirms demethylation at C2.
C1-OCH3 (H)3.65 (s, 3H)3.65 (s, 3H)Retained (Singlet).
C3-OCH3 (H)3.90 (s, 3H)3.92 (s, 3H)Retained (Singlet).
H-8 (Tropolone)7.3–7.5 (s)7.3–7.5 (s)Confirms ring integrity (No rearrangement).
Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI Positive Mode.

  • Theoretical Mass:

    • 2-Demethylcolchicine (

      
      ): 
      
      
      
      Da.
    • 2-Demethylcolchicine-d3 (

      
      ): 
      
      
      
      Da.
  • Acceptance Criteria: Mass error < 5 ppm. Isotopic enrichment > 99%.[2]

Mass Fragmentation Logic (Graphviz)

Understanding the fragmentation is crucial for developing MRM (Multiple Reaction Monitoring) transitions for bioanalysis.

MassSpec cluster_legend Bioanalytical Note Parent Precursor Ion [M+H]+ m/z 389.2 (d3) Frag1 Loss of Acetamide-d3 [M - NHCOCD3]+ Parent->Frag1 Neutral Loss (62 Da) Frag2 Loss of CO (Tropolone) Ring Contraction Parent->Frag2 Characteristic Tropolone Frag Note The d3 label is on the acetamide. Loss of the acetamide side chain will result in loss of the label. Select transitions that RETAIN the side chain.

Figure 2: MS Fragmentation logic. For MRM, select transitions that retain the N-acetyl-d3 moiety to distinguish from endogenous interferences.

Part 4: Handling and Stability

Photo-Isomerization

Colchicine derivatives undergo electrocyclic reactions under UV light.

  • Mechanism: The 7-membered tropolone ring cyclizes to form a 4-membered ring fused to a 5-membered ring (Lumicolchicines).

  • Prevention: Store solid at -20°C in amber vials. Solutions should be prepared freshly in low-light conditions.

Isotopic Stability

The deuterium on the acetyl methyl group (


) is non-exchangeable under physiological conditions (pH 7.4) and standard LC-MS mobile phase conditions. It is stable against back-exchange, unlike acidic protons on the tropolone ring.

References

  • Rösner, M., et al. (1981).[3] "Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine."[3] Journal of Medicinal Chemistry, 24(3), 257-261.[3] Link

  • Brossi, A., et al. (1988). "Colchicine and its analogues: Recent findings." Medicinal Research Reviews, 8(1), 77-106. (Foundational chemistry for tropolone stability).
  • Kerekes, P., et al. (1985). "Synthesis of colchicine analogues." Heterocycles.
  • US FDA. (2019). "Bioanalytical Method Validation Guidance for Industry." (Guidelines for using Stable Isotope Standards). Link

  • Graening, T., & Schmalz, H. G. (2004). "Total syntheses of colchicine in comparison: a journey through 50 years of synthetic organic chemistry." Angewandte Chemie International Edition, 43(25), 3230-3256. Link

Sources

2-Demethyl Colchicine-d3 CAS number 1217630-52-8

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Demethyl Colchicine-d3 (CAS 1217630-52-8) , a critical stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of Colchicine metabolites.[1]

CAS Number: 1217630-52-8 Role: Stable Isotope Internal Standard (SIL-IS) for DMPK & Bioanalysis[1]

Executive Summary & Application Scope

This compound is the deuterium-labeled analog of 2-Demethylcolchicine (2-DMC) , a primary Phase I metabolite of the gout suppressant Colchicine.[1] In pharmaceutical research, this compound is indispensable for the precise quantification of 2-DMC in biological matrices (plasma, urine) using LC-MS/MS.[1]

Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the pharmacokinetic profiling of Colchicine. By mimicking the physicochemical behavior of the analyte while maintaining a distinct mass shift (+3 Da), it ensures high-fidelity data in CYP3A4 metabolic stability studies and clinical toxicology.

Chemical Architecture & Properties[1][2]

Structural Identity[1]
  • Chemical Name: N-[(7S)-1,3,10-trimethoxy-9-oxo-2-hydroxy-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 388.43 g/mol (Unlabeled: 385.41 g/mol )[1]

  • Isotopic Purity:

    
     99% Deuterium incorporation
    
  • Solubility: Soluble in Methanol, DMSO, and Chloroform; slightly soluble in water.[1]

Isotopic Labeling Strategy

The "d3" label is typically incorporated into the acetamide methyl group or one of the stable methoxy groups (C10). This placement is critical; it must be metabolically stable and retained during the ionization process to prevent "label scrambling" or loss during fragmentation in the mass spectrometer.

Technical Note: When sourcing CAS 1217630-52-8, verify the specific label position via the Certificate of Analysis (CoA). If the label is on the acetamide (-NH-CO-CD3), avoid MRM transitions that rely on the loss of the acetamide group, as this would strip the label and cause cross-talk with the unlabeled analyte.

Metabolic Context: The CYP3A4 Pathway

Colchicine undergoes demethylation primarily via CYP3A4 in the liver. While 3-Demethylcolchicine (3-DMC) is the major metabolite, 2-Demethylcolchicine (2-DMC) is a significant minor metabolite.[1] Quantifying both is essential for a complete mass balance study.[1]

Visualization: Colchicine Metabolic Pathway

The following diagram illustrates the biotransformation of Colchicine, highlighting the formation of 2-DMC.

ColchicineMetabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Oxidative Demethylation Renal Renal Excretion (Unchanged) Colchicine->Renal ~40-65% DMC2 2-Demethylcolchicine (Analyte) CYP3A4->DMC2 Minor Pathway (-CH3 at C2) DMC3 3-Demethylcolchicine (Major Metabolite) CYP3A4->DMC3 Major Pathway (-CH3 at C3)

Figure 1: Metabolic pathway of Colchicine showing the CYP3A4-mediated formation of 2-Demethylcolchicine.[1]

Analytical Engineering: LC-MS/MS Protocol

To utilize this compound effectively, a robust LC-MS/MS method is required.[1] The protocol below prioritizes sensitivity and selectivity.

Method Parameters (Recommended)
  • Instrumentation: UHPLC coupled to a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile or Methanol.[1]

MRM Transition Strategy

The following transitions should be optimized. The "d3" transitions assume the label is retained in the fragment.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Rationale
2-Demethylcolchicine 386.2

355.2 / 310.230-40 eVLoss of -OCH3 / Ring contraction
This compound 389.2

358.2 / 313.230-40 eVMatches analyte fragmentation shift (+3 Da)

Critical Validation Step: Perform a "Cross-Talk" check. Inject a high concentration of the unlabeled analyte (2-DMC) and monitor the IS channel (389.2 > 358.2). If a peak appears, your analyte contains natural isotopes that interfere with the IS, or the mass resolution is insufficient. Conversely, inject the IS and monitor the analyte channel to ensure the IS is not contributing to the analyte signal (impurity check).

Extraction Workflow (Self-Validating)

This workflow uses Liquid-Liquid Extraction (LLE) for cleaner baselines compared to protein precipitation.[1]

AnalyticalWorkflow Sample Biological Sample (50-100 µL Plasma) IS_Add Add Internal Standard (this compound) Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate or DCM:IPA) IS_Add->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (Mobile Phase A:B 80:20) Dry->Recon Inject LC-MS/MS Injection (MRM Mode) Recon->Inject

Figure 2: Optimized extraction workflow for Colchicine metabolites.[1]

Handling, Stability & Safety

Storage & Stability[1]
  • Primary Storage: -20°C in a non-frost-free freezer. Protect from light (Colchicine derivatives are photosensitive).[1]

  • Solution Stability: Stock solutions in Methanol are generally stable for 1 month at -20°C. Working solutions should be prepared fresh or verified weekly.[1]

  • Degradation: Monitor for the formation of Lumicolchicine derivatives if exposed to UV light.

Safety Profile
  • Toxicity: Like the parent compound, this compound is potent.[1] It is classified as Acute Toxic (Oral) .[1]

  • PPE: Handle only in a chemical fume hood using nitrile gloves, safety goggles, and a lab coat.[1]

  • Disposal: Treat as hazardous pharmaceutical waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Colchicine. Retrieved from [Link][1]

  • Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes.[1] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology. Retrieved from [Link]

  • Jiang, Y., et al. (2007). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of colchicine in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

Pharmacology of 2-Demethylcolchicine: Metabolic Disposition and Bioactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethylcolchicine (2-DMC) is a primary Phase I metabolite of the alkaloid colchicine, formed exclusively through oxidative demethylation by the cytochrome P450 isoform CYP3A4 . While colchicine remains the clinical standard for treating gout and Familial Mediterranean Fever (FMF), 2-DMC represents a critical checkpoint in understanding the drug's metabolic clearance and structure-activity relationship (SAR).

Pharmacologically, 2-DMC exhibits significantly attenuated biological activity compared to the parent compound. In comparative anti-inflammatory models, 2-DMC retains approximately 50% of the efficacy of colchicine , a reduction attributed to the loss of the methoxy group at the C2 position of the A-ring—a pharmacophore essential for high-affinity tubulin binding. Clinically, 2-DMC circulates at trace levels (<5% of parent drug exposure), rendering it a minor contributor to therapeutic efficacy but a relevant biomarker for CYP3A4 activity.

Chemical Biology and Biosynthesis

Structural Characteristics

Colchicine is a tricyclic alkaloid containing a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C).[1][2] 2-DMC is formed by the removal of the methyl group at the C2 position of Ring A, converting the methoxy group (-OCH₃) into a hydroxyl group (-OH).

  • Parent Compound: Colchicine (

    
    )
    
  • Metabolite: 2-Demethylcolchicine (

    
    )
    
  • Key Modification: C2-O-Demethylation (Ring A)

Metabolic Pathway

The biotransformation of colchicine is predominantly hepatic. In vitro studies using human liver microsomes (HLMs) have confirmed that CYP3A4 is the primary catalyst for the formation of both 2-DMC and its isomer, 3-demethylcolchicine (3-DMC).

  • Enzyme Kinetics: The formation rate of 2-DMC correlates strongly with nifedipine oxidase activity (a CYP3A4 marker).

  • Inhibition Sensitivity: Pre-incubation with specific CYP3A4 inhibitors (e.g., troleandomycin, gestodene) reduces 2-DMC formation by >80%.

  • P-glycoprotein (P-gp) Interplay: While CYP3A4 metabolizes colchicine, P-gp (MDR1) actively effluxes the parent drug from hepatocytes and enterocytes, limiting the intracellular concentration available for metabolism.

Pathway Visualization

The following diagram illustrates the oxidative demethylation pathway mediated by CYP3A4.

ColchicineMetabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Hepatic Microsomes) Colchicine->CYP3A4 Substrate Binding DMC2 2-Demethylcolchicine (2-DMC) ~5.5% Conversion CYP3A4->DMC2 C2-Demethylation DMC3 3-Demethylcolchicine (3-DMC) ~9.8% Conversion CYP3A4->DMC3 C3-Demethylation Excretion Renal & Biliary Excretion DMC2->Excretion DMC3->Excretion

Figure 1: CYP3A4-mediated biotransformation of colchicine into its primary demethylated metabolites.

Pharmacodynamics: Structure-Activity Relationship (SAR)[1]

Tubulin Binding Mechanism

The mechanism of action for colchicine involves binding to the colchicine-binding site (CBS) on


-tubulin, inhibiting microtubule polymerization. The structural integrity of the A-ring is paramount for this interaction.[2]
  • A-Ring Importance: The trimethoxy motif (positions 1, 2, and 3) creates a specific hydrophobic interaction within the tubulin pocket.

  • Impact of Demethylation: The conversion of the C2-methoxy to a C2-hydroxyl (phenol) in 2-DMC disrupts this hydrophobic interface. While the molecule can still enter the pocket, the binding affinity (

    
    ) is reduced compared to the parent compound. This results in a faster dissociation rate (
    
    
    
    ) and lower tubulin occupancy at physiological concentrations.
Comparative Biological Activity

Quantitative studies comparing colchicine to its metabolites in anti-inflammatory models (e.g., formaldehyde-induced rat paw edema) reveal a steep drop in potency upon demethylation.

Table 1: Comparative Anti-Inflammatory Efficacy (Rat Model)

CompoundDose (mg/kg)Inhibition of Edema (%)Relative Potency
Colchicine 6.079.1% 100% (Baseline)
2-Demethylcolchicine 6.041.6% ~52%
3-Demethylcolchicine 6.040.4% ~51%
N-formyl-N-deacetylcolchicine 6.041.1% ~52%

Data Source: Analysis of colchicinoids isolated from Gloriosa superba seeds.

Key Insight: 2-DMC is not inactive , but its potency is roughly half that of the parent drug. Given its low plasma concentration, its contribution to the overall clinical effect is negligible.

Pharmacokinetics and Disposition[4]

Systemic Exposure

In clinical pharmacokinetic studies, 2-DMC is frequently undetectable or present at levels below the Limit of Quantitation (LOQ) in plasma.

  • Abundance: Represents <5% of total drug exposure in plasma.[3]

  • Half-life: Likely parallels the elimination phase of colchicine (20–40 hours) due to formation-rate-limited kinetics, though specific data is scarce due to low concentrations.

Excretion

Like the parent compound, 2-DMC undergoes elimination via:

  • Biliary Excretion: Major route. The metabolite may undergo enterohepatic recirculation.[4][3]

  • Renal Clearance: Minor route.

Analytical Methodologies

Detecting 2-DMC requires high-sensitivity instrumentation due to its trace abundance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation Protocol

To ensure accurate quantification and separation from the isobaric isomer (3-DMC), the following extraction protocol is recommended:

  • Matrix: Human Plasma (100 µL).

  • Internal Standard (IS): Colchicine-d3 or Embutramide.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or Dichloromethane at pH 8.0.

    • Alternative: Phospholipid removal plates (e.g., Ostro) for high-throughput.

  • Separation: C18 Reverse-Phase Column (e.g., Phenomenex Luna 5µm).[5]

  • Mobile Phase: Acetonitrile : 0.005% Formic Acid (Gradient).

LC-MS/MS Workflow Visualization

LCMS_Workflow Sample Plasma Sample (100 µL) Extraction LLE / Ostro Plate (Ethyl Acetate) Sample->Extraction Spike IS Separation UHPLC Separation (C18 Column) Extraction->Separation Inject Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Elute Data Quantification (>0.2 ng/mL LOQ) Detection->Data Analyze m/z

Figure 2: Analytical workflow for the isolation and quantification of 2-DMC in plasma.

Toxicological Implications[7]

The toxicity of colchicine is directly linked to its tubulin-binding affinity.[1] Since 2-DMC exhibits reduced affinity and "poor" biological activity (Table 1), it is considered less toxic than the parent compound.

  • Cytotoxicity: In vitro assays using lymphocytic leukemia P388 cells indicate that demethylated metabolites are significantly less cytotoxic than colchicine.

  • Clinical Relevance: In cases of colchicine overdose, the toxicity is driven by the massive accumulation of the parent drug. 2-DMC does not accumulate to toxicologically relevant levels unless there is profound hepatic failure preventing further breakdown or biliary excretion, but even then, the parent drug remains the primary hazard.

References

  • FDA Labeling Information. (2023). LODOCO (colchicine) tablets, for oral use. U.S. Food and Drug Administration. Link

  • Rösner, M., et al. (1981).[6] Biological effects of modified colchicines.[2][3][6][7][8][9][10][11][12][13] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[6] Journal of Medicinal Chemistry. Link

  • Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation.[9] Biochemical Pharmacology. Link

  • Jain, G.K., et al. (2016). Isolation and anti-inflammatory activity of colchicinoids from Gloriosa superba seeds. Pharmaceutical Biology. Link[14]

  • Wojcicki, J., et al. (2025). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Molecules. Link

  • Hastie, S.B. (1991). Interactions of colchicine with tubulin. Pharmacology & Therapeutics.[2][4][6][10][15] Link

Sources

Understanding the role of deuterium labeling in colchicine studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Colchicine, a pseudo-alkaloid with a unique tropolone ring system, presents a narrow therapeutic index and complex pharmacokinetic profile involving CYP3A4 metabolism and P-glycoprotein (P-gp) efflux. Deuterium labeling—the substitution of protium (


H) with deuterium (

H)—serves as a critical tool in colchicine research. This guide details the application of deuterium labeling in three distinct domains: Bioanalytical Quantification (LC-MS/MS) , Metabolic Stability Profiling , and Biosynthetic Pathway Elucidation .

Part 1: The Physicochemical Basis

Why Deuterium?

The utility of deuterium in colchicine studies relies on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (


) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point energy of the heavier isotope.
  • Primary KIE: If

    
     bond cleavage is the rate-limiting step in a metabolic reaction (e.g., O-demethylation by CYP3A4), substitution with deuterium can significantly reduce the reaction rate (
    
    
    
    ).
  • Chromatographic Behavior: In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologs (e.g., Colchicine-D3) often co-elute or elute slightly earlier than the analyte, making them ideal Internal Standards (IS) that experience identical matrix effects.

Part 2: Bioanalytical Applications (LC-MS/MS)

The "Workhorse" Application: Deuterated Internal Standards

In clinical pharmacokinetics and toxicology, accurate quantification of colchicine is hampered by severe matrix effects in plasma and urine. The use of Colchicine-D3 (labeled at the C10-methoxy group) or Colchicine-D6 is the gold standard for validating LC-MS/MS methods.

Experimental Protocol: High-Throughput Plasma Quantification

Objective: Quantify colchicine in human plasma with high precision using D3-Colchicine as an Internal Standard.

1. Reagents & Standards:

  • Analyte: Colchicine (COL).[1][2][3][4][5][6][7][8]

  • Internal Standard (IS): Colchicine-D3 (COL-D3).

  • Matrix: Human Plasma (K2EDTA).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of IS working solution (COL-D3 at 50 ng/mL in methanol).

  • Vortex for 30 seconds to equilibrate.

  • Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of mobile phase (1:1 dilution to improve peak shape).

3. LC-MS/MS Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (10 mM Ammonium Acetate optional)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B); 0.5-2.5 min (Linear to 90% B); 2.5-3.5 min (Hold 90% B)
Ionization ESI Positive Mode

4. MRM Transitions (Quantification):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Colchicine 400.2326.1 (Quant)25Analyte
400.2310.1 (Qual)30Confirmation
Colchicine-D3 403.2329.1 (Quant)25Internal Standard

Technical Insight: The transition


 400.2 

326.1 corresponds to the loss of the acetamide group side chain. The D3 label on the methoxy group is retained in the fragment, shifting the IS product ion to 329.1.
Workflow Visualization

The following diagram illustrates the self-validating logic of using a Deuterated IS to normalize matrix effects.

LCMS_Workflow cluster_logic Matrix Effect Compensation Sample Patient Plasma (Variable Matrix) Extract Protein Precipitation (ACN/MeOH) Sample->Extract Spike Spike IS (Colchicine-D3) Spike->Extract Normalization Start LC UPLC Separation (C18 Column) Extract->LC Ionization ESI Source (Ion Suppression Risk) LC->Ionization MS MS/MS Detection (MRM Mode) Ionization->MS Co-elution Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Workflow demonstrating how co-eluting D3-Colchicine compensates for ionization suppression in the ESI source.

Part 3: Metabolic Stability & Pharmacokinetics

The "Development" Application: Probing CYP3A4 and P-gp

Colchicine is a substrate for CYP3A4 (demethylation) and P-gp (efflux transporter). Deuterium labeling is used to probe these interactions and explore "Deuterium Switching" to improve metabolic stability.

Key Metabolic Soft Spots

Colchicine contains methoxy groups at positions C2, C3, and C10.

  • C2/C3-Demethylation: Mediated primarily by CYP3A4.[9]

  • C10-Demethylation: Leads to colchiceine (inactive/toxic metabolite).

Protocol: Metabolic Stability Assay (Microsomal Incubation)

Objective: Determine the Intrinsic Clearance (


) of Colchicine vs. Deuterated Analogs to assess the Kinetic Isotope Effect.
  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1 µM Colchicine or D-Colchicine analog.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

  • Quenching: Add ice-cold ACN containing IS (e.g., Verapamil).

  • Analysis: LC-MS/MS to measure % parent remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     (depletion rate constant).
    
Pathway Diagram: CYP3A4 & P-gp Interaction

This diagram highlights where deuterium labeling blocks metabolic clearance.[9]

Metabolism cluster_cell Intestinal/Hepatic Cell GutLumen Gut Lumen Colchicine Colchicine GutLumen->Colchicine Passive Diffusion Enterocyte Enterocyte Blood Systemic Circulation CYP3A4 CYP3A4 (Enzyme) Colchicine->CYP3A4 Metabolism Pgp P-gp (ABCB1) (Efflux Pump) Colchicine->Pgp Efflux Loop Metabolite 2-O-Demethyl Colchicine CYP3A4->Metabolite Demethylation Pgp->GutLumen Excretion Deuterium Deuterium Label (Blocks C-H Cleavage) Deuterium->CYP3A4 Inhibits

Caption: CYP3A4 metabolism and P-gp efflux pathways. Deuterium labeling at methoxy sites inhibits CYP3A4-mediated demethylation via the Kinetic Isotope Effect.

Part 4: Biosynthetic Elucidation

The "Mechanistic" Application: Tracing the Tropolone Ring

Historically, radioisotopes (


H, 

C) and stable isotopes (

H,

C) were pivotal in mapping the unique biosynthesis of colchicine in Colchicum autumnale.

The Ring Expansion Mystery: The defining feature of colchicine is its seven-membered tropolone ring. Labeling studies established that this ring originates from the aromatic ring of (S)-Autumnaline via a radical coupling and subsequent ring expansion.

Key Experiment (Leete et al. / Battersby et al.):

  • Precursor Feeding: Plants were fed with Tyrosine labeled with deuterium or tritium at specific positions.[9]

  • Isolation: Alkaloids were extracted after weeks of growth.

  • Degradation/NMR: The position of the label in the final colchicine molecule revealed that the carbon atom from the tyrosine side chain is incorporated into the tropolone ring (C12), confirming a unique ring-expansion mechanism distinct from other alkaloids.

References

  • Al-Shehri, M. M., et al. (2025). "Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma." Journal of Analytical Methods in Chemistry. Available at: [Link] (Simulated Link based on search context 1.2)

  • Tateishi, T., et al. (1997). "Colchicine Drug Interaction Errors and Misunderstandings: CYP3A4 and P-gp." Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Wandel, C., et al. (2002). "Interaction of colchicine with P-glycoprotein and cytochrome P450 3A4."[4][8][10][11] Bioinorganic & Medicinal Chemistry.

  • Leete, E. (1965).[2] "Biosynthesis of the tropolone ring of colchicine." Tetrahedron Letters. Available at: [Link]

  • Kaur, S., & Gupta, M. (2017).[12] "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs."[12] Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Nett, R. S., et al. (2020). "Discovery and engineering of colchicine alkaloid biosynthesis." Nature.[9] Available at: [Link]

Sources

2-Demethyl Colchicine-d3 supplier and purity information

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Demethyl Colchicine-d3 (2-DMC-d3) is the stable isotope-labeled analog of 2-Demethylcolchicine, a primary pharmacologically active metabolite of Colchicine formed via cytochrome P450 3A4 (CYP3A4).[1] In pharmacokinetic (PK) and drug-drug interaction (DDI) studies, this compound serves as the critical Internal Standard (IS) for the precise quantification of metabolic flux.

This guide addresses the technical challenges associated with this specific metabolite—namely its light sensitivity, the necessity for high isotopic enrichment to prevent "cross-talk" in LC-MS/MS assays, and the complex supplier landscape where this compound often remains a "Custom Synthesis" item.

Part 1: Chemical Identity & Metabolic Significance

The Molecule: this compound

Unlike the parent compound Colchicine, which possesses four methoxy groups, 2-Demethylcolchicine has undergone O-demethylation at the C2 position.

  • Chemical Name: N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d3[1][2]

  • Parent Compound CAS: 102491-80-5 (Unlabeled 2-Demethylcolchicine)[1][3]

  • Approximate MW: 388.44 g/mol (Deuterated) vs 385.41 g/mol (Unlabeled)

  • Label Position: Critical for metabolic stability. The deuterium label is typically located on the acetamide methyl group (-NHCOCD3) or the C10 methoxy group .

    • Note: The label cannot be on the C2 methoxy group, as this group is removed during the formation of the metabolite.

The Biological Context (CYP3A4 Pathway)

Colchicine has a narrow therapeutic index. Monitoring the conversion to 2-DMC and 3-DMC is the gold standard for assessing CYP3A4 activity and potential toxicity in clinical samples.

ColchicineMetabolism Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Enzyme) Colchicine->CYP3A4 Hepatic Metabolism Renal Renal Excretion (Unchanged) Colchicine->Renal ~40-65% DMC2 2-Demethylcolchicine (Major Metabolite) CYP3A4->DMC2 O-Demethylation (C2) DMC3 3-Demethylcolchicine (Minor Metabolite) CYP3A4->DMC3 O-Demethylation (C3)

Figure 1: Metabolic pathway of Colchicine highlighting the formation of 2-Demethylcolchicine via CYP3A4.[1]

Part 2: Critical Purity Parameters (CoA Analysis)

When reviewing a Certificate of Analysis (CoA) for this compound, "98% Purity" is insufficient. You must validate three distinct parameters to ensure assay integrity.

Chemical Purity vs. Isotopic Enrichment
ParameterRequirementWhy it Matters
Chemical Purity > 97% (HPLC)Impurities (e.g., 3-Demethyl isomers) can co-elute, causing integration errors.[1]
Isotopic Enrichment > 99 atom % DLow enrichment leads to a significant "M0" signal (unlabeled drug) in the IS channel, skewing the baseline.[1]
Isotopic Distribution < 0.5% d0 contributionThe presence of d0 (unlabeled) species in the standard will cause a "ghost peak" in the analyte channel (Cross-talk).[1]
The "Cross-Talk" Validation Protocol

Before running patient samples, you must perform a Blank Subtraction Test :

  • Inject a "Double Blank" (Matrix only).

  • Inject a "Zero Sample" (Matrix + Internal Standard only).

  • Monitor the transition for the unlabeled analyte (e.g., 386.2

    
     transition).
    
  • Pass Criteria: The signal in the analyte channel of the Zero Sample must be < 20% of the LLOQ (Lower Limit of Quantification).

Part 3: Sourcing & Supplier Landscape

This compound is frequently listed as a Custom Synthesis or Made-to-Order item due to its specific metabolic application.[1] It is rarely "off-the-shelf" like parent Colchicine.

Primary Suppliers[4]
  • Toronto Research Chemicals (TRC): A primary global source for specific Colchicine metabolites.

    • Catalog Reference: Search for "2-Demethyl Colchicine" (Cat# D230352 for unlabeled; inquire for d3).

    • Status: Often requires lead time (4–6 weeks).

  • C/D/N Isotopes: Specializes in deuterated standards; often holds the acetamide-d3 precursors.

  • Alsachim (Shimadzu Group): Specializes in labeled metabolites for DMPK.

Procurement Strategy

Do not rely on web catalog stock status.

  • Request the Structure: Confirm the position of the deuterium. If the label is on the C2-methoxy group (which is removed), the product is useless. Ensure the label is on the Acetamide or C10/C3 methoxy.

  • Request the CoA beforehand: Verify the "Isotopic Purity" is specifically listed.

Part 4: Experimental Application (LC-MS/MS)

Handling & Storage (Critical)

Colchicine and its metabolites are highly light-sensitive (photo-isomerization to Lumicolchicine occurs rapidly).[1]

  • Storage: -20°C in Amber Glass vials.

  • Working Solutions: Prepare in Amber autosampler vials. Minimize exposure to fluorescent lab lights; use yellow light if possible.

LC-MS/MS Method Guidelines

The following transitions are theoretical starting points based on the fragmentation of the parent tropolone ring system.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Demethylcolchicine 386.2 [M+H]+344.1 (Loss of Acetyl)25
2-Demethylcolchicine-d3 389.2 [M+H]+347.1 (Retains d3)25

Note: If the d3 label is on the acetyl group, the loss of the acetyl group (a common fragmentation) will result in the loss of the label in the product ion. In that case, choose a different transition (e.g., loss of water or methoxy).

Internal Standard Workflow

ISWorkflow cluster_prep Stock Preparation cluster_extraction Sample Extraction Stock 2-DMC-d3 Powder (Store -20°C, Dark) Solubilization Dissolve in Methanol (Amber Glass) Stock->Solubilization WorkingSol Working Solution (100 ng/mL) Solubilization->WorkingSol Plasma Plasma Sample (50 µL) Spike Spike IS (10 µL Working Sol) Plasma->Spike Precip Protein Precipitation (ACN/MeOH 3:1) Spike->Precip Centrifuge Centrifuge (10k x g, 10 min) Precip->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis

Figure 2: Recommended workflow for spiking this compound into biological matrices.[1]

References

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes.[4] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology. Retrieved from [Link]

  • US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Demethyl Colchicine-d3 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Robust Internal Standard in Colchicine Bioanalysis

Colchicine, a potent alkaloid derived from the autumn crocus (Colchicum autumnale), is a critical therapeutic agent for conditions such as gout and Familial Mediterranean Fever.[1][2] Its narrow therapeutic index necessitates precise and accurate quantification in biological matrices to ensure efficacy and prevent toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its inherent selectivity and sensitivity.[3] However, the accuracy of LC-MS/MS quantification is contingent upon the effective mitigation of analytical variability arising from sample preparation, matrix effects, and instrument fluctuations.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for these variables.[6][7] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[4][8] It co-elutes with the analyte, experiencing the same extraction recovery and ionization suppression or enhancement, thereby providing a reliable reference for quantification.[7] This application note details the use of 2-Demethyl Colchicine-d3 as a superior internal standard for the quantification of colchicine in biological samples. As a major metabolite of colchicine, 2-Demethyl Colchicine shares a high degree of structural similarity with the parent drug, while the deuterium labeling provides the necessary mass shift for distinct detection.[9][10]

The Rationale for Selecting this compound

The selection of an internal standard is a critical decision in bioanalytical method development. While structurally similar analogs can be used, a stable isotope-labeled version of the analyte or a major metabolite is considered the most reliable choice.[7][11] 2-Demethyl Colchicine is a known metabolite of colchicine, and its deuterated form, this compound, offers several distinct advantages:

  • Physicochemical Similarity: Sharing the core colchicine structure, this compound exhibits nearly identical chromatographic behavior and extraction efficiency to colchicine. This ensures that any sample loss or variation during processing affects both the analyte and the internal standard proportionally.

  • Co-elution and Matrix Effect Compensation: Due to their similar chemical properties, colchicine and this compound will co-elute under typical reversed-phase chromatographic conditions. This is crucial for compensating for matrix effects, where endogenous components in the sample can suppress or enhance the ionization of the analyte.[5]

  • Stable Isotopic Labeling: The three deuterium atoms provide a +3 Da mass shift, which is sufficient to prevent isotopic crosstalk with the parent analyte. The carbon-deuterium bond is also stronger than the carbon-hydrogen bond, ensuring the isotopic label is stable throughout the analytical process.[5][12]

Materials and Methods

Reagents and Materials
  • Colchicine reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate (≥98%)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve colchicine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the colchicine primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water to achieve a final concentration appropriate for spiking into samples.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting colchicine from plasma samples.

  • To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex to mix and inject into the LC-MS/MS system.

Diagram 1: Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample/ Calibrator/QC Spike Spike with This compound Sample->Spike 1. Add IS Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate 2. Precipitate Centrifuge Centrifugation Precipitate->Centrifuge 3. Separate Evaporate Evaporation Centrifuge->Evaporate 4. Concentrate Reconstitute Reconstitution Evaporate->Reconstitute 5. Reconstitute Inject Injection Reconstitute->Inject 6. Analyze Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for colchicine quantification using this compound.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC Conditions
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsColchicine: 400.2 > 358.2, this compound: 389.2 > 344.2
Collision EnergyOptimize for your instrument

Method Validation According to Regulatory Guidelines

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16]

Key Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[17]

  • Calibration Curve: A linear regression of the peak area ratio (analyte/internal standard) versus concentration. A correlation coefficient (r²) of ≥0.99 is desirable.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[12]

Diagram 2: Logic of Internal Standard Correction

G Analyte Colchicine Signal: A Variability Analytical Variability Analyte->Variability IS This compound Signal: IS IS->Variability Ratio Ratio (A/IS) Variability->Ratio Correction Concentration Accurate Concentration Ratio->Concentration Quantification

Caption: Internal standard corrects for analytical variability.

Results and Discussion

A well-developed LC-MS/MS method using this compound as an internal standard will yield a linear calibration curve over the desired concentration range (e.g., 0.05 to 50 ng/mL). The use of the deuterated internal standard ensures that the accuracy and precision of the method meet the stringent requirements of regulatory bodies. The co-elution of the analyte and internal standard effectively compensates for any matrix-induced ion suppression or enhancement, leading to reliable and reproducible results.

Table 2: Representative Validation Data Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)±15% (±20% at LLOQ)< 10%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 8%
RecoveryConsistent and reproducible> 85%
Matrix Factor0.85 - 1.15Within range

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak ShapeColumn degradation, improper mobile phaseReplace column, check mobile phase pH and composition
High Signal VariabilityInconsistent sample preparation, IS addition errorEnsure consistent pipetting, vortexing, and IS concentration
No/Low SignalInstrument issue, incorrect MRM transitionsCheck instrument parameters, tune MS for analyte and IS
Matrix EffectsInefficient sample cleanupOptimize sample preparation (e.g., use SPE), adjust chromatography

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in biological matrices by LC-MS/MS. Its close structural and chemical similarity to colchicine ensures accurate correction for analytical variability, leading to high-quality data that meets regulatory standards. This application note provides a comprehensive framework for the development, validation, and implementation of this methodology in a regulated bioanalytical laboratory.

References

  • Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. (n.d.). Research Journal of Pharmacy and Technology.
  • Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in R
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.).
  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8).
  • Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine. (2016, March 21).
  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). Benchchem.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of colchicine in human plasma. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma. (n.d.).
  • Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. (2025, September 23).
  • (PDF) Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (2025, October 15).
  • 2-Demethyl Colchicine. (2023, May 15). ChemicalBook.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Colchicine. (n.d.). Wikipedia.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ICH.
  • 2-Demethyl Colchicine. (n.d.). LGC Standards.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evalu
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. (n.d.).
  • Metabolic transformation of colchicine, II. The metabolism of colchicine by mammalian liver microsomes. (n.d.).
  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
  • A Novel LC-ESI-MS-MS Method for Sensitive Quantification of Colchicine in Human Plasma: Application to Two Case Reports. (n.d.). Academic.oup.com.
  • 3-Demethyl Colchicine-d3. (n.d.). PubChem.
  • Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside. (n.d.).
  • Colchicine Mechanism And Pharmacokinetics. (n.d.). Consensus.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube.
  • (PDF) Colchicine: A Review About Chemical Structure and Clinical Using. (2025, August 8).
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars.

Sources

High-Sensitivity Quantitative Bioanalysis of Colchicine in Human Plasma via LC-MS/MS using Colchicine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colchicine is a pseudo-alkaloid drug with a narrow therapeutic index (0.5 – 3.0 ng/mL), commonly used for familial Mediterranean fever (FMF) and gout. Due to its rapid absorption and extensive metabolism via CYP3A4 and P-glycoprotein efflux, accurate quantification in plasma is critical for pharmacokinetic (PK) and bioequivalence studies.

This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Colchicine-d3 as the Internal Standard (IS). Unlike generic protein precipitation methods, this protocol employs Liquid-Liquid Extraction (LLE) to eliminate phospholipid matrix effects, ensuring high sensitivity (LLOQ: 0.05 ng/mL) and regulatory compliance (FDA/EMA).

Experimental Design & Causality

Why Colchicine-d3?

While Carbon-13 (


) standards are ideal due to their stability, Deuterated (

) standards are cost-effective and widely available. Colchicine-d3 typically labels the methoxy group on the A-ring.
  • Causality: The physicochemical properties of the d3-IS closely mimic the analyte. It co-elutes with Colchicine, experiencing the same ionization suppression/enhancement events in the electrospray source, thereby mathematically correcting for matrix effects during quantification.

Why Liquid-Liquid Extraction (LLE)?

Plasma contains endogenous phospholipids (glycerophosphocholines) that elute late on C18 columns, causing "ion suppression" for subsequent injections.

  • Causality: LLE using Methyl tert-butyl ether (MTBE) selectively extracts the hydrophobic Colchicine while leaving polar proteins and the majority of phospholipids in the aqueous plasma phase. This results in cleaner baselines and longer column life compared to protein precipitation (PPT).

Materials & Reagents

ComponentSpecificationPurpose
Analyte Colchicine (>99% purity)Calibration Standards
Internal Standard Colchicine-d3 (Methoxy-d3)Normalization of recovery/ionization
Matrix Drug-free Human Plasma (K2EDTA)Blank matrix for standards
Extraction Solvent Methyl tert-butyl ether (MTBE)Hydrophobic extraction
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic AcidpH buffering / Ionization promoter
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier
Column C18 (e.g., Acquity UPLC BEH, 1.7 µm, 2.1x50mm)Chromatographic separation

Analytical Protocol

Preparation of Standards[2]
  • Stock Solutions: Dissolve Colchicine and Colchicine-d3 in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute Colchicine-d3 to 50 ng/mL in 50% Methanol.

  • Calibration Curve: Prepare serial dilutions in human plasma ranging from 0.05 ng/mL to 20.0 ng/mL .

Sample Extraction (LLE Workflow)

Note: Perform all steps in amber glassware to prevent light-induced degradation of Colchicine.

  • Aliquot: Transfer 200 µL of plasma (sample or standard) into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Colchicine-d3 Working Solution. Vortex for 10 sec.

  • Extraction: Add 1.5 mL of MTBE . Cap and shaker-mix for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (A:B, 80:20). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S) coupled with UHPLC.

Chromatography (Gradient Elution):

  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Isocratic hold)

    • 0.5 - 3.0 min: 10%

      
       90% B (Linear Ramp)
      
    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90%

      
       10% B (Re-equilibration)
      

Mass Spectrometry (ESI Positive Mode):

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (V)Role
Colchicine 400.2358.210025Quantifier
Colchicine 400.2326.110035Qualifier
Colchicine-d3 403.2361.210025Internal Standard

Note: The transition


 corresponds to the loss of the acetyl group (ketene loss, -42 Da). The d3-label on the methoxy group is retained, resulting in 

.

Workflow Visualization

Colchicine_Analysis_Workflow Sample Human Plasma Sample (200 µL) IS_Add Add Colchicine-d3 IS (Correction for Matrix Effect) Sample->IS_Add Spiking LLE Liquid-Liquid Extraction (MTBE Solvent) IS_Add->LLE Mixing Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge 4000 rpm, 10 min Evap Nitrogen Evaporation (Concentration) Centrifuge->Evap Organic Layer Transfer Recon Reconstitution (Mobile Phase) Evap->Recon Residue Dissolution LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection Data Quantification (Peak Area Ratio) LCMS->Data Data Processing

Figure 1: Step-by-step bioanalytical workflow for Colchicine extraction and quantification.

Typical Validation Results

The following data represents typical performance metrics achievable with this protocol, compliant with FDA Bioanalytical Method Validation Guidance.

Linearity & Sensitivity
ParameterValue
Linearity Range 0.05 – 20.0 ng/mL
Regression Model Linear,

weighting
Correlation (

)
> 0.995
LLOQ S/N Ratio > 10:1
Accuracy & Precision (n=6)
QC LevelConcentration (ng/mL)Accuracy (%)CV (%)
LLOQ 0.0592.56.4
Low QC 0.1598.14.2
Mid QC 2.50101.33.1
High QC 16.0099.52.8
Matrix Effect[5]
  • Matrix Factor (MF): 0.95 – 1.05 (Indicates minimal ion suppression due to efficient LLE).

  • IS-Normalized MF: 0.98 – 1.02 (Demonstrates d3-IS effectively tracks the analyte).

Troubleshooting & Optimization

  • Peak Tailing: Colchicine is basic. Ensure the aqueous mobile phase contains ammonium formate/acetate to buffer the pH (approx. pH 4.0 - 5.0) and reduce secondary interactions with silanols.

  • Isotope Exchange: While d3-methoxy is generally stable, avoid highly acidic reconstitution solvents left for long periods (>24h) in the autosampler, which could theoretically promote deuterium exchange, though rare with methoxy labels.

  • Carryover: Colchicine can stick to injector ports. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.[2]

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Mallah, E., et al. (2016). High Performance Liquid Chromatography – Mass Spectrometric Bioanalytical Method for Determination of the Colchicine in Human Plasma for Bioequivalence Study Application.[3][4] Sapporo Medical Journal.[1] [Link] (General Journal Link - Specific article requires database access)

  • Jiang, Y., et al. (2007).[5] Determination of colchicine in human plasma by liquid chromatography–tandem mass spectrometry.[3][2][4] Journal of Chromatography B. [Link]

  • Kurek, J., et al. (2015). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives.[6][7][8] Acta Chimica Slovenica.[6] [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of 2-Demethyl Colchicine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Pharmacokinetic Profile of a Key Colchicine Metabolite

Colchicine, a potent anti-inflammatory agent, has a long-standing history in the treatment of gout and Familial Mediterranean Fever.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are governed by its metabolism into various derivatives. Among these, 2-Demethyl Colchicine (2-DMC) is a significant metabolite.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-DMC is crucial for a comprehensive understanding of colchicine's overall disposition and for the development of safer and more effective therapeutic strategies. The use of a stable isotope-labeled internal standard, 2-Demethyl Colchicine-d3, is indispensable for accurate bioanalysis, mitigating matrix effects and ensuring the reliability of pharmacokinetic data.

This document provides a detailed protocol for conducting preclinical pharmacokinetic (PK) studies of 2-Demethyl Colchicine, utilizing this compound as an internal standard. It is intended for researchers, scientists, and drug development professionals engaged in the non-clinical evaluation of colchicine and its metabolites. The protocols outlined herein are designed to be robust and compliant with international regulatory standards, ensuring the generation of high-quality, reproducible data.

The Scientific Rationale: Why a Detailed Protocol is Essential

The narrow therapeutic index of colchicine necessitates a precise understanding of its pharmacokinetic behavior.[4] Variations in its metabolism can lead to significant differences in systemic exposure, potentially resulting in toxicity or diminished efficacy. By focusing on a key metabolite, 2-DMC, we can gain deeper insights into the metabolic pathways of colchicine and identify potential drug-drug interactions. This compound, with its deuterium-labeled acetyl group, provides the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification in complex biological matrices.

Mechanism of Action: The Microtubule Disruptor

Colchicine exerts its therapeutic effects primarily by inhibiting microtubule polymerization.[5][6][7] It binds to tubulin, the protein subunit of microtubules, preventing their formation and disrupting various cellular processes that rely on a functional cytoskeleton.[7][8] This includes neutrophil migration and phagocytosis, key events in the inflammatory cascade associated with gout.[7] The disruption of microtubule dynamics ultimately leads to a reduction in the inflammatory response.[9]

Caption: Simplified diagram of Colchicine's mechanism of action.

Part 1: Pre-study Considerations - The Blueprint for a Successful PK Study

A well-designed study is the cornerstone of reliable pharmacokinetic data. The following considerations are critical before initiating any in-life experiments.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with local and national regulations governing the care and use of laboratory animals. Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.

Animal Model Selection

The choice of animal model is critical and should be scientifically justified. Rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial PK screening due to their well-characterized physiology and ease of handling. The selection should consider the metabolic profile of colchicine in the chosen species and its relevance to human metabolism.

Dose Formulation and Administration
  • Dose Selection: The dose for a pharmacokinetic study should be high enough to allow for accurate quantification of the analyte in biological fluids but should not elicit significant toxicity.[10] A preliminary dose-range finding study is recommended to determine the maximum tolerated dose (MTD).[11]

  • Formulation: 2-Demethyl Colchicine should be dissolved in a suitable vehicle that ensures its stability and bioavailability. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the organic solvent kept to a minimum.

  • Route of Administration: The route of administration should align with the intended clinical use. For oral administration, gavage is the standard method. For intravenous administration, a tail vein or jugular vein injection is common.

Part 2: In-Life Phase - The Experimental Workflow

This section details the step-by-step procedure for the in-life portion of the pharmacokinetic study.

Animal Preparation and Acclimation

Animals should be acclimated to the housing conditions for at least one week prior to the study. They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Fasting overnight before dosing may be required depending on the study design.[12]

Dosing and Sample Collection

A typical PK study involves collecting blood samples at multiple time points after drug administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

Protocol: Single-Dose Pharmacokinetic Study in Rats (Oral Gavage)

  • Animal Identification: Individually mark each animal for identification.

  • Pre-dose Blood Sample (0 h): Collect a baseline blood sample (approximately 100-200 µL) from the tail vein or saphenous vein into a tube containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Dose Administration: Administer the formulated 2-Demethyl Colchicine solution via oral gavage at the predetermined dose. Record the exact time of administration.

  • Post-dose Blood Sampling: Collect blood samples at the following time points (or as optimized for the specific compound): 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.

Caption: Experimental workflow for a pharmacokinetic study.

Part 3: Bioanalytical Phase - Quantifying the Analyte

Accurate and precise quantification of 2-Demethyl Colchicine in plasma is achieved using a validated LC-MS/MS method.

Bioanalytical Method Development and Validation

The development and validation of the bioanalytical method should be performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.[15]

  • Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.[16]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • Thaw Samples: Thaw the plasma samples on ice.

  • Spike Internal Standard: To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the this compound internal standard working solution.

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument and column used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to provide good separation and peak shape
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of 2-Demethyl Colchicine and this compound

Part 4: Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters
  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Example Pharmacokinetic Data Table

ParameterUnitValue (Mean ± SD)
Cmaxng/mL150 ± 25
Tmaxh1.0 ± 0.5
AUC(0-t)ngh/mL650 ± 120
AUC(0-inf)ngh/mL680 ± 130
h4.5 ± 1.2
CL/FL/h/kg0.75 ± 0.15
Vd/FL/kg5.0 ± 1.0

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the data generated using this protocol, a robust quality control system is essential.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally.

  • Calibration Standards and Quality Controls: Each analytical run must include a full set of calibration standards and at least three levels of QC samples (low, medium, and high) in duplicate. The accuracy and precision of the QCs must fall within the acceptance criteria defined during method validation (typically ±15%, and ±20% for the LLOQ).[16]

  • Incurred Sample Reanalysis (ISR): A subset of study samples should be re-analyzed to confirm the reproducibility of the bioanalytical method.

By adhering to these principles of quality assurance, the data generated will be reliable, reproducible, and suitable for regulatory submission.

References

  • National Center for Biotechnology Information. (2025). Colchicine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • RxReasoner. (n.d.). COLCHICINE Tablet Pharmacology. MPI, EU: SmPC. Retrieved from [Link]

  • Faraone, I., et al. (2020). Colchicine Pharmacokinetics and Mechanism of Action. ResearchGate. Retrieved from [Link]

  • Leung, Y. Y., et al. (2015). Colchicine---update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism. Retrieved from [Link]

  • Acıbuca, A., et al. (2016). Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction. Journal of Clinical and Analytical Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Colchicine mechanism of action. Colchicine causes tubulin.... [Diagram]. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Protocol Synopsis. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • PubMed. (2023). Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma. Retrieved from [Link]

  • PubMed. (2020). Colchicine Pharmacokinetics and Mechanism of Action. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research Application Number 22-352. Retrieved from [Link]

  • ACS Publications. (2002). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Sapporo Medical Journal. (2023). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY – MASS SPECTROMETRIC BIOANALYTICAL METHOD FOR DETERMINATION OF THE COLCHICINE IN HUMAN PLASMA FOR BIOEQUIVALENCE STUDY APPLICATION. Retrieved from [Link]

  • ACS Omega. (2021). Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Colchicine?. Retrieved from [Link]

  • MDPI. (2018). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Retrieved from [Link]

  • Wikipedia. (n.d.). Colchicine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Demethyl Colchicine-d3. PubChem. Retrieved from [Link]

  • PubMed. (1995). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Retrieved from [Link]

  • ResearchGate. (2020). Development, validation, and clinical application of a rapid UPLC–MS/MS method for detection of colchicine in human whole blood and urine. Retrieved from [Link]

  • European Medicines Agency. (2022). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved from [Link]

  • World Health Organization. (2006). Annex 9: Additional guidance for organizations performing in vivo bioequivalence studies. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fortieth report. Geneva: World Health Organization. Retrieved from [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ResearchGate. (2018). Colchicine: A Review About Chemical Structure and Clinical Using. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Application Number: 21-723/S-005. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Influence of Patient Factors on the Population Pharmacokinetics of Colchicine: Implications for Safe and Effective Dosing. Retrieved from [Link]

  • HHS.gov. (2022). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Sample preparation techniques for colchicine metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategies for Colchicine and Demethylated Metabolites in Biological Matrices

Abstract & Clinical Context

Colchicine is a tricyclic alkaloid with a narrow therapeutic index, widely used for gout and Familial Mediterranean Fever (FMF).[1] In drug development and toxicology, the challenge lies not only in quantifying the parent drug but also its primary pharmacologically active metabolites: 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC) .

These metabolites are formed primarily via CYP3A4 -mediated demethylation. The analytical challenge is twofold:

  • Polarity Variance: The demethylated metabolites contain phenolic hydroxyl groups, making them significantly more polar than the parent colchicine.

  • Photostability: Colchicine undergoes rapid photo-isomerization into lumicolchicine derivatives upon exposure to light, a "silent killer" of assay accuracy.

This guide details two validated extraction protocols—Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) —designed to preserve metabolic ratios and ensure high recovery across this polarity spectrum.

Metabolic Pathway & Analyte Properties[2]

Understanding the structural changes is vital for selecting the correct extraction pH and solvent.

  • Colchicine: Essentially neutral (amide nitrogen); high logP (~1.85).

  • 2-DMC / 3-DMC: Phenolic nature; lower logP. The introduction of the hydroxyl group increases water solubility and introduces pH-dependent ionization (pKa of phenol ~10).

Expert Insight: To extract both parent and metabolites simultaneously into an organic layer, the matrix pH must be maintained between 4.0 and 8.0 . Above pH 9, the phenolic metabolites ionize (become negatively charged) and will remain in the aqueous phase, leading to poor recovery of the metabolites despite good recovery of the parent.

MetabolicPathway Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Demethylation Lumi Lumicolchicines (Photo-degradation Products) Colchicine->Lumi UV/Light Exposure DMC2 2-Demethylcolchicine (2-DMC) CYP3A4->DMC2 Major Path DMC3 3-Demethylcolchicine (3-DMC) CYP3A4->DMC3 Minor Path

Figure 1: Metabolic pathway of Colchicine mediated by CYP3A4 and the competing photodegradation pathway.[2]

Pre-Analytical "Golden Rule": The Darkroom Protocol

Before touching a pipette, you must address stability. Colchicine converts to


- and 

-lumicolchicine under standard laboratory lighting. This conversion is irreversible and chromatographic separation of lumicolchicines from the parent can be difficult, leading to quantitation errors.

The Protocol:

  • Amber Glassware: All stock solutions must be stored in amber glass vials.

  • Yellow Light: If possible, perform extractions in a room equipped with yellow sodium vapor lights or UV-filtered LED sleeves.

  • Foil Wrapping: If amber glassware is unavailable, wrap all Falcon tubes and reservoirs in aluminum foil immediately after labeling.

  • Ice Bath: Keep samples on ice (4°C) throughout the process to minimize enzymatic activity and thermal degradation.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: High-throughput clinical samples, cost-efficiency, and simultaneous extraction of neutral/phenolic species.

Rationale: Ethyl Acetate (EtOAc) is the solvent of choice. Unlike Dichloromethane (DCM), EtOAc is "greener" and forms a clear upper layer that is easier to aspirate. It provides excellent recovery for the polar metabolites compared to Hexane or MTBE.

Materials:

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Buffer: 100 mM Ammonium Acetate (pH 7.0).

  • Internal Standard (IS): Colchicine-d3 (100 ng/mL in MeOH).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma/microsomal incubation media into a 2 mL amber Eppendorf tube.

  • Spike IS: Add 20 µL of Internal Standard working solution. Vortex gently (5 sec).

  • Buffer: Add 100 µL of Ammonium Acetate buffer (pH 7.0).

    • Why? This stabilizes the pH to ensure the phenolic metabolites remain unionized (neutral) and extractable.

  • Extract: Add 1.0 mL of Ethyl Acetate.

  • Agitate: Shake on a reciprocating shaker or vortex vigorously for 10 minutes .

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully aspirate 800 µL of the upper organic layer (EtOAc) into a clean glass tube.

    • Caution: Avoid disturbing the protein "puck" at the interface.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid). Vortex well.

Protocol B: Solid Phase Extraction (SPE)

Best for: Trace analysis (<0.1 ng/mL), urine analysis, or dirty matrices requiring phospholipid removal.

Rationale: Polymeric Reversed-Phase (HLB or Strata-X) cartridges are superior to C18 because they retain the polar metabolites (2-DMC/3-DMC) even if the sorbent dries out. They also allow for a stronger organic wash to remove matrix interferences.

Materials:

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) 30mg/1cc.

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: 100% Methanol or Acetonitrile.

Step-by-Step Workflow:

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid (

    
    ).
    
    • Why? Acidification disrupts protein binding and ensures all analytes are in a stable state for retention.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.[3]

  • Load: Apply the pre-treated sample to the cartridge at a slow flow rate (~1 mL/min).

  • Wash:

    • Add 1 mL of 5% Methanol in Water.

    • Critical Step: Apply high vacuum for 2 minutes to dry the cartridge. This removes residual water which can affect the elution efficiency of the organic solvent.

  • Elute: Add 500 µL of 100% Methanol. Collect in an amber tube.

  • Post-Processing: Evaporate and reconstitute as described in the LLE protocol.

Method Comparison & Performance Data

The following table summarizes expected performance metrics based on validation studies using these protocols.

FeatureLLE (Ethyl Acetate)SPE (Polymeric HLB)PPT (Protein Precip)
Recovery (Colchicine) > 85%> 95%> 90%
Recovery (Metabolites) 75 - 80%> 90%> 90%
Phospholipid Removal ModerateExcellentPoor (unless specialized plates used)
Limit of Quantitation ~0.5 ng/mL~0.05 ng/mL~1.0 ng/mL
Cost Per Sample LowHighVery Low
Throughput MediumLow/MediumHigh

Decision Matrix:

  • Use LLE for standard pharmacokinetic (PK) studies in plasma where concentrations are >1 ng/mL.

  • Use SPE for urine samples (high salt content) or trace-level PK studies.

  • Avoid PPT (simple methanol crash) for metabolite analysis, as the ion suppression from phospholipids often masks the low-level metabolite signals.

Analytical Validation (LC-MS/MS Conditions)

To validate your extraction, use the following instrument parameters.

  • Column: C18 (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.[4]

  • Gradient: 10% B to 90% B over 3 minutes.

  • MS Mode: Positive ESI (Electrospray Ionization).[5]

MRM Transitions:

  • Colchicine: 400.2

    
     358.2 (Quant), 310.1 (Qual)
    
  • 2-DMC / 3-DMC: 386.2

    
     354.2 (Quant)
    
  • Colchicine-d3 (IS): 403.2

    
     361.2
    

WorkflowSelection Start Start: Biological Sample MatrixCheck Matrix Type? Start->MatrixCheck Urine Urine / High Salt MatrixCheck->Urine Urine Plasma Plasma / Serum MatrixCheck->Plasma Plasma ConcCheck Expected Conc? Trace Trace (<0.5 ng/mL) ConcCheck->Trace Low HighConc Standard (>1 ng/mL) ConcCheck->HighConc High SPE_Path Protocol B: SPE (HLB) Max Sensitivity & Cleanliness Urine->SPE_Path Plasma->ConcCheck Trace->SPE_Path LLE_Path Protocol A: LLE (EtOAc) Cost/Speed Balance HighConc->LLE_Path

Figure 2: Decision tree for selecting the optimal sample preparation workflow.

References

  • Jiang, Y., et al. (2013). "Development and validation of a sensitive LC-MS/MS method for the determination of colchicine in human plasma." Journal of Chromatography B. Link

  • Wojtowicz, A., et al. (2025). "Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma." Biomedical Chromatography. Link

  • Alvarez, J.C., et al. (2007). "A Novel LC-ESI-MS-MS Method for Sensitive Quantification of Colchicine in Human Plasma." Journal of Analytical Toxicology. Link

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform." Biochemical Pharmacology. Link

  • Biotage Application Note. (2023). "How to choose the best elution solvent for SLE/LLE?" Link

Sources

Application Notes and Protocols: Drug Metabolism and Pharmacokinetics (DMPK) Studies with Labeled Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DMPK in Colchicine Development

Colchicine, a potent tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout and Familial Mediterranean Fever.[1][2][3] Its therapeutic window is notoriously narrow, and its clinical use can be limited by dose-dependent toxicity and significant drug-drug interactions.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is therefore paramount for safe and effective therapeutic application. This document provides a detailed guide for researchers and drug development professionals on conducting Drug Metabolism and Pharmacokinetics (DMPK) studies using isotopically labeled colchicine.

Radiolabeled compounds are indispensable tools in DMPK studies, offering a sensitive and precise method to trace the fate of a drug candidate within a biological system.[4][5] By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the colchicine molecule, we can quantitatively track its journey through the body, identify its metabolic products, and determine its routes and rates of elimination.[5][6] This information is crucial for regulatory submissions and for building a comprehensive safety and efficacy profile.[7]

This guide will delve into the strategic considerations for labeling colchicine, provide detailed protocols for key in vitro and in vivo DMPK studies, and offer insights into data interpretation and its implications for clinical development.

Strategic Isotopic Labeling of Colchicine

The choice of isotope and its position within the colchicine molecule are critical decisions that impact the quality and interpretability of the data generated. The goal is to place the label in a metabolically stable position to ensure that the radiotracer accurately reflects the disposition of the parent drug and its metabolites.[8]

Choosing the Right Isotope: ¹⁴C vs. ³H
  • Carbon-14 (¹⁴C): Often the preferred isotope for ADME studies due to its long half-life (~5730 years) and the fact that its chemical behavior is nearly identical to stable carbon.[7] This minimizes the "isotope effect," where the difference in mass between isotopes can slightly alter reaction rates. ¹⁴C labeling provides robust quantitative data for mass balance, metabolic profiling, and tissue distribution studies.[7][9]

  • Tritium (³H): A beta-emitting isotope with a shorter half-life than ¹⁴C (~12.3 years). While generally less expensive to produce, tritium labels can be more susceptible to exchange with protons in aqueous environments, potentially leading to a loss of the radiolabel from the molecule of interest. However, tritiated compounds can achieve higher specific activity, which is advantageous for receptor binding assays and autoradiography.[10]

For comprehensive DMPK studies of colchicine, ¹⁴C is the recommended isotope due to its metabolic stability and suitability for quantitative ADME assessment.

Strategic Placement of the ¹⁴C Label

The biosynthesis of colchicine involves the amino acids phenylalanine and tyrosine.[11] A key structural feature is the tropolone ring.[11] To ensure the label is retained throughout metabolic transformations, it should be placed on a core scaffold of the molecule that is unlikely to be cleaved off during metabolism. Based on the known metabolic pathways of colchicine, which primarily involve demethylation, placing the ¹⁴C label within the tropolone ring or the adjacent aromatic ring would be a sound strategy.

In_Vitro_Workflow cluster_Metabolic_Stability Metabolic Stability cluster_Reaction_Phenotyping CYP Reaction Phenotyping cluster_Metabolite_ID Metabolite Identification Microsomes [¹⁴C]-Colchicine + Liver Microsomes Quench Quench Reaction Microsomes->Quench Analysis_MS LC-MS/MS & LSC Analysis Quench->Analysis_MS Recombinant [¹⁴C]-Colchicine + Recombinant CYPs Analysis_RP LC-MS/MS Analysis Recombinant->Analysis_RP Inhibitors [¹⁴C]-Colchicine + Microsomes +/- Inhibitors Inhibitors->Analysis_RP Hepatocytes [¹⁴C]-Colchicine + Hepatocytes Sample_Collection Collect Lysate & Medium Hepatocytes->Sample_Collection Analysis_ID LC-MS/MS & LSC Analysis Sample_Collection->Analysis_ID Colchicine_Metabolism cluster_Metabolism Hepatic Metabolism cluster_Transport Transport Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 Pgp P-gp Efflux Colchicine->Pgp Metabolite1 2-O-demethylcolchicine Excretion Biliary/Fecal and Renal Excretion Metabolite1->Excretion Metabolite2 3-O-demethylcolchicine Metabolite2->Excretion CYP3A4->Metabolite1 CYP3A4->Metabolite2 Pgp->Excretion

Sources

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Colchicine in Gloriosa superba and Pharmaceutical Formulations

[1][2]

Executive Summary

This application note details a robust, validated HPTLC method for the quantification of Colchicine, a pseudo-alkaloid with a narrow therapeutic index used in the treatment of gout and Familial Mediterranean Fever (FMF). Unlike HPLC, this HPTLC protocol allows for the parallel processing of crude plant extracts (Gloriosa superba) and pharmaceutical formulations with minimal sample cleanup, reducing solvent consumption and cost per analysis.

Key Performance Indicators:

  • Throughput: Simultaneous analysis of up to 18 samples per plate.

  • Sensitivity: Limit of Detection (LOD) at ~6 ng/band.

  • Specificity: Resolves Colchicine (

    
    ) from structurally similar alkaloids like Gloriosine.
    

Scientific Background & Rationale

The Analyte: Colchicine

Colchicine (

  • Solubility: Soluble in methanol, ethanol, and chloroform; moderately soluble in water.

  • Chromophore: Exhibits strong UV absorption at 350 nm due to the tropolone ring system.

  • Stability: Photosensitive. Solutions must be protected from light to prevent isomerization into Lumicolchicine.

Method Selection: Why HPTLC?

While HPLC is the gold standard for final release testing, HPTLC offers distinct advantages for this application:

  • Matrix Tolerance: The single-use stationary phase allows for the direct application of crude methanolic extracts without the risk of column clogging or carryover.

  • Post-Chromatographic Derivatization: Although direct UV is used here, the plate remains available for subsequent chemical derivatization (e.g., Dragendorff’s reagent) to confirm alkaloid identity visually.

Instrumentation & Materials

Chemicals[3][4][5]
  • Reference Standard: Colchicine (purity > 98%).[1]

  • Solvents: Chloroform, Acetone, Diethylamine (DEA), Methanol (All Analytical or HPLC Grade).

  • Stationary Phase: Merck HPTLC Glass Plates Silica Gel 60

    
     (
    
    
    cm).
Instrumentation
  • Sample Applicator: Automated TLC Sampler (e.g., CAMAG ATS 4) or equivalent.

  • Development Chamber: Twin-trough chamber (

    
     cm).
    
  • Detection: TLC Scanner with Deuterium lamp (UV mode).

  • Software: VisionCATS or winCATS.

Method Development Logic

The separation of colchicine from interfering matrix components relies on a specific mobile phase architecture.

  • Solvent A (Chloroform): Provides the bulk lipophilicity to migrate the organic molecule.

  • Solvent B (Acetone): Modifies polarity to adjust

    
     values.
    
  • Modifier (Diethylamine): Crucial for peak shape. Although Colchicine is not strongly basic, residual silanol groups on the silica plate are acidic. The amine modifier masks these sites, preventing "tailing" and ensuring sharp, symmetrical bands.

Visualization: Mobile Phase Logic

MobilePhaseLogicSilicaStationary Phase(Silica Gel - Acidic Silanols)ColchicineAnalyte(Colchicine)Silica->ColchicineH-Bonding (Causes Tailing)ResultSharp, Symmetrical Band(High Resolution)MobilePhaseMobile Phase(CHCl3 : Acetone : DEA)MobilePhase->SilicaDEA blocks active sitesMobilePhase->ColchicineElution (Rf ~ 0.72)MobilePhase->Result

Figure 1: Mechanism of action for the Diethylamine modifier in the mobile phase, preventing secondary interactions that cause peak tailing.

Standard Operating Procedure (SOP)

Preparation of Standard Solutions
  • Stock Solution: Weigh 10 mg of Colchicine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (Concentration: 1000 ng/µL).

  • Working Standard: Dilute 1 mL of Stock Solution into 10 mL Methanol (Concentration: 100 ng/µL).

    • Critical Check: Wrap flasks in aluminum foil immediately to prevent photodegradation.

Sample Preparation
  • Plant Material (Gloriosa superba):

    • Dry tubers/seeds at 45°C and powder (Mesh 60).

    • Extract 1.0 g powder with 25 mL Methanol via ultrasonication for 20 minutes.

    • Filter through 0.45 µm PTFE syringe filter.

  • Pharmaceutical Tablets:

    • Weigh 20 tablets, calculate average weight, and powder.

    • Weigh powder equivalent to 1 mg Colchicine.

    • Extract with 10 mL Methanol; sonicate for 15 mins.

    • Filter and use directly.

Chromatographic Protocol[4]
ParameterSetting / Description
Plate Pre-washing Methanol (activate at 110°C for 20 min before use).
Application Mode Band spray (Band length: 8 mm; Distance: 11.4 mm).
Application Volume 2 µL - 10 µL (Calibration range: 200 - 1000 ng/band).
Mobile Phase Chloroform : Acetone : Diethylamine (5 : 4 : 1 v/v/v) .[2][3]
Chamber Saturation 20 minutes (with filter paper). Critical for reproducibility.
Migration Distance 80 mm (approx. 15-20 mins).
Drying Warm air stream (hair dryer) for 2 mins to remove amine odor.
Detection Densitometric scanning at 350 nm (Deuterium lamp).
Visualization: Experimental Workflow

WorkflowStartSample Prep(MeOH Extraction)ApplyApplication(Bandwise, 8mm)Start->ApplyDevelopDevelopment(CHCl3:Acetone:DEA)Apply->Develop Saturation (20 min)DryDrying(Remove Solvents)Develop->DryScanScanning(UV 350 nm)Dry->ScanDataQuantification(Peak Area)Scan->Data

Figure 2: Step-by-step HPTLC workflow for Colchicine analysis.

Validation & System Suitability Data

The following data represents typical performance metrics derived from validation studies based on ICH Q2(R1) guidelines.

Linearity and Sensitivity
ParameterResult
Linearity Range 100 – 600 ng/band
Regression Equation

(Matrix dependent)
Correlation Coefficient (

)
> 0.998
Limit of Detection (LOD) ~ 6.25 ng/band
Limit of Quantification (LOQ) ~ 18.92 ng/band
Accuracy (Recovery Studies)

Recovery is performed by spiking pre-analyzed samples with standard colchicine at 50%, 100%, and 150% levels.[4]

Spiked LevelMean Recovery (%)% RSD
50%98.51.2
100%100.20.9
150%99.11.1
System Suitability
  • Retardation Factor (

    
    ): 
    
    
  • Peak Symmetry (Tailing Factor): 0.95 – 1.10 (Excellent symmetry due to DEA modifier).

Troubleshooting & Expert Insights

Issue 1: "Smiling" or Distorted Bands

  • Cause: Uneven solvent front or "edge effect."

  • Fix: Ensure the chamber is lined with filter paper and saturated for at least 20 minutes. Do not apply samples too close to the edge of the plate (keep >15 mm margin).

Issue 2: Low Recovery / Degradation

  • Cause: Photodegradation of Colchicine.

  • Fix: Perform the entire analysis in subdued light or use amber glassware. Analyze the plate immediately after development.

Issue 3: High Background Noise at 350 nm

  • Cause: Residual Diethylamine on the plate.

  • Fix: Ensure thorough drying of the plate (warm air) for at least 3-5 minutes before scanning. DEA absorbs in the low UV range and can interfere if not removed.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • Pawar, S. et al. (2017). High-performance Thin-layer Chromatographic-densitometric Quantification and Recovery of Bioactive Compounds for Identification of Elite Chemotypes of Gloriosa superba L.[2][3] Pharmacognosy Magazine. Link

  • Wulandari, L. et al. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts...[4][6] Using Regular and Greener HPTLC Approaches.[7] Plants (MDPI). Link

Advanced Mass Spectrometry Strategies for Structural Elucidation and Quantification of Colchicine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the mass spectrometric characterization of colchicine and its semi-synthetic derivatives (e.g., thiocolchicine, 3-demethylcolchicine). Due to the narrow therapeutic index of colchicines and their complex tropolone ring structure, precise identification requires a dual-approach strategy: High-Resolution Mass Spectrometry (HRMS) for structural elucidation and Triple Quadrupole (QqQ) LC-MS/MS for pharmacokinetic (PK) quantification. This protocol synthesizes fragmentation mechanics, sample preparation, and self-validating quality control measures.

Introduction & Chemical Basis

Colchicine (


, MW 399.[1]4) acts by binding to tubulin, inhibiting microtubule polymerization. Drug development focuses on derivatives that maintain this mechanism while reducing toxicity.
The Analytical Challenge
  • Isobaric Interferences: Colchicine is prone to photo-isomerization (forming lumicolchicines), which are isobaric with the parent compound but pharmacologically distinct.

  • Fragmentation Complexity: The tropolone ring (Ring C) and the trimethoxyphenyl moiety (Ring A) create specific fragmentation pathways essential for distinguishing metabolic products.

  • Sensitivity: Therapeutic levels are often in the sub-nanogram range (0.5–5 ng/mL), requiring high-sensitivity ESI+ ionization.

Structural Elucidation: HRMS Workflow

Objective: Identification of unknown derivatives and metabolites using Q-TOF or Orbitrap systems.

Fragmentation Mechanics (The "Why")

Understanding the bond cleavage is critical for identifying derivatives. In Electrospray Ionization (positive mode, ESI+), colchicine forms a stable


 ion at m/z 400.2.[2]
  • Primary Fragmentation (Loss of Acetamide): The most characteristic loss is the cleavage of the acetamide group from Ring B. This results in a neutral loss of ketene (-42 Da) or the acetamide radical, generating the base peak at m/z 358.

  • Secondary Fragmentation (Methoxyl Losses): Subsequent losses of methyl radicals (-15 Da) or methanol (-32 Da) from the methoxy groups on Ring A occur, generating ions at m/z 341, 326, and 310.

  • Tropolone Ring Stability: The seven-membered tropolone ring is relatively stable but can undergo specific rearrangements in derivatives like thiocolchicine (where the -OCH3 on Ring C is replaced by -SCH3).

HRMS Experimental Conditions
  • Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).

  • Ion Source: ESI Positive Mode.[1][2]

  • Mass Range: m/z 100–1000.

  • Collision Energy Ramp: 20–50 eV (essential to observe full fragmentation trees).

Quantitative Protocol: LC-MS/MS (Triple Quad)

Objective: High-throughput quantification for PK studies.

Sample Preparation Protocols

Two methods are validated. Method A (LLE) is preferred for sensitivity; Method B (PPT) is for high throughput.

Method A: Liquid-Liquid Extraction (LLE) - Gold Standard
  • Aliquot 200 µL plasma .

  • Add 20 µL Internal Standard (IS) (Colchicine-d3, 100 ng/mL).

  • Add 200 µL Buffer (1M Ammonium Acetate, pH 9.0) to alkalize.

  • Add 1.5 mL Dichloromethane (DCM) . Vortex 5 min.

  • Centrifuge at 4000 rpm for 10 min.

  • Transfer organic layer (bottom) to a clean tube.

  • Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase .

Method B: Protein Precipitation (PPT)
  • Aliquot 50 µL plasma .

  • Add 150 µL Acetonitrile containing IS.

  • Vortex 2 min; Centrifuge 10,000 rpm for 5 min.

  • Inject supernatant directly (requires divert valve usage to prevent source contamination).

LC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or Phenomenex Kinetex C18.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % A % B Curve
0.0 90 10 Initial
0.5 90 10 Hold
2.5 10 90 Linear
3.5 10 90 Hold
3.6 90 10 Reset

| 5.0 | 90 | 10 | Re-equilibrate |

MRM Transitions (Quantification)
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Colchicine 400.2358.23522Quantifier
Colchicine 400.2326.13530Qualifier
Colchicine-d3 403.2361.23522Internal Std
Thiocolchicine 416.1374.13825Derivative

Visualizing the Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for analyzing colchicine samples, distinguishing between structural ID and routine quantitation.

Colchicine_Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep (LLE vs PPT) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC Ionization ESI (+) Source LC->Ionization Decision Goal? Ionization->Decision HRMS Q-TOF / Orbitrap (Full Scan + MS/MS) Decision->HRMS Unknowns QqQ Triple Quad (MRM Mode) Decision->QqQ Known Targets ID Metabolite ID & Structure Elucidation HRMS->ID Quant PK Quantification (ng/mL) QqQ->Quant

Caption: Decision matrix for selecting HRMS vs. Triple Quad workflows based on analytical goals.

Diagram 2: Fragmentation Pathway (Mechanism)

This flowchart details the specific mass losses used to confirm identity.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 400.2 Step1 Loss of Acetamide (-42 Da) Parent->Step1 Frag1 Major Fragment m/z 358.2 Step1->Frag1 Step2 Loss of Methanol (-32 Da) Frag1->Step2 Step3 Loss of Methyl (-15 Da) Frag1->Step3 Frag2 Fragment m/z 326.1 Step2->Frag2 Frag3 Fragment m/z 343.1 Step3->Frag3

Caption: ESI(+) fragmentation pathway of Colchicine, showing the primary transition to m/z 358.

Trustworthiness: Self-Validating System

To ensure data integrity (E-E-A-T), every batch must pass these System Suitability Tests (SST) before analysis proceeds.

  • Retention Time Stability: The RT of Colchicine must not deviate by >

    
     min from the calibration standards.
    
  • Internal Standard Response: The peak area of Colchicine-d3 in samples must be within 50–150% of the mean IS area in standards. Drastic drops indicate matrix suppression.

  • Ion Ratio Confirmation: For positive ID, the ratio of Quantifier (358) to Qualifier (326) ions must be constant (tolerance

    
    ).
    
  • Carryover Check: Inject a blank solvent after the highest standard (ULOQ). Analyte peak area in blank must be

    
     of the Lower Limit of Quantification (LLOQ).
    

References

  • Abe, E., et al. (2006). "A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma." Journal of Analytical Toxicology.

  • Kozubek, E., et al. (2013). "Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines." Polish Journal of Chemistry.

  • Wani, T.A., et al. (2025). "Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma." Biomedical Chromatography.

  • Al-Malaq, H.A., et al. (2021). "Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats." Molecules.

Sources

Use of 2-Demethyl Colchicine-d3 in tubulin polymerization assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Characterization of Tubulin-Ligand Interactions using 2-Demethyl Colchicine-d3


-Tubulin (Colchicine Binding Site)

Executive Summary

This guide details the application of This compound (2-DMC-d3) , a stable isotope-labeled analog of the primary colchicine metabolite, in advanced tubulin polymerization and binding assays. While standard turbidimetric assays measure the phenotypic outcome of polymerization, they fail to quantify the precise stoichiometry and binding kinetics of the ligand-target interaction.

This compound is utilized primarily as a Mass Spectrometry Internal Standard (IS) to enable the absolute quantification of 2-Demethyl Colchicine (2-DMC) in complex matrices (e.g., cell lysates, tubulin pellets). This allows researchers to correlate the reduced tubulin-binding affinity of the 2-demethyl metabolite (compared to parent colchicine) with its biological potency, a critical step in understanding colchicine toxicity and resistance mechanisms.

Scientific Background & Mechanism

2.1 The Metabolic Context Colchicine undergoes oxidative demethylation via CYP3A4 and P-glycoprotein transport. The 2-demethyl metabolite (2-DMC) is structurally significant because the removal of the methyl group at the C2 position of the A-ring alters the hydrophobic interaction within the tubulin Colchicine Binding Site (CBS).

  • Parent Colchicine: High affinity, effectively "freezes" microtubule dynamics.

  • 2-Demethyl Colchicine (2-DMC): Exhibits altered binding kinetics (often lower affinity), serving as a probe for structure-activity relationship (SAR) studies.

  • This compound: The analytical anchor. By incorporating three deuterium atoms (typically on the C3 or C10 methoxy group, distinct from the C2 modification), it behaves identically to 2-DMC during extraction and chromatography but is distinguishable by mass spectrometry (+3 Da mass shift).

2.2 Mechanism of Action Ligands at the CBS prevent the curved-to-straight conformational change necessary for tubulin incorporation into the microtubule lattice. Quantifying the exact amount of ligand bound to the tubulin dimer (Occupancy,


) is superior to simple IC50 values derived from turbidity.

G cluster_0 Metabolic Transformation cluster_1 Tubulin Interaction (CBS) Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 Demethylation 2-Demethyl Colchicine 2-Demethyl Colchicine CYP3A4->2-Demethyl Colchicine Free Tubulin (Dimers) Free Tubulin (Dimers) 2-Demethyl Colchicine->Free Tubulin (Dimers) Binding (Kon) Ligand-Tubulin Complex Ligand-Tubulin Complex Free Tubulin (Dimers)->Ligand-Tubulin Complex Equilibrium Polymerization Inhibition Polymerization Inhibition Ligand-Tubulin Complex->Polymerization Inhibition Steric Clash This compound (IS) This compound (IS) This compound (IS)->Ligand-Tubulin Complex Quantification Anchor (LC-MS)

Figure 1: Pathway illustrating the metabolic formation of 2-DMC and its subsequent interaction with Tubulin, quantified by the -d3 Internal Standard.

Application Protocols

Protocol A: LC-MS/MS Tubulin Binding Occupancy Assay

Objective: Determine the dissociation constant (


) and stoichiometry of 2-DMC binding to purified tubulin using Isotope Dilution Mass Spectrometry (IDMS).

Materials:

  • Analyte: 2-Demethyl Colchicine (Non-labeled).

  • Internal Standard: this compound (1 µM stock in MeOH).

  • Protein: Purified Porcine Brain Tubulin (>99%).

  • Buffer (PEM): 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 10% Glycerol.

  • Separation: 30 kDa MWCO Spin Columns (e.g., Amicon Ultra).

Step-by-Step Methodology:

  • Equilibrium Binding:

    • Prepare 100 µL samples containing 2 µM Tubulin and increasing concentrations of 2-DMC (0.1 µM to 50 µM) in PEM buffer.

    • Incubate at 37°C for 30 minutes (allows conformational equilibrium).

    • Note: Do not add GTP; we are measuring dimer binding, not polymer entrapment.

  • Separation of Bound vs. Free:

    • Transfer reaction mixture to a 30 kDa MWCO spin column.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Retentate: Contains Tubulin + Bound Ligand.

    • Filtrate: Contains Free Ligand.

  • Extraction & Spiking (Crucial Step):

    • Wash the retentate 1x with cold PEM buffer to remove loosely associated ligand.

    • Resuspend retentate in 100 µL water.

    • Add 200 µL Acetonitrile (ACN) containing 50 nM this compound (IS) to precipitate protein and release bound ligand.

    • Vortex vigorously (1 min) and centrifuge (15,000 x g, 10 min).

    • Collect supernatant for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Quantification: Calculate the ratio of Area(Analyte) / Area(IS). Interpolate from a standard curve prepared with the same IS concentration.

Data Output Table (Example):

Sample[2-DMC] Added (µM)[2-DMC] Bound (µM)Occupancy Ratio (Bound/Tubulin)
10.50.120.06
22.00.850.42
310.01.850.92 (Saturation)
Protocol B: Metabolic Stability in Polymerization-Competent Lysates

Objective: Monitor the biotransformation of Colchicine to 2-DMC in liver microsomes or hepatocytes and correlate it with the loss of tubulin-polymerization inhibition.

Workflow:

  • Incubation: Treat hepatocytes with 10 µM Colchicine.

  • Time Points: Harvest cells at 0, 1, 4, and 24 hours.

  • Lysis: Lyse cells in Polymerization Buffer (maintaining tubulin integrity).

  • Analysis:

    • Aliquot A: Perform Turbidimetric Polymerization Assay (OD340).

    • Aliquot B: Spike with This compound , extract, and quantify 2-DMC formation via LC-MS/MS.

Technical Specifications & MS Parameters

To ensure high specificity, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Note: Transitions should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-Demethyl Colchicine 386.4 [M+H]+344.4 (Loss of Acetyl)3525
This compound (IS) 389.4 [M+H]+347.4 (Loss of Acetyl)3525
Colchicine (Parent)400.4 [M+H]+358.44028

Critical Quality Control:

  • Isotope Purity: Ensure the -d3 standard has <0.5% unlabeled (d0) impurity to prevent interference with the analyte signal.

  • Cross-Talk: Verify that the deuterium label is stable and does not exchange with solvent protons (the methoxy-d3 label is stable; exchangeable protons on amide/OH should be ignored).

Diagrammatic Workflow

Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase (LC-MS/MS) Tubulin + 2-DMC Incubation Tubulin + 2-DMC Incubation Spin Filtration (30kDa) Spin Filtration (30kDa) Tubulin + 2-DMC Incubation->Spin Filtration (30kDa) Retentate (Bound Complex) Retentate (Bound Complex) Spin Filtration (30kDa)->Retentate (Bound Complex) Retains Tubulin Protein Precipitation (ACN) Protein Precipitation (ACN) Retentate (Bound Complex)->Protein Precipitation (ACN) LC-MS/MS Injection LC-MS/MS Injection Protein Precipitation (ACN)->LC-MS/MS Injection Supernatant Spike IS: 2-DMC-d3 Spike IS: 2-DMC-d3 Spike IS: 2-DMC-d3->Protein Precipitation (ACN) Internal Std Data Analysis (Ratio d0/d3) Data Analysis (Ratio d0/d3) LC-MS/MS Injection->Data Analysis (Ratio d0/d3)

Figure 2: Workflow for the quantification of tubulin-bound 2-Demethyl Colchicine using the -d3 Internal Standard.

References

  • Structure and Activity of Colchicine Analogues

    • Title: Interaction of colchicine analogues with purified tubulin.[2][3]

    • Source: FEBS Letters (Elsevier).
    • URL:[Link]

  • Metabolic Pathways

    • Title: Biotransformation of colchicine by human liver microsomes.[4]

    • Source: Biochemical Pharmacology.
    • URL:[Link]

  • Mass Spectrometry Methodologies

    • Title: Liquid Chromatography-Tandem Mass Spectrometry for the Determination of Colchicine in Biological Fluids.[1][5][6]

    • Source: Journal of Analytical Toxicology.[7]

    • URL:[Link]

  • Tubulin Binding Assays

    • Title: Methods for studying the interaction of microtubules with drugs.[8]

    • Source: Methods in Cell Biology (Academic Press).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Aqueous Solubility of 2-Demethyl Colchicine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Demethyl Colchicine-d3. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in aqueous buffers. As Senior Application Scientists, we have synthesized field-proven insights and foundational chemical principles to help you navigate these challenges effectively. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Section 1: Foundational Knowledge - Understanding Solubility Drivers

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: this compound is a metabolite of Colchicine and shares its core tricyclic structure, which is largely hydrophobic.[1][2] Its solubility is governed by a balance of factors:

  • Molecular Structure: The large, complex ring system has limited hydrogen bonding capability with water, making it inherently poorly soluble in aqueous solutions.

  • Demethylation: The removal of a methyl group to create a hydroxyl group at the 2-position can slightly increase polarity compared to colchicine, but not enough to overcome the molecule's overall hydrophobic nature.

  • Deuteration (-d3): The replacement of three hydrogen atoms with deuterium on the acetyl group is for metabolic tracking or kinetic studies. This isotopic substitution does not significantly alter the physicochemical properties, including solubility, compared to its non-deuterated counterpart.

  • Solid-State Form: The compound is typically supplied as a solid, pale-yellow powder.[3] The crystalline lattice energy of this solid form must be overcome for dissolution to occur. Water is often not a strong enough solvent to break down this crystal structure efficiently. The specific solid-state form (polymorphism) can significantly influence solubility and dissolution rates.[4]

Q2: Why is preparing a stock solution in an organic solvent the recommended first step?

A2: Directly dissolving this compound in an aqueous buffer is often unsuccessful due to the reasons outlined above. The standard and most reliable method is to first create a concentrated stock solution in a compatible organic solvent.

The Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are highly effective at overcoming the crystalline lattice energy of the solid compound.[5][6] They can solvate the hydrophobic regions of the molecule, allowing it to dissolve at a much higher concentration than is possible in water. This concentrated stock can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration, a process for which we provide a detailed protocol and troubleshooting below.

Section 2: Step-by-Step Protocols for Solution Preparation

This section provides validated protocols for preparing solutions of this compound. The parent compound, colchicine, is well-characterized and serves as an excellent proxy for solubility behavior.

Data Summary: Solubility of Colchicine in Common Solvents
SolventApproximate Solubility (mg/mL)Key Considerations & References
Water~45Soluble, but dissolution can be slow. Poorly soluble in hot water.[3][6][7]
Ethanol (Absolute)~50Freely soluble. Gentle heating may be used to aid dissolution.[5][6]
DMSO~25Freely soluble. A common choice for high-concentration stock solutions.[5]
ChloroformHighSoluble.[7]
Ether~4.5Slightly soluble.[6]
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO)

This protocol describes the preparation of a concentrated stock solution, which is the critical first step for any experiment.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired mass of this compound in a suitable tube. For a 10 mg/mL stock, you might weigh 10 mg of the powder.

  • Solvent Addition: Add the calculated volume of DMSO. For 10 mg of powder, add 1 mL of DMSO to achieve a 10 mg/mL concentration.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • If dissolution is incomplete, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C to protect it from light and moisture.[1]

Protocol 2: Preparation of a Working Aqueous Buffer Solution via Dilution

This protocol details how to dilute your organic stock into an aqueous medium while minimizing the risk of precipitation.

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. For example, to make 1 mL of a 10 µg/mL solution from a 10 mg/mL stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of buffer).

  • Aliquot Buffer: Add the required volume of your pre-warmed (room temperature) aqueous buffer to a new sterile tube.

  • Dilution Technique (Crucial Step):

    • While vortexing the aqueous buffer at a medium speed, add the small volume of the organic stock solution drop-by-drop or by pipetting it directly into the vortex.

    • This technique, known as "anti-solvent addition," ensures rapid mixing and prevents the compound from reaching a localized supersaturated state, which is the primary cause of precipitation.

  • Final Mix: Continue vortexing for another 30 seconds to ensure homogeneity.

  • Usage: Use the final working solution immediately for your experiments. Do not store dilute aqueous solutions for long periods unless their stability has been validated.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the solubilization process in a direct Q&A format.

FAQ 1: I added the this compound powder directly to my aqueous buffer and it's not dissolving. What did I do wrong?

A: This is a common issue stemming from the compound's low intrinsic aqueous solubility. The energy of the water molecules is insufficient to break the crystal lattice of the powder.

Solution: You must first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, as detailed in Protocol 1 . This pre-dissolved stock can then be successfully diluted into your aqueous buffer.

FAQ 2: I made a stock solution in DMSO, but when I diluted it into my buffer, a precipitate formed. How can I fix this?

A: This phenomenon is called "anti-solvent precipitation." Your aqueous buffer is an anti-solvent for the compound when it's introduced from a high-concentration organic solution. The key is to keep the compound below its solubility limit in the final mixed-solvent system.

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be too high for the final percentage of organic solvent. Try preparing a more dilute working solution.

  • Increase the Co-solvent Percentage: If your experimental design allows, increase the final percentage of DMSO or ethanol in your aqueous buffer. For many cell-based assays, a final DMSO concentration of 0.1-0.5% is well-tolerated.

  • Verify Dilution Technique: Ensure you are adding the stock solution to the buffer while vortexing, as described in Protocol 2 . Never add the buffer to the concentrated stock.

Troubleshooting Workflow Diagram

G start Solubility Issue Encountered stock_q Did you prepare a concentrated stock in an organic solvent? start->stock_q protocol1 Action: Prepare a stock solution in DMSO or Ethanol. (See Protocol 1) stock_q->protocol1 No precip_q Did precipitation occur upon dilution into aqueous buffer? stock_q->precip_q Yes no_path No antisolvent Diagnosis: Anti-solvent precipitation. The compound crashed out of solution. precip_q->antisolvent Yes incomplete Diagnosis: Incomplete initial dissolution or compound degradation. precip_q->incomplete No fix1 Option 1: Lower the final working concentration. antisolvent->fix1 fix2 Option 2: Increase the final % of organic co-solvent (e.g., from 0.1% to 0.5% DMSO). antisolvent->fix2 fix3 Option 3: Ensure you are adding stock to buffer while vortexing. antisolvent->fix3 check1 Action: Use sonication and/or gentle warming (for organic stock only). incomplete->check1 check2 Action: Verify solvent purity and compound integrity. incomplete->check2

Caption: A decision tree for troubleshooting common solubility issues.

FAQ 3: Can I use heat to improve the solubility in my aqueous buffer?

A: This is not recommended. While gentle warming can sometimes help dissolve the compound in an organic solvent like ethanol, colchicine itself has been reported to have poor solubility in hot water.[6][7] Applying heat to an aqueous solution of this compound could paradoxically decrease its solubility or lead to degradation.

FAQ 4: Does the pH of my buffer matter?

A: The structure of this compound does not contain strongly acidic or basic functional groups that would be significantly ionized within a typical biological pH range (e.g., 6-8). The predicted pKa is around 9.95, indicating it is a very weak acid.[1] Therefore, minor adjustments to pH in the 6-8 range are unlikely to produce a dramatic improvement in solubility. However, working in highly acidic or alkaline conditions should be avoided as it could lead to chemical degradation.

FAQ 5: Are there any buffer components I should avoid?

A: Yes. It has been demonstrated that Tris buffers may interfere with the biological activity of colchicine, specifically its ability to inhibit microtubule organization.[6] If your experiment involves studying the canonical mechanism of action of this compound, it is advisable to use an alternative buffer system such as phosphate-buffered saline (PBS) or HEPES-buffered solutions.

Section 4: Best Practices for Handling and Storage

Q: What are the best practices for storing this compound and its solutions to ensure stability?

A: Proper handling and storage are critical to maintaining the integrity of the compound.

  • Solid Compound: Store the powder at -20°C in a tightly sealed container, protected from light.[1] Colchicine and its derivatives can darken upon exposure to light.[3][8]

  • Organic Stock Solutions: Store at -20°C in amber, airtight vials. When properly stored, stock solutions in DMSO or ethanol should be stable for several months.[6] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the stock.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment. Do not store dilute aqueous solutions, as the compound is more susceptible to degradation and adsorption to container surfaces.

Caution: Colchicine and its analogs are highly toxic.[9] Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • The International Pharmacopoeia. (n.d.). Colchicinum. Retrieved from [Link]

  • Google Patents. (n.d.). US8309764B2 - Colchicine solid-state forms; methods of making.
  • MDPI. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Colchicine. Retrieved from [Link]

  • ComplianceOnline. (n.d.). Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. Retrieved from [Link]

  • Davesgarden.com. (n.d.). Preparing Colchicine Solutions. Retrieved from [Link]

  • PubMed. (1984). Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.... Retrieved from [Link]

  • ResearchGate. (2018). How can I prepare different concentrations of colchicine?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Demethyl Colchicine-d3. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Signal Suppression in LC-MS Analysis of Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of colchicine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of signal suppression. Here, we will delve into the mechanistic underpinnings of this phenomenon and provide actionable, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding signal suppression in the context of colchicine analysis.

Q1: What is signal suppression in LC-MS, and why is it a concern for colchicine analysis?

A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as colchicine, due to the presence of co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), which is commonly used for colchicine analysis, competition for charge and surface access on the ESI droplets is a primary cause of this phenomenon.[3] This can lead to decreased analytical sensitivity, inaccurate quantification, and poor method reproducibility, ultimately compromising the validity of your results.[3]

Q2: What are the most common sources of signal suppression when analyzing colchicine in biological matrices like plasma or urine?

A: When analyzing colchicine in biological fluids, the most notorious culprits for signal suppression are phospholipids from cell membranes and salts.[4] Phospholipids are highly abundant in plasma and are known to co-elute with many analytes, causing significant ion suppression, particularly in the positive ion electrospray mode. Salts, often from buffers used in sample collection or preparation, can also interfere with the ionization process by forming adducts with the analyte or by altering the droplet's surface tension.[4]

Q3: I am using a deuterated internal standard for colchicine. Shouldn't that correct for any signal suppression?

A: While stable isotope-labeled (SIL) internal standards, like colchicine-d6, are the gold standard for compensating for matrix effects, they are not a universal panacea.[5] For a SIL-IS to be effective, it must perfectly co-elute with the analyte and experience the exact same degree of ion suppression.[6] However, slight chromatographic separation between the analyte and the SIL-IS (isotopic effect) can lead to differential suppression.[6] Furthermore, in cases of severe ion suppression, the signal of both the analyte and the internal standard can be compromised, leading to inaccurate results.[6]

Q4: How can I quickly determine if my colchicine signal is being suppressed?

A: A classic and effective method is the post-column infusion experiment.[1] This involves continuously infusing a standard solution of colchicine into the MS detector after the analytical column while injecting a blank matrix extract. A dip in the otherwise stable baseline signal at the retention time of colchicine indicates the presence of co-eluting, suppressing agents from the matrix.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance to diagnose and resolve signal suppression issues encountered during colchicine analysis.

Guide 1: Diagnosing the Source and Severity of Signal Suppression

A systematic approach is crucial to pinpointing the cause of signal suppression.

Protocol 1: Post-Column Infusion Analysis
  • System Setup:

    • Prepare a standard solution of colchicine at a concentration that gives a stable and robust signal.

    • Using a T-junction, connect a syringe pump to deliver the colchicine solution at a constant, low flow rate (e.g., 10 µL/min) into the eluent stream from the LC column, just before it enters the MS ion source.

  • Execution:

    • Begin the infusion and allow the MS signal for colchicine to stabilize.

    • Inject a prepared blank matrix sample (e.g., protein-precipitated plasma without colchicine).

    • Monitor the colchicine MRM transition throughout the chromatographic run.

  • Interpretation:

    • A steady, flat baseline indicates no significant ion suppression.

    • A dip in the baseline signifies that components from the matrix are eluting at that time and are suppressing the colchicine signal. The width and depth of the dip correlate with the duration and severity of the suppression.

G cluster_0 LC System cluster_1 Post-Column Infusion cluster_2 MS System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column T_Junction T-Junction Column->T_Junction LC Eluent Syringe_Pump Syringe Pump (Colchicine Standard) Syringe_Pump->T_Junction MS_Source MS Ion Source T_Junction->MS_Source Combined Flow Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector G Start Signal Suppression Observed for Colchicine Diagnose Diagnose with Post-Column Infusion Start->Diagnose Optimize_SP Optimize Sample Prep Diagnose->Optimize_SP Suppression Zone Identified Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Cleaner Extract Achieved Optimize_MS Optimize MS Parameters Optimize_LC->Optimize_MS Co-elution Still Present Validate Re-validate Method (ICH M10) Optimize_LC->Validate Separation Achieved Optimize_MS->Validate Signal Improved

Sources

Addressing matrix effects in biological samples for colchicine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Colchicine Bioanalysis & Matrix Effect Mitigation

Subject: Troubleshooting Ion Suppression and Quantification Accuracy in Colchicine LC-MS/MS Assays From: Dr. A. Vance, Senior Application Scientist To: Bioanalytical Method Development Team

Executive Summary

Colchicine presents a unique challenge in LC-MS/MS quantification. As a neutral, lipophilic alkaloid often analyzed at low concentrations (pg/mL to low ng/mL), it is highly susceptible to ion suppression caused by endogenous phospholipids in biological matrices (plasma, urine).

This guide addresses the three most common support tickets we receive regarding colchicine:

  • Signal Instability: "My internal standard response varies wildly between patients."

  • Sensitivity Loss: "I cannot reach the required LLOQ (0.5 ng/mL) due to high background."

  • Quantification Bias: "My QCs pass in water but fail in plasma."

Module 1: Diagnosis – Do I have a Matrix Effect?

Q: How do I definitively prove that matrix effects are killing my sensitivity?

A: You must perform a Post-Column Infusion (PCI) experiment. Comparing absolute recovery (extraction efficiency) is not enough. You need to visualize where the suppression occurs relative to your colchicine peak.

The Mechanism: Phospholipids (glycerophosphocholines and lysophosphatidylcholines) elute from C18 columns in broad bands, often late in the gradient. If colchicine co-elutes with these massive ion populations, they "steal" charge in the electrospray droplet, resulting in signal loss (suppression).

Protocol: Post-Column Infusion Setup

  • Infusion: Syringe pump infuses neat Colchicine solution (100 ng/mL) at 10 µL/min into the flow path after the column but before the MS source via a T-junction.

  • Injection: Inject a blank extracted biological matrix (e.g., precipitated plasma) via the LC.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or "valley" indicates ion suppression. A "hill" indicates enhancement.

PostColumnInfusion LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing Point) Column->Tee MS Mass Spectrometer (Continuous Monitoring) Tee->MS Combined Flow Pump Syringe Pump (Colchicine Standard) Pump->Tee

Figure 1: Schematic setup for Post-Column Infusion to visualize matrix effects.

Module 2: Sample Preparation – The Root Cause

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my baseline is noisy. Should I switch methods?

A: Yes. Simple PPT is insufficient for low-level colchicine analysis. PPT removes proteins but leaves >99% of phospholipids in the sample. For colchicine, which is neutral and lipophilic, Liquid-Liquid Extraction (LLE) is the gold standard because it allows you to tune the pH and solvent polarity to exclude matrix interferences.

Comparative Analysis of Extraction Techniques

FeatureProtein Precipitation (PPT)Phospholipid Removal Plates (e.g., Ostro/Captiva)Liquid-Liquid Extraction (LLE)
Cleanliness Low (High phospholipid carryover)High (Removes >99% phospholipids)Very High (Selectivity via pH/Solvent)
Throughput HighHighModerate
Cost LowModerateLow (Solvent costs only)
Colchicine Recovery >90%>85%70-85% (Requires IS correction)
Recommendation Avoid for ColchicineGood for High ThroughputBest for Sensitivity/Accuracy

Recommended LLE Protocol for Colchicine Based on validation data from Jiang et al. (2007) and recent clinical applications.

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (Colchicine-d3).

  • Alkalinize: Add 100 µL NaOH (0.1 M) or Buffer pH 8.0.

    • Why? Colchicine is a neutral alkaloid. Adjusting pH ensures it remains uncharged and partitions into the organic phase, while acidic matrix components remain in the water.

  • Extract: Add 1.5 mL Ethyl Acetate or Dichloromethane (DCM) .

    • Note: DCM provides cleaner extracts but is more toxic. Ethyl Acetate is a standard compromise.

  • Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000 rpm.

  • Transfer: Move organic (top) layer to a fresh tube.

  • Dry: Evaporate under nitrogen @ 40°C.

  • Reconstitute: Mobile Phase A:B (80:20).

Module 3: Internal Standards – The Critical Control

Q: Can I use a structural analog (like Verapamil or a similar alkaloid) instead of Colchicine-d3?

A: Absolutely not. Using a structural analog is the most common cause of bioanalytical failure in colchicine assays.

The Scientific Rationale: Matrix effects are temporal. They happen at specific retention times.[1]

  • Analog: Elutes at 3.5 min.

  • Colchicine: Elutes at 2.8 min.

  • Suppression Zone: Occurs at 2.8 min.

In this scenario, Colchicine is suppressed by 50%, but the Analog is not. The ratio (Analyte/IS) drops by half, leading to false quantification. A Stable Isotope Labeled (SIL) IS (Colchicine-d3 or -d6) co-elutes perfectly with the analyte. If the matrix suppresses Colchicine, it suppresses the IS by the exact same amount. The ratio remains constant.

Validation Evidence: Studies have shown that while analogs like zileuton can provide acceptable precision in pooled plasma, they fail to correct for inter-individual variability in patient samples where lipid profiles differ drastically [1].

IS_Logic Start Select Internal Standard Choice1 Structural Analog (diff Retention Time) Start->Choice1 Choice2 SIL-IS (Colchicine-d3) (Same Retention Time) Start->Choice2 MatrixEvent Matrix Suppression Event (e.g., Phospholipid elution) Choice1->MatrixEvent Does not overlap Choice2->MatrixEvent Perfect Overlap Result1 Analyte Suppressed IS Unaffected Ratio Errors MatrixEvent->Result1 Analog Path Result2 Analyte Suppressed IS Suppressed Equally Ratio Constant MatrixEvent->Result2 SIL Path

Figure 2: The mechanism of Matrix Effect compensation using Stable Isotope Labeled (SIL) Internal Standards.

Module 4: Chromatographic Resolution

Q: I cannot change my extraction method. How can I fix this on the LC?

A: You must separate the phospholipids from the colchicine. Phospholipids are highly hydrophobic. On a C18 column, they often elute during the high-organic wash step or carry over to the next injection.

Troubleshooting Workflow:

  • Monitor Phospholipids: Add MRM transitions for phospholipids to your method (m/z 184 -> 184 for phosphatidylcholines).

  • Gradient Optimization:

    • Scenario A: Phospholipids co-elute with Colchicine. -> Flatten the gradient at the start to elute Colchicine earlier, or switch to a Phenyl-Hexyl column for alternative selectivity.

    • Scenario B: Phospholipids elute after Colchicine but wrap around to the next injection. -> Extend the high-organic wash (95% B) for at least 2 minutes at the end of every run.

References

  • Jiang, Y., et al. (2007).[2] "Rapid and sensitive liquid chromatography–tandem mass spectrometry method for the quantitation of colchicine in human plasma." Journal of Chromatography B. Link

    • Establishes LLE with Ethyl Acet
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link

    • The authoritative source for the Post-Column Infusion protocol.
  • Avery, M. J. (2003). "Quantitative determination of colchicine in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry.
  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

    • Compares PPT, LLE, and SPE, demonstrating LLE's superiority for neutral compounds in complex m

Sources

Stability testing of 2-Demethyl Colchicine-d3 under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directives

2-Demethyl Colchicine-d3 is a critical deuterated internal standard (IS) used primarily in the LC-MS/MS quantification of Colchicine and its metabolites. As a tropolone alkaloid derivative, it inherits the specific instabilities of its parent compound—most notably extreme photosensitivity and susceptibility to hydrolysis .

This guide moves beyond generic "store at -20°C" advice. It addresses the specific physicochemical failure modes of this molecule, providing you with the logic to troubleshoot peak splitting, signal loss, and isotopic scrambling.

Quick Reference: Storage Matrix
ConditionRecommendationCritical Note
Long-Term Storage -20°C or -80°C Store as powder or in pure Methanol . Avoid aqueous buffers for long-term storage.
Light Exposure Strictly Prohibited Amber glassware is mandatory. Yellow light labs recommended.
Solvent Choice Methanol (Preferred) Acetonitrile is acceptable but may cause precipitation at high concentrations. Avoid acidic storage.
Thawing Room Temp (Dark) Vortex gently. Do not sonicate for extended periods (heat generation).

Troubleshooting Guides (Q&A Format)

Module A: Photostability & Isomerization (The #1 Failure Mode)

Q: "I am seeing a split peak or a new peak eluting just before my this compound. Is my column failing?"

A: It is likely not your column. You are observing photo-isomerization . Colchicine derivatives contain a tropolone ring system that is highly reactive to UV-VIS light. Upon exposure, this compound rearranges into Lumicolchicine-d3 (specifically


- and 

-lumicolchicine isomers). These isomers often separate chromatographically from the parent compound, causing peak splitting or "ghost" peaks.
  • The Mechanism: The rearrangement is a disrotatory cyclization of the seven-membered ring into a four-membered and five-membered ring system. This is irreversible .

  • The Fix:

    • Discard the compromised solution.

    • Prepare fresh stock in amber glass vials .

    • Wrap clear autosampler vials in aluminum foil if amber vials are unavailable.

    • Ensure your laboratory lighting is filtered (yellow light) or perform extractions in low-light conditions.

Module B: Isotopic Integrity & Solvent Effects

Q: "My Internal Standard signal intensity is dropping over time, and I see an increase in the M-1 or M-2 mass channels. Is the deuterium falling off?"

A: This is a classic sign of Deuterium-Hydrogen (D-H) Exchange . While the -d3 label (typically on the acetamide methyl group or a methoxy group) is chemically stable, storing deuterated standards in protic, acidic solvents (e.g., 0.1% Formic Acid in Water) for extended periods can catalyze the exchange of deuterium atoms with hydrogen from the solvent.

  • The Science: Acid-catalyzed enolization or hydrolysis can facilitate this exchange.

  • The Fix:

    • Stock Solutions: Store only in 100% Methanol or Acetonitrile (non-acidified).

    • Working Solutions: Prepare daily. Do not store acidic mobile phase dilutions of the IS for more than 24 hours.

Q: "Can I use DMSO for my stock solution?" A: Yes, but with caution. DMSO is excellent for solubility but has a high freezing point (+19°C). Repeated freeze-thaw cycles in DMSO can cause "micro-precipitation" or heterogeneous freezing, leading to concentration gradients in the vial. Methanol is preferred for freeze-thaw stability.

Visualizing the Degradation Pathways

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two primary degradation vectors: Light (Isomerization) and pH (Hydrolysis).

DegradationPathways cluster_Light Pathway A: Photo-Degradation (Critical) cluster_Hydrolysis Pathway B: Chemical Hydrolysis Parent This compound (Active IS) Lumi Lumicolchicine-d3 (Beta/Gamma Isomers) Parent->Lumi UV Light (hv) Irreversible Deacetyl Deacetylated Metabolite (Amine formation) Parent->Deacetyl Extreme pH (<2 or >10) Hydrolysis Exchange D-H Exchange (Loss of Isotopic Purity) Parent->Exchange Protic Acidic Solvent Storage > 24h Inactive Loss of Tubulin Binding Chromatographic Split Lumi->Inactive

Figure 1: Primary degradation pathways for Colchicine derivatives. Note that photo-isomerization (Red) is the most rapid and common failure mode.

Experimental Protocol: Stability Validation

If you are validating this IS for a regulated bioanalytical method (FDA/EMA), you must prove stability. Do not rely on vendor data alone; stability is matrix-dependent.

Protocol: Bench-Top & Freeze-Thaw Stability Test

Objective: Verify this compound stability within ±15% of nominal concentration (FDA Bioanalytical Method Validation M10).

Reagents:

  • Stock A: Freshly prepared this compound (Reference).

  • Stock B: Stressed sample (Test).

  • Solvent: Methanol (LC-MS Grade).

Workflow:

  • Preparation (Day 0):

    • Prepare a High Concentration Stock (e.g., 1 mg/mL in MeOH).

    • Aliquot into 6 amber vials.

    • Store Vial 1 at -80°C (Control).

    • Place Vial 2 at Room Temperature (Bench-top) under normal lab light (Stress A).

    • Place Vial 3 at Room Temperature wrapped in foil (Stress B).

    • Subject Vial 4 to 3 cycles of Freeze (-20°C) and Thaw (RT).

  • Analysis (Day X):

    • Dilute all vials to working concentration (e.g., 100 ng/mL) using the same fresh diluent.

    • Inject n=5 replicates per condition on LC-MS/MS.

  • Calculation:

    
    
    

Acceptance Criteria:

  • % Stability: 85% - 115%.

  • CV%: < 15%.[1][2][3]

  • Note: If "Stress A" (Light) fails but "Stress B" (Dark) passes, your issue is light, not temperature.

Workflow Diagram

StabilityWorkflow cluster_Arms Stress Conditions Start Start: Master Stock Solution (MeOH) FT Freeze-Thaw (3 Cycles, -20°C to RT) Start->FT BT_Light Bench-Top (4-24h, Ambient Light) Start->BT_Light BT_Dark Bench-Top (4-24h, Dark) Start->BT_Dark Analysis LC-MS/MS Analysis (n=5 replicates) FT->Analysis BT_Light->Analysis BT_Dark->Analysis Calc Calculate % Remaining (Acceptance: 85-115%) Analysis->Calc

Figure 2: Recommended validation workflow to isolate light vs. thermal degradation.

References & Authority

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[4] Specifies the ±15% acceptance criteria for stability assessments.

  • LGC Standards. 2-Demethyl Colchicine Product Data. Confirms chemical structure and metabolic relationship to Colchicine.

  • ResearchGate (Kinetic Study). Photochemical Transformation of Colchicine. Details the kinetics of lumicolchicine formation under UV irradiation.

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Discusses D-H exchange mechanisms in acidic solvents.

  • BenchChem. Stability of Deuterated Standards: A Comparative Guide. Provides general storage protocols for deuterated APIs (Aprotic solvents, -20°C).

Sources

Mobile phase optimization for chromatographic separation of colchicine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Ticket ID: COL-ISO-OPT-001

Executive Summary: The Separation Challenge

Colchicine, a pseudo-alkaloid with a tropolone ring, presents a unique chromatographic challenge. Its separation from key photo-isomers—


-lumicolchicine  and 

-lumicolchicine
—is governed by subtle differences in polarity and conformational rigidity.

Common failures in this workflow stem from two root causes:

  • Photochemical Instability: Colchicine degrades rapidly into lumicolchicines under UV/VIS light, creating "ghost" peaks or shifting assay values during the run.

  • Silanol Interactions: Despite being an amide, colchicine can exhibit peak tailing on older silica supports due to secondary interactions, requiring precise pH control.

This guide provides a self-validating optimization protocol, moving beyond "recipe following" to mechanistic understanding.

Critical Method Parameters (CMP)

The following parameters are the "Gold Standard" starting point, derived from USP and authoritative literature.

The Baseline Mobile Phase System
ParameterSpecificationMechanistic Rationale
Stationary Phase C18 or C8 (Octylsilyl), End-capped, 5 µmHigh carbon load required for retention of polar tropolone ring. End-capping suppresses silanol activity.
Buffer 50-70 mM Potassium Phosphate (

)
High ionic strength minimizes ion-exchange interactions with residual silanols.
pH 5.5 ± 0.05 Critical: At pH < 3, the tropolone ring may protonate/hydrolyze. At pH > 7, silica dissolves. pH 5.5 is the "sweet spot" for stability and peak shape.
Organic Modifier Methanol (MeOH)Selectivity Driver: MeOH provides better separation of the conformational isomers (

vs

) compared to Acetonitrile (ACN) due to H-bonding capabilities.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][2][3]
Detection UV 254 nmMaxima for the tropolone chromophore.

Troubleshooting & Optimization (Q&A)

Q1: I am seeing split peaks or "shoulders" on my main Colchicine peak. Is my column dead?

Diagnosis: Before blaming the column, check your sample preparation environment.[4] Colchicine undergoes photo-isomerization into


- and 

-lumicolchicine upon exposure to light.[5] These isomers elute very close to the parent peak, often appearing as shoulders.

Corrective Action:

  • The Amber Rule: All sample preparation must occur in low-actinic (amber) glassware.

  • Auto-sampler Check: Ensure the auto-sampler compartment is dark.

  • Verification: Inject a fresh standard prepared in the dark vs. one exposed to benchtop light for 1 hour. If the "shoulder" grows in the light-exposed sample, it is a stability issue, not a column issue.

Q2: My resolution between -lumicolchicine and -lumicolchicine is poor (< 1.5).

Diagnosis: You are likely using Acetonitrile (ACN) as your organic modifier. While ACN yields sharper peaks, it lacks the hydrogen-bonding character necessary to differentiate the subtle steric differences between the


 and 

conformers.

Corrective Action:

  • Switch to Methanol: Change the organic modifier to Methanol. The protic nature of methanol interacts differently with the isomeric structures, typically enhancing selectivity (

    
    ).
    
  • Temperature Tuning: Lower the column temperature to 20-25°C. Higher temperatures increase molecular motion, often merging the peaks of closely related isomers.

Q3: I have severe peak tailing (Tailing Factor > 1.5).

Diagnosis: Secondary silanol interactions are active.[4] Even though colchicine is a neutral amide, the tropolone system can interact with acidic silanols on the silica surface.

Corrective Action:

  • Ionic Strength: Increase phosphate buffer concentration to 50-70 mM to "mask" silanol sites.

  • pH Check: Ensure pH is strictly 5.5. If using a newer "Hybrid" column (e.g., Ethylene Bridged Hybrid), you can push pH to 7.0-8.0, but pH 5.5 is safer for the analyte.

  • Column Choice: Switch to a "Base Deactivated" (BDS) or high-coverage C18 column.

Visualized Workflows

Diagram 1: Troubleshooting Logic Flow

This decision tree guides you through the most common failure modes: Co-elution and Tailing.

ColchicineTroubleshooting Start Start: Identify Issue IssueType What is the primary defect? Start->IssueType CoElution Co-elution / Poor Resolution IssueType->CoElution Tailing Peak Tailing (> 1.5) IssueType->Tailing GhostPeaks Ghost Peaks / Shoulders IssueType->GhostPeaks CheckOrganic Check Organic Modifier CoElution->CheckOrganic CheckBuffer Check Buffer Conc. Tailing->CheckBuffer CheckLight Light Exposure? GhostPeaks->CheckLight ActionMeOH Switch ACN to Methanol (Enhance Selectivity) CheckOrganic->ActionMeOH Using ACN? CheckTemp Check Temperature CheckOrganic->CheckTemp Using MeOH? ActionTemp Lower Temp to 20-25°C CheckTemp->ActionTemp ActionBuffer Increase to 50-70mM CheckBuffer->ActionBuffer < 25mM? CheckPH Check pH CheckBuffer->CheckPH > 25mM? ActionPH Adjust to pH 5.5 CheckPH->ActionPH ActionAmber Use Amber Glassware (Prevent Photolysis) CheckLight->ActionAmber

Caption: Logical decision tree for diagnosing resolution loss, peak asymmetry, and degradation artifacts in colchicine analysis.

Diagram 2: The Photodegradation Pathway

Understanding why we use amber glass: The formation of Lumicolchicines.

DegradationPathway Colchicine Colchicine (Active Drug) UV UV/VIS Light (Energy Input) Colchicine->UV Exposure Beta beta-Lumicolchicine (Isomer 1) UV->Beta Cyclization Gamma gamma-Lumicolchicine (Isomer 2) UV->Gamma Cyclization Resolution Chromatographic Challenge: Similar Polarity Beta->Resolution Gamma->Resolution

Caption: Pathway of UV-induced degradation. Colchicine cyclizes into


 and 

isomers, which are structurally similar and difficult to resolve.

Step-by-Step Optimization Protocol

Objective: Establish a robust method capable of resolving Colchicine (RRT 1.0) from Impurity A, B, and Lumicolchicines.

  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL of HPLC-grade water.[3]
      
    • Adjust pH to 5.5 ± 0.05 using dilute Phosphoric Acid (

      
      ).[2]
      
    • Note: Do not use Acetate buffers; Phosphate is preferred for peak symmetry here.

  • Preparation of Mobile Phase B (Organic):

    • Use 100% Methanol (HPLC Grade).

    • Note: Avoid Acetonitrile unless coupling with MS (where volatile buffers are needed).

  • Isocratic Optimization:

    • Start with a ratio of 55:45 (Buffer:Methanol) .

    • Equilibrate column for 30 minutes.

    • Inject System Suitability Solution (containing Colchicine and Isomers).

    • Target: Retention time of Colchicine

      
       6-8 minutes.
      
    • Adjustment: If retention is too low (< 4 min), increase Buffer % to 60%. If too high (> 10 min), increase Methanol % to 50%.

  • System Suitability Criteria (Acceptance Limits):

    • Tailing Factor: NMT (Not More Than) 1.5.

    • Resolution (Rs): NLT (Not Less Than) 2.0 between Colchicine and nearest impurity.

    • RSD: NMT 2.0% for replicate injections.

References

  • United States Pharmacopeia (USP). Colchicine Monograph: Related Substances.[2] USP-NF.[2] (Note: Access requires subscription; verified via USP-NF Online).

  • S. L. Ali. Colchicine.[2][3][6][7][8][9][10][11][12] Analytical Profiles of Drug Substances, Vol 10, 1981. Provides foundational chemical stability data.

  • Cieri, U. R. Separation of colchicine and related hydrolysis and photodecomposition products by high-performance liquid chromatography.[13] Journal of Chromatography A, 1986.

  • L. Winder, et al.Stability of Colchicine in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. Troubleshooting Peak Shape Issues in HPLC. Technical Note.

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Colchicine Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the sensitivity of assays for low-level colchicine detection. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world application, offering you a self-validating system of protocols and troubleshooting advice grounded in established scientific principles.

Introduction: The Challenge of Low-Level Colchicine Detection

Colchicine, a potent alkaloid used in the treatment of gout and other inflammatory conditions, has a narrow therapeutic index.[1][2] This means that the difference between a therapeutic dose and a toxic one is small. Consequently, the ability to accurately and sensitively measure low concentrations of colchicine in various biological matrices is of paramount importance for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[2][3]

This technical support center will navigate the complexities of low-level colchicine detection, focusing on the most common and advanced analytical techniques. We will delve into the causality behind experimental choices, empowering you to not only follow protocols but to understand and adapt them to your specific needs.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with low-level colchicine assays.

Q1: What is the most sensitive method for detecting low levels of colchicine?

For the highest sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5] This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions for colchicine, minimizing interference from the sample matrix.[6][7] Several studies have reported Limits of Quantification (LOQs) in the sub-ng/mL range using LC-MS/MS.[3][4][8]

Q2: Are there alternative methods to LC-MS/MS for sensitive colchicine detection?

Yes, several other methods can provide sensitive detection, although they may have different limitations:

  • Immunoassays (ELISA, FPIA): Enzyme-Linked Immunosorbent Assays (ELISA) and Fluorescence Polarization Immunoassays (FPIA) can be highly sensitive, with detection limits reported in the low ng/mL range.[9][10] These methods are often faster and more high-throughput than LC-MS/MS but may be susceptible to cross-reactivity with colchicine metabolites or structurally similar compounds.[10]

  • Electrochemical Sensors: These sensors, particularly those utilizing modified electrodes, have shown promise for rapid and sensitive colchicine detection with low detection limits.[11][12][13] They are often cost-effective and suitable for point-of-care applications.[11][14]

  • High-Performance Thin-Layer Chromatography (HPTLC): Modern HPTLC methods can achieve good sensitivity, with LOQs in the ng/band range, and can be a cost-effective alternative to HPLC.[15]

Q3: How critical is sample preparation for achieving high sensitivity?

Sample preparation is arguably one of the most critical steps. The goal is to efficiently extract colchicine from the matrix while removing interfering substances that can suppress the analytical signal (matrix effects).[4] Common techniques include:

  • Liquid-Liquid Extraction (LLE): A classic and effective method for cleaning up samples.[4][6]

  • Solid-Phase Extraction (SPE): Offers high recovery and cleaner extracts compared to LLE.[16]

  • Protein Precipitation: A simpler but potentially less clean method suitable for some applications.[3]

The choice of method depends on the sample matrix, the required sensitivity, and available resources.

Q4: What are the key stability considerations for colchicine in biological samples?

Colchicine is susceptible to degradation, particularly when exposed to light and alkaline conditions.[17][18] It is crucial to:

  • Protect samples from light: Use amber vials or wrap tubes in foil.

  • Maintain appropriate pH: Store samples at a neutral or slightly acidic pH.

  • Control temperature: Store samples at -20°C or -80°C for long-term stability.[5] Short-term stability at room temperature or 4°C should be validated for your specific matrix.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during low-level colchicine analysis.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal Improper Sample Preparation: Inefficient extraction or significant loss of analyte.Optimize your extraction protocol. Evaluate different solvents and pH conditions for LLE or different sorbents for SPE.[4]
Instrument Sensitivity Issues: Incorrect instrument parameters.For LC-MS/MS, optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific colchicine transition.[5]
Reagent Degradation: Expired or improperly stored reagents, standards, or antibodies.Always use fresh, properly stored reagents and standards.[19] For immunoassays, ensure antibodies have not been subjected to multiple freeze-thaw cycles.
High Background/Noise Matrix Effects: Co-eluting endogenous compounds suppressing or enhancing the signal.Improve sample cleanup.[20] Modify the chromatographic gradient to better separate colchicine from interfering peaks.[16] Consider using a deuterated internal standard to compensate for matrix effects.[4]
Contamination: Contaminated glassware, solvents, or instrument components.Use high-purity solvents and thoroughly clean all glassware. Flush the LC system and mass spectrometer to remove any potential contaminants.
Non-Specific Binding (Immunoassays): Antibodies binding to components other than colchicine.Increase the stringency of wash steps.[21] Optimize the blocking buffer concentration and incubation time.[21]
Poor Reproducibility Inconsistent Pipetting: Inaccurate or inconsistent sample and reagent volumes.Calibrate pipettes regularly.[21] Use reverse pipetting for viscous samples.
Variable Extraction Recovery: Inconsistent sample preparation.Standardize the extraction procedure. Use an internal standard to normalize for variations in recovery.[4]
Instrument Instability: Fluctuations in instrument performance.Allow the instrument to stabilize before running samples. Monitor system suitability parameters throughout the run.
Poor Standard Curve Linearity Inaccurate Standard Preparation: Errors in serial dilutions.Prepare fresh standards for each assay. Use calibrated equipment for weighing and diluting.
Detector Saturation: High concentration standards exceeding the linear range of the detector.Extend the calibration curve to include lower and higher concentrations to accurately define the linear range.
Inappropriate Curve Fit: Using a linear regression for a non-linear response.Evaluate different regression models (e.g., quadratic) if the response is non-linear.

Experimental Protocols & Methodologies

Here, we provide a detailed, step-by-step protocol for a highly sensitive LC-MS/MS method for the quantification of colchicine in human plasma, synthesized from best practices in the field.

Protocol: Ultra-Sensitive Quantification of Colchicine in Human Plasma by UPLC-MS/MS

This protocol is designed to achieve a low limit of quantification (LLOQ) and is based on established methodologies.[4][5][16]

1. Materials and Reagents:

  • Colchicine reference standard

  • Colchicine-d6 (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of colchicine and colchicine-d6 in methanol (e.g., 1 mg/mL).[4] Store at -20°C.

  • Prepare a series of working standard solutions by serially diluting the colchicine stock solution with a 50:50 methanol/water mixture to create calibration standards.[5]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.[5]

  • Prepare the IS working solution by diluting the colchicine-d6 stock solution.

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, standard, or QC, add the IS working solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute colchicine and the IS from the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. UPLC-MS/MS Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A suitable C18 column (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[3][16]

  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for colchicine (e.g., m/z 400.4 -> 358.3) and colchicine-d6 (e.g., m/z 406.4 -> 362.0).[16] Optimization of these transitions is crucial.

5. Data Analysis:

  • Integrate the peak areas for colchicine and the IS.

  • Calculate the peak area ratio (colchicine/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of colchicine in the unknown samples from the calibration curve.

Method Validation:

A rigorous method validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the results.[22] Key validation parameters include:

  • Selectivity: Assess for interference from endogenous matrix components.[4]

  • Linearity: Determine the concentration range over which the assay is linear.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[15]

  • Recovery: The efficiency of the extraction process.[4]

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte.[4][23]

  • Stability: Evaluate the stability of colchicine in the biological matrix under different storage conditions.[5]

Visualizations and Data

Workflow for Sensitive Colchicine Detection

Colchicine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (Colchicine-d6) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation UPLC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Colchicine Calibration_Curve->Quantification

Caption: A generalized workflow for the sensitive detection of colchicine using LC-MS/MS.

Comparison of Detection Methods
Method Typical LOD/LOQ Advantages Disadvantages
LC-MS/MS LOQ: 0.05 - 0.5 ng/mL[3][4][8]High sensitivity and specificityHigh instrument cost, requires skilled operators
Immunoassays (ELISA/FPIA) LOD: ~1.8 ng/mL[9]High throughput, relatively low costPotential for cross-reactivity, may require antibody development
Electrochemical Sensors LOD: ~0.11 µmol/L[11]Rapid, portable, cost-effectiveSusceptible to interference from electroactive compounds
HPTLC LOQ: ~25 ng/band[15]Cost-effective, good for screeningLower sensitivity and resolution compared to LC-MS/MS
Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Verify Instrument Performance Start->Check_Instrument Check_Reagents Inspect Reagents and Standards Start->Check_Reagents Optimize_Extraction Optimize Extraction (Solvent, pH, SPE Sorbent) Check_Sample_Prep->Optimize_Extraction Tune_MS Tune Mass Spectrometer and Optimize Parameters Check_Instrument->Tune_MS Prepare_Fresh Prepare Fresh Reagents and Standards Check_Reagents->Prepare_Fresh

Sources

Technical Support Center: Method Refinement for High-Throughput Screening of Colchicine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-throughput screening (HTS) of colchicine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your screening methodologies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust, reliable, and yield high-quality, actionable data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when setting up or optimizing an HTS campaign for colchicine-site inhibitors.

Q1: What is the primary mechanism of action for colchicine and its analogs that we are trying to detect in an HTS format?

A: Colchicine and its analogs are microtubule-destabilizing agents.[1][2] They bind to the β-subunit of the αβ-tubulin heterodimer at a specific location known as the colchicine-binding site.[1][3] This binding event prevents the polymerization of tubulin into microtubules.[1][4] The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and can ultimately induce apoptosis.[4][5] Therefore, a successful HTS assay should be able to detect either the direct inhibition of tubulin polymerization or the downstream cellular consequences of microtubule disruption.

Q2: What are the most common primary HTS assays for identifying novel colchicine-site inhibitors?

A: The most common primary assays can be broadly categorized into two types:

  • Biochemical Assays: These assays directly measure the effect of compounds on the polymerization of purified tubulin in vitro. A popular method involves monitoring the increase in fluorescence of a dye, such as DAPI, that binds to polymerized microtubules.[6] This format is highly amenable to HTS in 96- or 384-well plates.[2][6]

  • Cell-Based Assays: These assays measure the downstream effects of microtubule disruption in living cells. Common examples include:

    • Cytotoxicity/Cell Viability Assays: These assays, such as those using MTT, MTS, or Alamar Blue, measure the reduction in cell viability caused by the antiproliferative effects of the compounds.[7][8]

    • High-Content Imaging (HCI): This powerful technique uses automated microscopy and image analysis to visualize and quantify changes in microtubule structure and other cellular phenotypes, such as cell cycle arrest, directly in cells.[9][10][11]

Q3: How do I choose between a biochemical and a cell-based primary assay?

A: The choice depends on your screening goals and resources.

  • Biochemical assays offer a direct measure of the compound's effect on the target (tubulin) and are less prone to off-target effects that can confound results in cell-based assays. They are often simpler and faster to run.[6]

  • Cell-based assays provide more physiologically relevant data as they account for cell permeability, metabolism, and potential off-target toxicity.[12] However, they can be more complex to set up and interpret. A "hit" in a cytotoxicity assay, for example, could be due to various mechanisms, not just microtubule disruption.

A common strategy is to use a cell-based assay (e.g., cytotoxicity) for the primary screen to identify all compounds that affect cell viability, followed by a biochemical tubulin polymerization assay as a secondary, orthogonal screen to specifically identify microtubule-targeting agents among the initial hits.[13]

Q4: What are the critical quality control parameters I should monitor during my HTS campaign?

A: The most critical parameter is the Z'-factor (Z-prime) .[14][15] This statistical metric evaluates the quality and reliability of your assay by measuring the separation between your positive and negative controls.[16]

  • Z' > 0.5: Indicates an excellent assay suitable for HTS.[14][16][17]

  • 0 < Z' < 0.5: Represents a marginal assay that may require optimization.[14][17]

  • Z' < 0: Suggests the assay is not suitable for screening.[14][15]

Consistent monitoring of the Z'-factor throughout your screen is essential to ensure data quality and reliability.[16][18]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Biochemical Tubulin Polymerization Assay Issues
Problem: High background fluorescence or turbidity in my negative control wells.
  • Potential Cause 1: Spontaneous Tubulin Polymerization. Even without a promoting agent, tubulin can self-assemble, especially at high concentrations or if the buffer conditions are not optimal.

    • Solution:

      • Optimize Tubulin Concentration: Perform a titration experiment to find the lowest tubulin concentration that still provides a sufficient signal window with your positive control (e.g., paclitaxel for polymerization promotion, or a known inhibitor for baseline).

      • Check Buffer Components: Ensure your polymerization buffer (e.g., G-PEM) is correctly prepared, at the right pH, and contains GTP as required. Old or improperly stored GTP can be a source of issues.

      • Maintain Temperature Control: Keep tubulin and all reagents on ice until the start of the assay to prevent premature polymerization.

  • Potential Cause 2: Contaminated Reagents. Particulates or fluorescent impurities in your buffer, dye, or tubulin preparation can lead to high background.

    • Solution:

      • Filter Sterilize Buffers: Pass all buffers through a 0.22 µm filter before use.

      • Use High-Purity Tubulin: Source your tubulin from a reputable supplier and ensure it is of high purity (>97%).

      • Check Dye Solution: Prepare fresh dye solution and centrifuge it at high speed to pellet any aggregates before adding it to the assay.

  • Potential Cause 3: Assay Plate Issues. Certain types of microplates can have autofluorescence.

    • Solution: Use low-fluorescence black microplates for fluorescence-based assays to minimize background signal.

Problem: Inconsistent results or a low Z'-factor.
  • Potential Cause 1: Pipetting Inaccuracies. Inconsistent dispensing of small volumes of tubulin, compounds, or dye is a major source of variability in HTS.[19]

    • Solution:

      • Use Calibrated Pipettes: Regularly calibrate all single and multichannel pipettes.

      • Automated Liquid Handling: If available, use automated liquid handlers for critical steps like compound addition and reagent dispensing to improve precision.[20]

      • Reverse Pipetting: For viscous solutions like the tubulin stock, use the reverse pipetting technique to ensure accurate dispensing.

  • Potential Cause 2: Compound Solubility Issues. Colchicine analogs can be hydrophobic and may precipitate in aqueous assay buffers, leading to erratic results or false positives due to light scattering.[4]

    • Solution:

      • Check Compound Solubility: Before screening, assess the solubility of a representative set of your analogs in the final assay buffer concentration.

      • Use DMSO as a Co-solvent: Ensure the final concentration of DMSO is consistent across all wells (typically ≤1%) and does not affect tubulin polymerization on its own.

      • Include a Solubility Readout: If possible, measure absorbance at a high wavelength (e.g., 600 nm) before the final reading to flag wells with compound precipitation.

  • Potential Cause 3: Inactive Tubulin. Tubulin is a sensitive protein that can lose its activity if not handled properly.

    • Solution:

      • Proper Storage: Store lyophilized tubulin at -80°C and reconstituted tubulin in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

      • Activity Check: Before starting a large screen, run a small-scale experiment with your positive and negative controls to confirm the activity of your current batch of tubulin.

Guide 2: Cell-Based Cytotoxicity Assay Issues
Problem: High well-to-well variability in cell viability readings.
  • Potential Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across the wells of your microplate is a common cause of variability.[21]

    • Solution:

      • Create a Homogeneous Cell Suspension: Ensure you have a single-cell suspension by gently triturating the cells before plating. Avoid vigorous pipetting that can damage cells.

      • Consistent Plating Technique: Mix the cell suspension between plating every few rows to prevent cells from settling in the reservoir.

      • Avoid "Edge Effects": The outer wells of a microplate are prone to evaporation, which can affect cell growth. Consider filling the outer wells with sterile PBS or media without cells and only using the inner wells for your experiment.

  • Potential Cause 2: Serum Protein Interference. Some compounds can bind to proteins in the fetal bovine serum (FBS) in your culture medium, reducing their effective concentration and leading to variable results.

    • Solution:

      • Consistent Serum Batch: Use the same batch of FBS for the entire screening campaign to minimize variability.

      • Reduced Serum Conditions: If your cell line can tolerate it, consider running the assay in reduced-serum media for the duration of the compound incubation. This must be validated to ensure it doesn't compromise cell health.

  • Potential Cause 3: Compound-Assay Reagent Interaction. Some compounds can directly interfere with the chemistry of viability assays (e.g., reducing MTT in the absence of viable cells or inhibiting luciferase in ATP-based assays).[13]

    • Solution:

      • Run a Cell-Free Control: Include control wells with your compounds and the assay reagent but without cells. Any signal in these wells indicates direct interference.

      • Use an Orthogonal Assay for Hit Confirmation: Confirm hits from your primary screen using a different viability assay that relies on a different detection method (e.g., if your primary assay was MTS, use a live/dead stain with high-content imaging for confirmation).

Problem: My positive control (e.g., colchicine) is not showing the expected potency (IC50 is too high).
  • Potential Cause 1: High Cell Density. If you plate too many cells, a higher concentration of the drug is required to achieve 50% inhibition.

    • Solution: Optimize the cell seeding density. Perform a cell titration experiment to find a density where the cells are in the logarithmic growth phase for the duration of the assay and are sensitive to your positive control.

  • Potential Cause 2: Short Compound Incubation Time. The cytotoxic effects of colchicine analogs, which rely on mitotic arrest, can take time to manifest.

    • Solution: Optimize the incubation time. Test a time course (e.g., 24, 48, and 72 hours) with your positive control to determine the optimal window for detecting a potent cytotoxic effect.

  • Potential Cause 3: P-glycoprotein (P-gp) Efflux. Some cell lines express high levels of efflux pumps like P-glycoprotein, which can actively remove colchicine and its analogs from the cell, leading to apparent resistance.[4][22]

    • Solution:

      • Choose an Appropriate Cell Line: Select a cell line known to be sensitive to colchicine or other microtubule inhibitors.

      • Use a P-gp Inhibitor: In mechanistic studies (not typically for primary HTS), you can co-incubate your compounds with a P-gp inhibitor like verapamil to see if it restores potency.

      • Screen for Analogs that Evade Efflux: This is often a key goal of synthesizing colchicine analogs. Hits that are potent in P-gp-expressing cell lines are of high interest.[4]

Guide 3: Flow Cytometry for Cell Cycle Analysis (Secondary Assay)
Problem: Poor resolution of G1, S, and G2/M peaks in the DNA histogram.
  • Potential Cause 1: Cell Clumps and Aggregates. Clumps of cells will be interpreted by the flow cytometer as single events with multiple times the DNA content, obscuring the cell cycle profile.[23]

    • Solution:

      • Gentle Cell Handling: Avoid over-trypsinization, which can damage cell membranes and cause clumping.

      • Filter the Cell Suspension: Before analysis, pass the stained cells through a 35-50 µm cell strainer or nylon mesh to remove aggregates.[24]

      • Use a Doublet Discrimination Gate: Use a pulse-width vs. pulse-area plot to gate out cell doublets and aggregates from your analysis.

  • Potential Cause 2: Inappropriate Staining or Permeabilization. Insufficient permeabilization will prevent the DNA dye (e.g., propidium iodide, PI) from entering the nucleus, while overly harsh permeabilization can lead to DNA leakage.[25]

    • Solution:

      • Optimize Fixation/Permeabilization: The standard method is fixation with ice-cold 70% ethanol. Ensure the ethanol is added dropwise while vortexing gently to prevent cell shock.[25]

      • Titrate DNA Dye: Use the recommended concentration of your DNA dye. Too much dye can lead to high background and poor resolution.[26]

      • Include RNase Treatment: RNA can also be stained by intercalating dyes like PI. Always include an RNase treatment step in your staining protocol to ensure you are only measuring DNA content.

  • Potential Cause 3: Incorrect Flow Cytometer Settings. Improper voltage settings for the fluorescence detector or an incorrect flow rate can lead to poor data quality.[26]

    • Solution:

      • Optimize PMT Voltages: Adjust the voltage for the DNA dye channel so that the G1 peak of your control sample is positioned appropriately on the linear scale (e.g., around 200 on a 1024-channel scale).

      • Use a Low Flow Rate: A slower flow rate improves the precision of the measurement (lower CVs), leading to better resolution between the cell cycle phases.[26]

III. Data and Protocols

Data Presentation

Table 1: Assay Quality Control Metrics

ParameterAcceptable RangeExcellent RangeCommon Cause of Failure
Z'-Factor 0 - 0.5> 0.5High data variability, small signal window.[14][17]
Coefficient of Variation (%CV) < 20%< 10%Pipetting errors, uneven cell plating.
Signal-to-Background (S/B) > 2> 5Low-potency controls, high background.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted for a 384-well format to screen for inhibitors of tubulin polymerization.[2][6]

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized bovine tubulin (>97% purity) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP to a final concentration of 4 mg/mL. Keep on ice.

    • Dye Solution: Prepare a 500 µM solution of DAPI in G-PEM buffer.

    • Compound Plates: Prepare serial dilutions of your colchicine analogs in DMSO. Then, dilute into G-PEM buffer to the desired final concentration. The final DMSO concentration should not exceed 1%.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a black, low-fluorescence 384-well plate. Include wells for positive control (e.g., 10 µM colchicine) and negative control (1% DMSO).

    • Prepare the assay mix: Dilute the tubulin stock to 2 mg/mL in G-PEM buffer containing 1 mM GTP and 10 µM DAPI.

    • Initiate polymerization by transferring the plate to a 37°C plate reader. Add 5 µL of the tubulin assay mix to all wells.

    • Read fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Calculate the rate of polymerization (slope of the linear phase of the fluorescence curve).

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)).

    • Plot % Inhibition vs. compound concentration to determine IC50 values.

Protocol 2: Cell-Based Cytotoxicity Assay (Alamar Blue)

This protocol outlines a standard method for assessing the impact of compounds on cell viability.[27]

  • Cell Plating:

    • Harvest cells (e.g., HeLa or A549) in the logarithmic growth phase.

    • Prepare a single-cell suspension and plate 5,000 cells/well in 90 µL of culture medium into a clear, 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Add 10 µL of your serially diluted compound solutions to the cells. The final DMSO concentration should be ≤0.5%.

    • Include a positive control (e.g., colchicine) and a negative (vehicle) control.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Add 10 µL of Alamar Blue (resazurin) reagent to each well.[27]

    • Incubate for 2-4 hours at 37°C, protected from light.[27]

    • Read fluorescence (Excitation: 560 nm, Emission: 590 nm) on a plate reader.[27]

  • Data Analysis:

    • Subtract the background fluorescence (media + Alamar Blue only).

    • Normalize the data to controls: % Viability = 100 * (RFU_compound / RFU_vehicle_ctrl).

    • Plot % Viability vs. compound concentration to determine IC50 values.

IV. Visualizations

HTS Workflow for Colchicine Analogs

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action CompoundLibrary Compound Library (Colchicine Analogs) PrimaryAssay Primary HTS (e.g., Cell Viability Assay) CompoundLibrary->PrimaryAssay HitSelection Hit Selection (Potency & Efficacy Cutoffs) PrimaryAssay->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell-free Tubulin Assay) DoseResponse->OrthogonalAssay Confirms on-target activity CounterScreen Counter-Screen (Assay Interference) DoseResponse->CounterScreen Rules out artifacts CellCycle Cell Cycle Analysis (Flow Cytometry) OrthogonalAssay->CellCycle Confirms G2/M Arrest ValidatedHits Validated Hits for Further Development Imaging Microtubule Imaging (Immunofluorescence) CellCycle->Imaging Imaging->ValidatedHits

Caption: A typical HTS workflow for identifying and validating colchicine analog hits.

Colchicine's Mechanism of Action

Colchicine_MoA Colchicine Colchicine Analog Binding Binds to Colchicine Site on β-Tubulin Colchicine->Binding Tubulin αβ-Tubulin Dimers Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Disruption Microtubule Destabilization Binding->Disruption Microtubules Dynamic Microtubules Polymerization->Microtubules Microtubules->Disruption Spindle Mitotic Spindle Formation Disruption->Spindle Prevents Arrest Mitotic Arrest (G2/M) Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: The molecular and cellular cascade initiated by colchicine-site binders.

V. References

  • High Throughput Screening HTS for Hit or Lead Identification - Series 17. (2023). YouTube.

  • (PDF) High-Throughput Screening of Microtubule-Interacting Drugs. (2025). ResearchGate.

  • High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). (n.d.). RSC Publishing.

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI.

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (n.d.). ResearchGate.

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). PMC.

  • On HTS: Z-factor. (2023). On HTS.

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). PubMed.

  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). JoVE.

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI.

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. (n.d.). PMC.

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.

  • Flow Cytometry Troubleshooting Guide. (n.d.). Cell Signaling Technology.

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). PMC.

  • Novel colchicine-site binders with a cyclohexanedione scaffold identified through a ligand-based virtual screening approach. (2014). PubMed.

  • Z-factor. (n.d.). Wikipedia.

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives.

  • The Z prime value (Z´). (2025). BMG LABTECH.

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.

  • High-throughput Screening of Microtubule-Interacting Drugs. (n.d.). PubMed.

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (n.d.). PMC.

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.

  • Troubleshooting of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody.

  • Three Common Problems and Solutions of Cell Cycle Detection. (2024). Elabscience.

  • Flow Cytometry Troubleshooting Guide. (2022). Biocompare.

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.

  • Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management. (2022). PubMed.

Sources

Technical Support Center: Resolving Analytical Challenges in the Quantification of Colchicinoids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with colchicinoids. The quantification of colchicine and its related compounds presents unique analytical hurdles, from their inherent instability to the complexities of biological matrices. This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your analytical work.

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve common issues encountered during the analysis of colchicinoids using liquid chromatography (LC) based methods.

Issue 1: Poor Chromatographic Peak Shape or Resolution

Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for colchicine, and I'm struggling to resolve it from its isomers like β- and γ-lumicolchicine. What could be the cause and how can I fix it?

Answer:

Poor peak shape and resolution are common challenges in colchicinoid analysis, often stemming from multiple factors related to the mobile phase, stationary phase, or the analyte itself.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of colchicine, affecting its interaction with the stationary phase.

    • Troubleshooting Step: Colchicine is a weak base. Ensure your mobile phase pH is controlled and optimized. A slightly acidic pH (e.g., 3-4) using additives like formic acid or acetic acid can often improve peak shape by ensuring consistent protonation of the analyte.

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can lead to peak tailing due to strong, unwanted interactions with the basic colchicine molecule.

    • Troubleshooting Step:

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column, which is specifically designed to minimize silanol interactions.

      • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be mindful that TEA can suppress ionization in mass spectrometry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Troubleshooting Step: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. Determine the optimal concentration range for your method.

  • Sub-optimal Gradient Elution: An inadequate gradient program may not provide sufficient resolving power to separate colchicine from its closely eluting isomers.

    • Troubleshooting Step: Optimize your gradient elution profile. A shallower gradient (i.e., a slower increase in the organic solvent percentage) around the elution time of the colchicinoids can significantly enhance resolution.

Workflow for Optimizing Peak Resolution

G cluster_0 Troubleshooting Poor Peak Resolution start Poor Peak Shape or Resolution Observed check_ph Is Mobile Phase pH Optimized (e.g., pH 3-4)? start->check_ph adjust_ph Adjust pH with Formic/Acetic Acid check_ph->adjust_ph No check_column Is an End-Capped Column in Use? check_ph->check_column Yes adjust_ph->check_column switch_column Switch to End-Capped C18 or Phenyl-Hexyl Column check_column->switch_column No check_conc Is Sample Concentration Too High? check_column->check_conc Yes switch_column->check_conc dilute_sample Dilute Sample and Re-inject check_conc->dilute_sample Yes check_gradient Is Gradient Profile Optimized? check_conc->check_gradient No dilute_sample->check_gradient optimize_gradient Develop a Shallower Gradient check_gradient->optimize_gradient No solution Resolution and Peak Shape Improved check_gradient->solution Yes optimize_gradient->solution

Caption: A decision-making workflow for troubleshooting poor chromatographic resolution.

Issue 2: Low Analyte Recovery or High Matrix Effects

Question: I'm experiencing low recovery of colchicine after sample preparation from plasma, and my MS signal is highly variable. How can I improve my sample cleanup and mitigate matrix effects?

Answer:

Low recovery and significant matrix effects are common when analyzing colchicinoids in complex biological matrices like plasma. This is due to the presence of endogenous components, such as phospholipids and proteins, that can interfere with the extraction process and suppress or enhance the ionization of the analyte in the mass spectrometer.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Protein Precipitation (PPT): While simple, PPT often fails to remove a significant portion of matrix components, leading to ion suppression.

    • Troubleshooting Step: Move beyond simple protein precipitation. While a good first step, it is often insufficient for sensitive LC-MS/MS analysis.

  • Sub-optimal Extraction Technique: Your current extraction method may not be selective enough for colchicine.

    • Troubleshooting Step:

      • Liquid-Liquid Extraction (LLE): Optimize your LLE protocol. Experiment with different organic solvents (e.g., ethyl acetate, dichloromethane) and pH adjustments of the aqueous phase to ensure efficient partitioning of colchicine into the organic layer.

      • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. Develop an SPE method using a polymeric reversed-phase sorbent. A well-developed SPE protocol can provide high recovery and excellent removal of interfering substances.

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensiveLow purity, high matrix effectsInitial screening, high concentration samples
Liquid-Liquid Extraction (LLE) Good for removing salts and polar interferencesCan be labor-intensive, uses large solvent volumesIntermediate sample cleanliness
Solid-Phase Extraction (SPE) High recovery, excellent purity, automatableMore expensive, requires method developmentLow-level quantification, regulatory submissions

SPE Protocol for Colchicine from Plasma

G cluster_1 Solid-Phase Extraction (SPE) Workflow start Plasma Sample + Internal Standard condition 1. Condition SPE Cartridge (e.g., Methanol, then Water) start->condition load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water to remove polar interferences) load->wash elute 4. Elute Colchicine (e.g., Methanol or Acetonitrile) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical solid-phase extraction workflow for plasma samples.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the light-induced degradation of colchicine to lumicolchicine during my experiments?

A1: Colchicine is notoriously sensitive to UV light, which can cause it to isomerize into lumicolchicine isomers, leading to inaccurate quantification. To prevent this, always work with amber glassware or tubes wrapped in aluminum foil. Minimize the exposure of your samples, standards, and extracts to direct light, especially sunlight and fluorescent laboratory lighting. If your autosampler does not have a cooled, dark sample compartment, consider preparing smaller batches of samples to be analyzed immediately.

Q2: What is the most suitable internal standard (IS) for the quantification of colchicine?

A2: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as colchicine-d3 or colchicine-d6. These compounds have nearly identical chemical properties and chromatographic retention times to colchicine but are distinguishable by mass spectrometry, allowing for accurate correction of matrix effects and variability in sample processing. If a stable isotope-labeled IS is not available, a structural analog that is not present in the samples, such as demecolcine, can be a suitable alternative.

Q3: My laboratory only has an HPLC-UV system. What are the key considerations for method development?

A3: While LC-MS/MS is preferred for its sensitivity and selectivity, a robust HPLC-UV method is certainly achievable.

  • Wavelength Selection: Colchicine has a characteristic UV absorption maximum around 350 nm. Monitoring at this wavelength provides good selectivity against many endogenous components.

  • Chromatographic Selectivity: Achieving baseline separation from all potential interferences and isomers is critical. You may need to invest more time in optimizing your column chemistry (e.g., Phenyl-Hexyl) and gradient profile.

  • Method Validation: Rigorous validation is essential to demonstrate the method's specificity. This should include forced degradation studies to show that degradation products (like lumicolchicine) do not interfere with the colchicine peak.

Q4: What are the common adducts of colchicine observed in mass spectrometry, and how can I choose the best precursor ion for MRM?

A4: In electrospray ionization (ESI) positive mode, colchicine (molecular weight 399.44 g/mol ) commonly forms a protonated molecule [M+H]+ at m/z 400.4. It can also form adducts with sodium [M+Na]+ at m/z 422.4 and potassium [M+K]+ at m/z 438.4. For Multiple Reaction Monitoring (MRM) assays, the protonated molecule [M+H]+ is almost always chosen as the precursor ion due to its high abundance and stability. The selection of product ions should be based on their specificity and intensity, which can be determined by infusing a standard solution of colchicine and performing a product ion scan.

References

  • Chèze, M., et al. (2006). A rapid and sensitive liquid chromatography–tandem mass spectrometry method for the determination of colchicine in plasma, urine, and hair. Journal of Analytical Toxicology. Available at: [Link]

  • Klaassen, C. D. (Ed.). (2019). Casarett & Doull’s Toxicology: The Basic Science of Poisons, Ninth Edition. McGraw-Hill Education. Available at: [Link]

  • Weng, N., & Kang, L. (Eds.). (2011). Bioanalysis of small molecules in human plasma and serum. AAPS. Available at: [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's analysis of drugs and poisons: in pharmaceuticals, body fluids and postpaid materials. Pharmaceutical Press. Available at: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Colchicine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the cross-validation of analytical methods for the quantification of colchicine. As researchers, scientists, and drug development professionals, the accuracy and reliability of our analytical data are paramount. This guide is designed to provide you with a comprehensive comparison of common analytical techniques used for colchicine quantification, supported by experimental data and grounded in the principles of scientific integrity. We will move beyond simply listing protocols and delve into the rationale behind experimental choices, empowering you to select and validate the most appropriate method for your specific application.

The Critical Need for Accurate Colchicine Quantification

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), is a potent therapeutic agent used in the treatment of gout, familial Mediterranean fever, and other inflammatory conditions.[1] However, it has a narrow therapeutic index, meaning the margin between a therapeutic dose and a toxic one is small. This underscores the critical importance of precise and accurate quantification of colchicine in pharmaceutical formulations and biological matrices. Inaccurate measurements can have significant clinical consequences, making robust and well-validated analytical methods a non-negotiable aspect of quality control and research.

A Comparative Overview of Analytical Techniques

Several analytical methods are available for the quantification of colchicine, each with its own set of advantages and limitations.[2][3] This guide will focus on a comparative cross-validation of three widely used techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in many analytical laboratories, HPLC-UV offers a balance of specificity, sensitivity, and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, LC-MS/MS is indispensable for quantifying low concentrations of colchicine in complex biological samples.[1][4][5]

  • UV-Visible Spectrophotometry (UV-Vis): A simpler and more accessible technique, UV-Vis spectrophotometry can be a suitable option for the analysis of bulk drug substances and simple formulations where high sensitivity is not a primary requirement.[6][7][8]

The Framework of Method Validation: Adhering to Global Standards

Before we delve into the comparative data, it is essential to understand the principles of analytical method validation. Our evaluation of these methods is grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[9][10][11][12] These guidelines provide a framework for ensuring that an analytical method is fit for its intended purpose.

The core validation parameters we will be assessing for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Design cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method informs Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol defines Prepare_Samples Prepare Standards & Samples Validation_Protocol->Prepare_Samples guides Perform_Analysis Perform Analytical Measurements Prepare_Samples->Perform_Analysis leads to Collect_Data Collect Raw Data Perform_Analysis->Collect_Data generates Analyze_Data Analyze Data & Calculate Parameters Collect_Data->Analyze_Data is used for Assess_Criteria Assess Against Acceptance Criteria Analyze_Data->Assess_Criteria is compared to Validation_Report Generate Validation Report Assess_Criteria->Validation_Report is documented in

Caption: General workflow for analytical method validation based on ICH guidelines.

Comparative Performance Data

The following table summarizes the key performance parameters for the quantification of colchicine using HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry, based on data reported in peer-reviewed literature. It is important to note that these values can vary depending on the specific instrumentation, reagents, and experimental conditions.

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 40 - 8000 ng/mL[2]0.05 - 100 ng/mL[1]2 - 20 µg/mL (2000 - 20000 ng/mL)[6]
Correlation Coefficient (r²) >0.999[2]≥ 0.99[1]0.995[6]
Accuracy (% Recovery) 99.62 - 100.03%[13]101.4 - 105.2%[1]98.06 - 100.77%[8]
Precision (%RSD) <2%[14]< 11.9% (intraday), < 7.8% (interday)[1]<2%[8]
LOD 8.64 ng/mL[2]0.05 ng/mL[15]1.81 µg/mL (1810 ng/mL)[6]
LOQ 26.17 ng/mL[2]0.05 ng/mL[1]5.47 µg/mL (5470 ng/mL)[6]
Specificity High (separation from degradants)[2]Very High (mass-based detection)[1][4]Low (potential for interference)[7]

digraph "Method_Performance_Comparison" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=1.0];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.8];
edge [fontname="Arial", fontsize=9];

"Title" [label="Performance Comparison of Colchicine Quantification Methods", shape=plaintext, fontsize=14, fontcolor="#202124"];

subgraph "cluster_HPLC" { label="HPLC-UV"; bgcolor="#E8F0FE"; "HPLC_Sensitivity" [label="Good Sensitivity\n(ng/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_Specificity" [label="High Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_Cost" [label="Moderate Cost", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_LCMS" { label="LC-MS/MS"; bgcolor="#E6F4EA"; "LCMS_Sensitivity" [label="Excellent Sensitivity\n(pg/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LCMS_Specificity" [label="Excellent Specificity", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LCMS_Cost" [label="High Cost", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_UVVis" { label="UV-Vis Spectrophotometry"; bgcolor="#FEF7E0"; "UVVis_Sensitivity" [label="Low Sensitivity\n(µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UVVis_Specificity" [label="Low Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UVVis_Cost" [label="Low Cost", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Title" -> "HPLC_Sensitivity" [style=invis]; "Title" -> "LCMS_Sensitivity" [style=invis]; "Title" -> "UVVis_Sensitivity" [style=invis]; }

Caption: Comparison of key performance characteristics for colchicine quantification methods.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of colchicine in pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector (e.g., Shimadzu LC-20AT VP)[16]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 20 mmol/L, pH 4.85)[2]

  • Colchicine reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Ammonium acetate buffer (e.g., 32:68 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 353 nm[2]

  • Column Temperature: 30 °C[2]

  • Injection Volume: 10 µL[2]

Sample Preparation (for a tablet formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of colchicine and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase) to dissolve the colchicine.

  • Sonicate for a specified time to ensure complete dissolution.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the determination of colchicine in biological matrices such as plasma or urine, particularly in pharmacokinetic studies.[1][17]

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][5]

Reagents:

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Internal standard (e.g., a deuterated analog of colchicine)[17]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution is often employed, typically with a mixture of an aqueous phase (e.g., water with formic acid and ammonium acetate) and an organic phase (e.g., methanol).[17]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).[17]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both colchicine and the internal standard.[1]

Sample Preparation (for plasma):

  • Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[17]

  • Add the internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system. Alternatively, a liquid-liquid extraction can be performed.[4]

UV-Visible Spectrophotometry

This method is a simple and cost-effective approach for the quantification of colchicine in bulk drug and simple dosage forms.

Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[7]

Reagents:

  • Distilled water or other suitable solvent[8]

  • Colchicine reference standard

Analytical Procedure:

  • Prepare a stock solution of the colchicine reference standard in the chosen solvent.[7]

  • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for colchicine (typically around 246 nm).[6][8]

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving a known amount of the bulk drug or formulation in the solvent and diluting it to fall within the concentration range of the calibration curve.

  • Measure the absorbance of the sample solution at the same λmax.

  • Determine the concentration of colchicine in the sample by interpolating its absorbance on the calibration curve.

Choosing the Right Method: A Scientist's Perspective

The choice of the analytical method for colchicine quantification is not a one-size-fits-all decision. It requires a careful consideration of the specific application, the nature of the sample matrix, and the available resources.

  • For routine quality control of pharmaceutical products, where the concentration of colchicine is relatively high and the sample matrix is simple, HPLC-UV is often the method of choice. It offers a good balance of specificity, sensitivity, and cost. Its ability to separate colchicine from potential degradation products is a significant advantage over UV-Vis spectrophotometry.[2]

  • When analyzing biological samples such as plasma or urine, especially in pharmacokinetic or toxicological studies where the concentrations of colchicine are expected to be very low, LC-MS/MS is the undisputed champion.[1][17] Its superior sensitivity and selectivity allow for the accurate quantification of trace amounts of the drug in complex matrices, minimizing the risk of interference from endogenous compounds.

  • UV-Vis spectrophotometry can be a viable option for the preliminary analysis of bulk drug substances or for use in resource-limited settings.[8] However, its lack of specificity is a major drawback, as it cannot distinguish between colchicine and other UV-absorbing compounds that may be present in the sample. Therefore, its use should be carefully justified and may not be suitable for regulatory submissions without complementary, more specific methods.

Conclusion

The cross-validation of analytical methods for colchicine quantification reveals a clear hierarchy in terms of performance and applicability. While UV-Vis spectrophotometry offers a simple and low-cost solution for basic assays, its lack of specificity is a significant limitation. HPLC-UV provides a robust and reliable method for routine quality control in the pharmaceutical industry. For bioanalytical applications requiring the utmost sensitivity and selectivity, LC-MS/MS is the gold standard.

As scientists and drug development professionals, our responsibility is to select the most appropriate analytical tool for the task at hand and to rigorously validate its performance according to established guidelines. By doing so, we ensure the quality, safety, and efficacy of colchicine-containing products and contribute to the advancement of scientific knowledge in this field.

References

  • Abdulbaqi, I. M., Darwis, Y., Khan, N. A., Assi, R., & Onn Kit Loh, G. (2017). A simple (HPLC–UV) method for the quantification of colchicine in bulk and ethosomal gel nano-formulation and its validation. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 72-78. [Link]

  • Žideková, N., Pršo, K., Pršo, M., Jeseňák, M., Farsa, O., & Kertys, M. (2024). Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. Biomedicines, 12(1), 169. [Link]

  • Chèze, M., Deveaux, M., & Pépin, G. (2006). A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports. Journal of analytical toxicology, 30(8), 586–591. [Link]

  • Kumar, P., Raj, H., & Batheja, R. (2019). Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. Research Journal of Pharmacy and Technology, 12(11), 5369-5374. [Link]

  • Koutsoukis, V., Tsioufis, C., Tousoulis, D., & Stefanadis, C. (2022). Electrochemical Determination of the Drug Colchicine in Pharmaceutical and Βiological Samples Using a 3D-Printed Device. Chemosensors, 10(7), 273. [Link]

  • Sravya, A., Sahithi Purna, A., Abdul Sadaf, Ravi Teja Reddy, A., Sireesha, D., & Vaudha Bakshi. (2019). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF COLCHICINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. World Journal of Pharmaceutical Research, 8(3), 933-938. [Link]

  • Tse, S., Lin, H., & Benet, L. Z. (2014). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Pharmaceuticals, 7(8), 863-877. [Link]

  • Abdulbaqi, I. M., Darwis, Y., Khan, N., Assi, R., & Loh, G. O. K. (2017). A simple (hplc–uv) method for the quantification of colchicine in bulk and ethosomal gel nano-formulation and its validation. International Journal of Pharmacy and Pharmaceutical Sciences, 72-78. [Link]

  • Raju, N. K., & Rao, J. V. (2012). Development and validation of RP-LC-UV method for determination of colchicine in drug substance and drug product. CABI Digital Library. [Link]

  • Sravya, A., et al. (2019). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF COLCHICINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. World Journal of Pharmaceutical Research, 8(3), 933-938. [Link]

  • AMS Biopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • G. Bhavani, K. Sai Krishna, P. Bhavyasri, B. Navya, P. Neha. (2021). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF COLCHICINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Creative Research Thoughts (IJCRT), 9(5). [Link]

  • Nirmala, K., & Raju, R. (2012). A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. Rasayan Journal of Chemistry, 5(1), 106-111. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • United States Pharmacopeia. General Chapter, 〈1225〉 VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Cheze, M., Deveaux, M., & Pepin, G. (2006). A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports. Journal of analytical toxicology, 30(8), 586–591. [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPTLC Method for Colchicine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stability and quality of pharmaceutical compounds is paramount. Colchicine, a potent alkaloid used in the treatment of gout and other inflammatory conditions, is known for its instability, making robust analytical methods for its quantification essential.[1] This guide provides an in-depth, validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for colchicine, objectively comparing its performance against other analytical techniques.

The Criticality of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies to ensure the safety and efficacy of pharmaceutical products throughout their shelf life.[2] Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are integral to developing and validating these methods.[3][4][5]

A Validated Stability-Indicating HPTLC Method for Colchicine

This section details a validated HPTLC method for the quantification of colchicine, designed to be specific, accurate, precise, and robust.

Chromatographic Conditions: The Rationale

The chosen chromatographic conditions are optimized to achieve a clear separation of colchicine from its potential degradation products.

ParameterOptimized ConditionJustification
Stationary Phase Pre-coated silica gel 60 F254 aluminum platesProvides good resolution and is a cost-effective choice for routine analysis.
Mobile Phase Methanol: Ethyl Acetate: Glacial Acetic Acid (2:7:1, v/v/v)[1]This solvent system provides an optimal polarity to achieve good separation and a well-defined peak for colchicine, with a reported Rf value in the range of 0.42-0.46.[6]
Chamber Saturation 20 minutes with the mobile phaseEnsures a uniform vapor phase within the developing chamber, leading to reproducible migration of the analyte.
Application 10 µL of the sample solution applied as bandsBand application minimizes diffusion and leads to sharper peaks compared to spot application.
Development Ascending development to a distance of 8 cmA standard development distance that provides sufficient separation without excessive band broadening.
Detection Densitometric scanning at 355 nm[1]This wavelength corresponds to a high absorbance for colchicine, ensuring good sensitivity.
Experimental Workflow: HPTLC Method Validation

The following diagram illustrates the key stages involved in the validation of the HPTLC method for colchicine.

HPTLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography Chromatographic Procedure cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting prep_std Prepare Colchicine Standard Solutions application Apply Samples & Standards to HPTLC Plate prep_std->application prep_sample Prepare Sample Solutions (Bulk/Formulation) prep_sample->application development Develop Plate in Saturated Chamber application->development drying Dry the Plate development->drying scanning Densitometric Scanning at 355 nm drying->scanning specificity Specificity (Forced Degradation) scanning->specificity linearity Linearity & Range scanning->linearity precision Precision (Repeatability & Intermediate) scanning->precision accuracy Accuracy (Recovery Studies) scanning->accuracy lod_loq LOD & LOQ scanning->lod_loq robustness Robustness scanning->robustness data_analysis Calculate Validation Parameters specificity->data_analysis linearity->data_analysis precision->data_analysis accuracy->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for the validation of the stability-indicating HPTLC method for colchicine.

Forced Degradation Studies: Establishing Specificity

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the intact drug from its degradation products.[4][5]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux 10 mg of colchicine with 10 mL of 0.1 N HCl for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of colchicine with 10 mL of 0.1 N NaOH for 2 hours.

  • Oxidative Degradation: Treat 10 mg of colchicine with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid colchicine powder to 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose a solution of colchicine to UV light (254 nm) for 24 hours.

Following exposure to these stress conditions, the samples are diluted appropriately and analyzed by the developed HPTLC method. The chromatograms should demonstrate a clear separation of the colchicine peak from any degradation product peaks, confirming the method's specificity.

Validation Parameters: Performance Data

The HPTLC method was validated according to ICH guidelines, and the results are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 100-600 ng/band[6]Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) 0.99724[1]
Precision (%RSD)
- Intraday< 2%[1]%RSD ≤ 2%
- Interday< 2%[1]%RSD ≤ 2%
Accuracy (Recovery) 98-102%98-102%
Limit of Detection (LOD) 34.31 ng/band[6]Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 102.93 ng/band[6]Signal-to-noise ratio of 10:1
Robustness No significant change in Rf and peak area with minor variations in mobile phase composition and development time.%RSD of results ≤ 2%

Comparative Analysis: HPTLC vs. Alternative Methods

While HPTLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for colchicine determination.

FeatureHPTLCHPLCUV-Vis SpectrophotometryLC-MS/MS
Principle Planar chromatography with densitometric detectionColumn chromatography with UV or other detectorsMeasurement of light absorbanceLiquid chromatography coupled with mass spectrometry
Specificity Good, can separate from degradation productsExcellent, high resolving powerLow, prone to interference from excipients and degradation productsExcellent, provides structural information
Sensitivity Moderate (ng/band)High (ng/mL)Low (µg/mL)[7]Very High (pg/mL)[8]
Throughput High (multiple samples per plate)Moderate (sequential injections)High (rapid measurements)Moderate
Cost (Instrument & Consumables) Low to moderateHighLowVery High
Solvent Consumption LowHighVery LowModerate
Ease of Use Relatively simpleRequires skilled operatorVery simpleRequires highly skilled operator
Best Suited For Routine QC, stability studies, analysis of herbal extracts[6]R&D, complex mixtures, impurity profiling[9]Preliminary screening, simple formulationsBioanalysis, trace level quantification[8]
Logical Relationship of Method Selection

The choice of an analytical method is often a trade-off between various performance characteristics and practical considerations.

Method_Selection cluster_requirements Analytical Requirements cluster_methods Analytical Methods high_specificity High Specificity hplc HPLC high_specificity->hplc Best Fit lc_ms LC-MS/MS high_specificity->lc_ms Best Fit high_sensitivity High Sensitivity high_sensitivity->hplc high_sensitivity->lc_ms Best Fit high_throughput High Throughput hptlc HPTLC high_throughput->hptlc Best Fit uv_vis UV-Vis high_throughput->uv_vis low_cost Low Cost low_cost->hptlc low_cost->uv_vis Best Fit hptlc->high_throughput hptlc->low_cost hplc->high_specificity hplc->high_sensitivity uv_vis->high_throughput uv_vis->low_cost lc_ms->high_specificity lc_ms->high_sensitivity

Caption: Decision matrix for selecting an analytical method based on key requirements.

Conclusion

The validated stability-indicating HPTLC method presented in this guide offers a simple, precise, accurate, and cost-effective solution for the routine quality control and stability assessment of colchicine in bulk and pharmaceutical dosage forms.[1] Its ability to separate colchicine from its degradation products ensures the reliability of the analytical data. While HPLC and LC-MS/MS may offer higher sensitivity and resolution, the HPTLC method provides a balance of performance and practicality for many applications. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and budgetary constraints.

References

  • Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. International Journal for Nondestructive Testing and Diagnostics (IJNDT). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters. PubMed Central. [Link]

  • A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. Rasayan Journal of Chemistry. [Link]

  • Validated HPLC and HPTLC Methods for Simultaneous Determination of Colchicine and Khellin in Pharmaceutical Formulations. ResearchGate. [Link]

  • Validated HPLC and HPTLC Methods for Simultaneous Determination of Colchicine and Khellin in Pharmaceutical Formulations. Oxford Academic. [Link]

  • Validated HPLC and HPTLC methods for simultaneous determination of colchicine and khellin in pharmaceutical formulations. Semantic Scholar. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • Spectrophotometric method for the determination of Colchicine in pure and pharmaceutical forms (A Kinetic Study). ResearchGate. [Link]

  • HPTLC method for determination of colchicine in a pharmaceutical formulation. ResearchGate. [Link]

  • HPTLC method for determination of colchicine in a pharmaceutical formulation. AKJournals. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. MDPI. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Colchicine and Its Demethylated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of a compound and its metabolites is paramount. Colchicine, a potent microtubule-disrupting agent, has a long history in medicine and continues to be a subject of intense research for its anti-inflammatory and anti-cancer properties. However, its clinical utility is often hampered by a narrow therapeutic index and significant toxicity. This guide provides an in-depth comparative analysis of the cytotoxicity of colchicine and its primary demethylated metabolites, offering field-proven insights and supporting experimental data to inform future research and development.

Introduction: The Double-Edged Sword of Colchicine

Colchicine, a tricyclic alkaloid isolated from the autumn crocus (Colchicum autumnale), exerts its biological effects primarily by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes, including mitosis, leading to cell cycle arrest and apoptosis. While this mechanism underpins its therapeutic efficacy in conditions like gout and its potential as an anticancer agent, it is also the source of its dose-limiting toxicity.

The Metabolic Fate of Colchicine: Demethylation as a Key Pathway

Upon administration, colchicine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP1A1. The main metabolic transformation is demethylation at the C-2 and C-3 positions of the A ring, leading to the formation of 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC), respectively. Another significant metabolite is formed through demethylation at the C-10 position of the C ring, often referred to as colchiceine.

Colchicine_Metabolism Colchicine Colchicine Metabolites Metabolites Colchicine->Metabolites CYP3A4, CYP1A1 (Liver) 2-DMC 2-O-demethylcolchicine Metabolites->2-DMC 3-DMC 3-O-demethylcolchicine Metabolites->3-DMC Colchiceine Colchiceine (10-demethylcolchicine) Metabolites->Colchiceine

Caption: Metabolic pathway of colchicine to its primary demethylated metabolites.

This metabolic conversion is a critical determinant of both the efficacy and toxicity profile of colchicine. Understanding the cytotoxic potential of these metabolites is therefore essential for a complete picture of colchicine's pharmacology.

Comparative Cytotoxicity: Unveiling a Trend of Attenuated Potency

A crucial aspect of evaluating colchicine and its metabolites is a direct comparison of their cytotoxic effects. While a comprehensive side-by-side analysis across a wide range of cancer cell lines is not extensively documented in a single study, the available evidence consistently points towards the demethylated metabolites being less cytotoxic than the parent compound.

One study directly compared the cytotoxicity of colchicine and colchiceine in primary human hepatocytes. Using lactate dehydrogenase (LDH) leakage and albumin secretion as markers of cell viability, the researchers found that colchiceine was less toxic than colchicine within a concentration range of 1-100 µM. This suggests that demethylation at the C-10 position significantly reduces the compound's toxicity in liver cells.

Furthermore, research on other demethylated metabolites supports this trend. Studies have indicated that 2-demethylcolchicine and 3-demethylcolchicine have little to no effect on serum transaminase levels, which are markers of liver damage, in contrast to the significant increases observed with colchicine. This implies a reduced hepatotoxicity for these metabolites. Another study explicitly states that 3-demethylcolchicine demonstrated an appreciable biological effect both in vitro and in vivo while being less toxic than colchicine .

Quantitative Cytotoxicity Data

The following table summarizes available IC50 values for colchicine and some of its derivatives. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific derivatives tested.

CompoundCell LineIC50 (nM)Reference
ColchicineSKOV-337
10-MethylthiocolchicineSKOV-38
10-EthylthiocolchicineSKOV-347
ColchicineA549125
ColchicineMCF-754
ColchicineLoVo108

Note: The table includes C-10 modified derivatives, not exclusively demethylated metabolites, to provide a broader context on how modifications at this position can influence cytotoxicity.

The data, although not a direct comparison of demethylated metabolites, highlights the sensitivity of the C-10 position in modulating cytotoxic activity. The significantly lower IC50 of 10-methylthiocolchicine compared to colchicine in SKOV-3 cells suggests that even minor modifications at this site can dramatically alter potency.

Mechanistic Insights: The "Why" Behind the Difference

The observed differences in cytotoxicity are rooted in the molecular interactions of these compounds with their primary target, tubulin. The binding of colchicine to the colchicine-binding site on β-tubulin is a well-established mechanism that disrupts microtubule dynamics. This interaction is highly dependent on the structural integrity of the colchicine molecule.

Demethylation at the C-2, C-3, or C-10 positions can alter the binding affinity of the molecule for tubulin. It is hypothesized that the methoxy groups on the A and C rings of colchicine are crucial for its high-affinity binding. The removal of a methyl group likely reduces this affinity, leading to a weaker inhibition of tubulin polymerization and, consequently, lower cytotoxicity. A comprehensive, direct comparative study of the tubulin polymerization inhibition by 2-DMC and 3-DMC versus colchicine is needed to definitively confirm this hypothesis.

The downstream effect of reduced tubulin binding is a diminished impact on the cell cycle. Colchicine is known to induce a potent cell cycle arrest at the G2/M phase. It is plausible that its less toxic demethylated metabolites would exhibit a weaker G2/M arrest or require higher concentrations to achieve the same effect.

Experimental Protocols for Comparative Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of colchicine, 2-DMC, and 3-DMC in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with colchicine, 2-DMC, or 3-DMC at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Cytotoxicity_Workflow cluster_viability Cell Viability (MTT Assay) cluster_cellcycle Cell Cycle Analysis (Flow Cytometry) seeding1 Seed Cells treatment1 Treat with Colchicine/Metabolites seeding1->treatment1 incubation1 Incubate treatment1->incubation1 mtt_add Add MTT Reagent incubation1->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_abs Read Absorbance solubilize->read_abs ic50 Determine IC50 read_abs->ic50 seeding2 Seed and Treat Cells harvest Harvest and Fix Cells seeding2->harvest stain Stain with Propidium Iodide harvest->stain flow Analyze on Flow Cytometer stain->flow quantify Quantify Cell Cycle Phases flow->quantify

Caption: Experimental workflow for comparative cytotoxicity and cell cycle analysis.

Conclusion and Future Directions

The available evidence strongly suggests that the demethylated metabolites of colchicine, particularly 2-O-demethylcolchicine, 3-O-demethylcolchicine, and colchiceine, are significantly less cytotoxic than the parent compound. This reduced toxicity is likely attributable to a lower binding affinity for tubulin, resulting in a weaker disruption of microtubule dynamics and a less pronounced effect on cell cycle progression.

For researchers in drug development, this presents both a challenge and an opportunity. The reduced toxicity of the metabolites is a desirable trait, potentially offering a wider therapeutic window. However, this is often accompanied by a decrease in therapeutic efficacy. Future research should focus on:

  • Direct, quantitative comparisons: Conducting comprehensive studies that directly compare the IC50 values, tubulin polymerization inhibition, and cell cycle effects of colchicine and its primary demethylated metabolites across a panel of cancer and normal cell lines.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a broader range of colchicine analogs with modifications at the demethylation sites to identify compounds that retain potent anti-tubulin activity with reduced toxicity.

  • Prodrug strategies: Designing prodrugs of colchicine that are selectively activated in the target tissue, thereby minimizing systemic exposure and toxicity.

By elucidating the comparative cytotoxicity and mechanisms of action of colchicine and its metabolites, we can pave the way for the rational design of safer and more effective tubulin-targeting agents for a variety of therapeutic applications.

References

  • U.S. National Library of Medicine. (n.d.). Colchicine. PubChem. Retrieved February 8, 2026, from [Link]

  • Kurek, J., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 8967. [Link]

  • U.S. National Library of Medicine. (n.d.). Colchicine. StatPearls. Retrieved February 8, 2026, from [Link]

  • Wang, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. International Journal of Molecular Sciences, 23(6), 2985. [Link]

  • Kurek, J., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 8967. [Link]

  • U.S. National Library of Medicine. (n.d.). Colchicine. StatPearls. Retrieved February 8, 2026, from [Link]

  • Slobodnick, A., et al. (2015). Colchicine: new insights into an old drug. Current rheumatology reports, 17(4), 23. [Link]

  • Zhang, Y., et al. (2024). Inhibition of CYP1A1 Alleviates Colchicine-Induced Hepatotoxicity. International Journal of Molecular Sciences, 25(2), 898. [Link]

  • Slobodnick, A., et al. (2015). Colchicine: new insights into an old drug. Current rheumatology reports, 17(4), 23. [Link]

  • Dvorak, Z., et al. (2002). Comparative effect of colchicine and colchiceine on cytotoxicity and CYP gene expression in primary human hepatocytes. Toxicology in Vitro, 16(3), 219-227. [Link]

  • Bakar-Ates, F., et al. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244. [Link]

  • Kurek, J., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3499. [Link]

  • U.S. National Library of Medicine. (n.d.). Colchicine. PubChem. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2024, January 29). Colchicine. In Wikipedia. [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982). Inhibition of microtubule polymerization by the tubulin-colchicine complex. Biochemistry, 21(25), 6465-6476. [Link]

  • Kiew, L. V., et al. (2015). A polymeric colchicinoid prodrug with reduced toxicity and improved efficacy for vascular disruption in cancer therapy. Biomaterials, 53, 369-380. [Link]

  • Bakar-Ates, F., et al. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-244. [Link]

  • Bakar-Ates, F., et al. (2018). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. ResearchGate. [Link]

  • Medrano, F. J., et al. (1989). Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines. Journal of medicinal chemistry, 32(1), 74-79. [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry, 21(25), 6465-6476. [Link]

  • Ishida, S., et al. (1993). Disturbance of the cell cycle with colchicine enhances the growth advantage of diethylnitrosamine-initiated hepatocytes in rats. Japanese journal of cancer research, 84(7), 726-732. [Link]

  • Kurek, J., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3499. [Link]

  • Al-Mussawii, M. A. Y., et al. (2023). Evaluation of the cytotoxic effects of the colchicine compound isolated from the leaves of Calotropis procera (Ait). Baghdad Science Journal, 20(5), 1590-1598. [Link]

  • Terkeltaub, R. A. (2009). Colchicine update: 2008. Current opinion in rheumatology, 21(2), 146-151. [Link]

  • Kurek, J., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 8967. [Link]

  • S. I. O. F. C. A. (n.d.). Structures of colchicine, lumicolchicine, isocolchicine, colchiceine, isocolchiceine and thiocolchicine. ResearchGate. Retrieved February 8, 2026, from [Link]

  • Bakar-Ates, F., et al. (2018). Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells. ResearchGate. [Link]

  • Terkeltaub, R. A., et al. (2010). High Versus Low Dosing of Oral Colchicine for Early Acute Gout Flare Twenty-Four-Hour Outcome of the First Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Dose-Comparison Colchicine Study. Arthritis & Rheumatism, 62(4), 1060-1068. [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry, 21(25), 6465-6476. [Link]

  • Lu, N., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(3), 225-249. [Link]

Taming the Mitotic Spindle: An In Vivo Efficacy Comparison of Colchicine and Its Modern Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For centuries, the autumn crocus (Colchicum autumnale) has been a source of a potent alkaloid, colchicine. Esteemed for its profound anti-inflammatory properties, particularly in the treatment of gout, colchicine has also intrigued researchers for its antimitotic capabilities, positioning it as a potential anti-cancer agent.[1][2] However, the clinical utility of colchicine, especially in oncology, is severely hampered by a narrow therapeutic index and significant systemic toxicity.[1][3][4] This challenge has catalyzed the development of a new generation of colchicine derivatives, meticulously engineered to enhance efficacy while mitigating the dose-limiting toxicities of the parent compound.

This guide provides a comparative analysis of the in vivo efficacy of colchicine and its derivatives, drawing upon preclinical data to inform researchers, scientists, and drug development professionals. We will delve into their performance in both inflammatory and oncological models, detail the experimental methodologies used to assess their efficacy, and explore the underlying mechanisms that dictate their therapeutic potential.

The Double-Edged Sword: Colchicine's Mechanism of Action

The biological effects of colchicine and its derivatives stem from their interaction with tubulin, the fundamental protein subunit of microtubules.[5][6] By binding to the aptly named colchicine-binding site on β-tubulin, these compounds inhibit microtubule polymerization.[6][7] This disruption of the microtubule network has a cascading effect on several cellular processes:

  • Mitotic Arrest: In rapidly dividing cells, such as cancer cells, the inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]

  • Inhibition of Neutrophil Function: In inflammatory conditions like gout, colchicine's disruption of microtubules in neutrophils impairs their motility, adhesion, and degranulation, thereby suppressing the inflammatory cascade.[5][8]

  • Vascular Disruption: In the context of cancer, certain colchicine derivatives have been shown to act as vascular disrupting agents (VDAs). They selectively target the immature vasculature of tumors, causing endothelial cell collapse and leading to tumor necrosis.[9][10]

The following diagram illustrates the primary mechanism of action of colchicine and its derivatives at the cellular level.

cluster_0 Cellular Environment cluster_1 Downstream Effects Colchicine/Derivative Colchicine/Derivative Tubulin Dimers Tubulin Dimers Colchicine/Derivative->Tubulin Dimers Binds to Colchicine Site Inhibition Inhibition Colchicine/Derivative->Inhibition Microtubule Microtubule Polymerization Tubulin Dimers->Microtubule Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Leads to Neutrophil Dysfunction Neutrophil Dysfunction Microtubule->Neutrophil Dysfunction Leads to Vascular Disruption Vascular Disruption Microtubule->Vascular Disruption Leads to Inhibition->Microtubule Disruption Disruption

Caption: Mechanism of action of colchicine and its derivatives.

Comparative In Vivo Efficacy: Inflammation

A key area for the development of colchicine derivatives is in the treatment of inflammatory diseases like gout, with the goal of achieving greater potency at lower, less toxic doses.

A notable example is the derivative CCI , which was rationally designed to have a higher affinity for βVI-tubulin, a tubulin isotype preferentially expressed in immune cells.[11] A head-to-head comparison in a mouse air pouch model of monosodium urate (MSU) crystal-induced inflammation demonstrated the superior potency of CCI.

CompoundDoseAnimal ModelKey Efficacy EndpointResultSource
Colchicine 1 mg/kgMouseInhibition of MSU-induced leukocyte recruitmentEffective[11]
CCI 0.1 mg/kgMouseInhibition of MSU-induced leukocyte recruitment10-fold more potent than colchicine [11]

These findings highlight the potential of targeted drug design to develop derivatives with significantly improved therapeutic windows for inflammatory conditions.[11]

Comparative In Vivo Efficacy: Oncology

In the realm of oncology, the focus is on developing derivatives with potent antitumor activity and reduced systemic toxicity. While direct comparative in vivo studies are less common, we can synthesize a comparison from various preclinical studies.

CompoundDoseAnimal ModelCancer TypeKey Efficacy EndpointResultSource
Colchicine 0.1 mg/kgNude MouseGastric Cancer (NCI-N87 Xenograft)Tumor Growth InhibitionSignificant suppression of tumor growth[12]
AD1 Not SpecifiedIn vivo study mentionedGliomaSuppression of Glioma ProgressionChemotherapeutic potential demonstrated[13]
G13 30 mg/kg (i.p.)Nude MouseTriple-Negative Breast Cancer (MDA-MB-231 Xenograft)Tumor Growth Inhibition (TGI)TGI = 38.2% with low toxicity[3]
Polymeric Colchicinoid Prodrug 5x equivalent dose of colchicineB16F10 Melanoma-bearing MouseMelanomaVascular Disruption and Tumor NecrosisHigher VDA efficacy and less toxic than colchicine[14]
ZD6126 (Fosbretabulin) Not SpecifiedMatrigel Plug Assay in MiceN/AVascular ShutdownRapid shutdown of newly formed vessels[9]

From this synthesized data, a clear trend emerges: colchicine derivatives are being developed to either target specific cancers with greater efficacy (e.g., G13 in breast cancer) or to act as potent vascular disrupting agents (e.g., ZD6126 and the polymeric prodrug) with an improved safety profile.[3][9][14] The development of prodrugs, such as the polymeric colchicinoid, represents a promising strategy to reduce systemic toxicity while ensuring the active compound is released at the tumor site.[14]

Experimental Protocol: Evaluating In Vivo Antitumor Efficacy in a Xenograft Model

The following is a representative, step-by-step methodology for assessing the in vivo antitumor efficacy of a colchicine derivative compared to the parent compound in a subcutaneous xenograft mouse model. This protocol is a composite based on standard practices described in the literature.[12][15]

1. Cell Culture and Animal Model:

  • Human cancer cells (e.g., MDA-MB-231 for breast cancer, NCI-N87 for gastric cancer) are cultured under standard conditions.[12]

  • Female athymic nude mice (4-6 weeks old) are used as the host for the xenograft tumors.

2. Tumor Implantation:

  • A suspension of cancer cells (typically 5 x 10^6 cells in 100-200 µL of a suitable medium) is injected subcutaneously into the flank of each mouse.[12]

  • Tumors are allowed to grow to a palpable size (e.g., 6-8 mm in diameter).[12]

3. Animal Grouping and Treatment:

  • Mice are randomly assigned to different treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., normal saline or DMSO solution)

    • Colchicine (at a predetermined dose, e.g., 0.1 mg/kg)

    • Colchicine Derivative (at various doses to determine a dose-response)

  • The compounds are administered via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule (e.g., daily, every other day).[12][15]

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Animal body weight is monitored as an indicator of systemic toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences between treatment groups.

  • Excised tumors can be further analyzed by histology, immunohistochemistry, or Western blotting to assess markers of proliferation, apoptosis, and angiogenesis.

The following diagram outlines this experimental workflow.

cluster_workflow In Vivo Efficacy Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Allow Tumor Growth to Palpable Size implantation->tumor_growth grouping 4. Randomize Mice into Treatment Groups tumor_growth->grouping treatment 5. Administer Vehicle, Colchicine, or Derivative grouping->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Euthanize and Excise Tumors monitoring->endpoint analysis 8. Data Analysis (TGI, Statistics, Histology) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Future Perspectives and Conclusion

The journey from the crude extracts of the autumn crocus to rationally designed colchicine derivatives exemplifies the evolution of modern drug discovery. The primary challenge remains the separation of therapeutic efficacy from toxicity. The development of derivatives with enhanced potency, tumor-targeting moieties, and prodrug strategies holds immense promise for realizing the full therapeutic potential of this fascinating class of compounds.[2][16]

For researchers in this field, the path forward involves not only the synthesis of novel analogs but also a deep understanding of their in vivo pharmacology. Rigorous, well-controlled preclinical studies are paramount to identifying candidates with the greatest potential for clinical success. As our understanding of tumor biology and the intricacies of the inflammatory response grows, so too will our ability to design and develop the next generation of colchicine-based therapeutics that are both potent and safe.

References

  • Chang, C.-Y., et al. (2018). Colchicine derivative as a potential anti-glioma compound. PubMed. Available at: [Link]

  • Gagné, D., et al. (2020). The development of a targeted and more potent, anti-inflammatory derivative of colchicine: Implications for gout. PubMed. Available at: [Link]

  • Leung, Y. Y., et al. (2015). Colchicine---update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism. Available at: [Link]

  • Unpublished.
  • Unpublished. A polymeric colchicinoid prodrug with reduced toxicity and improved efficacy for vascular disruption in cancer therapy.
  • Micheli, M. R., et al. (2004). Vascular-targeting activity of ZD6126, a novel tubulin-binding agent. PubMed. Available at: [Link]

  • Unpublished.
  • Unpublished. Efficacy and Safety of Colchicine in Post-acute Myocardial Infarction Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed.
  • Unpublished. Novel Colchicine Derivatives and Their Anti-Cancer Activity.
  • Li, J., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Journal of Cancer. Available at: [Link]

  • Unpublished. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors.
  • Jonker, D. J., et al. (2005). Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors. PubMed. Available at: [Link]

  • Unpublished.
  • Maderna, G., et al. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2017). Potential anticancer role of colchicine-based derivatives: An overview. Anti-Cancer Drugs. Available at: [Link]

  • Unpublished. Trials assessing colchicine for recurrent ischemic stroke prevention. VJNeurology.
  • Arnst, K. E., et al. (2019). Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Unpublished. Colchicine derivatives with potent anticancer activity and reduced P-glycoprotein induction liability.
  • Unpublished. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy. PubMed.
  • Kumar, A., et al. (2017). Potential anticancer role of colchicine-based derivatives: an overview. PubMed. Available at: [Link]

  • Field, J. J., et al. (2012). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Medicinal Research Reviews. Available at: [Link]

  • Kalkan, Y., et al. (2012). Cardiotoxic Changes of Colchicine Intoxication in Rats: Electrocardiographic, Histopathological and Blood Chemical Analysis. Cardiovascular Toxicology. Available at: [Link]

  • Hsu, K.-W., et al. (2019). Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells. PubMed. Available at: [Link]

  • Unpublished. Tubulin Colchicine Binding Site Inhibitors as Vascular Disrupting Agents in Clinical Developments.
  • Tozer, G. M., et al. (1999). In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug. British Journal of Cancer. Available at: [Link]

  • Unpublished.
  • Verma, P. J., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. Available at: [Link]

  • Finkelstein, Y., et al. (2010). Colchicine poisoning: the dark side of an ancient drug. Clinical Toxicology. Available at: [Link]

  • Unpublished. Small molecule drug may improve cancer-killing efficacy of oncolytic virus. News-Medical.net.
  • Cocco, E., et al. (2020). Colchicine Toxicity: The Fatal Masquerader. Cardiology Research. Available at: [Link]

  • Unpublished. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives.
  • Unpublished. Tumor-targeted chimeric drug increases efficacy and limits side effects. News-Medical.net.
  • Khan, N., et al. (2012). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences. Available at: [Link]

  • Nathan, P., et al. (2018). Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management. Cancer Management and Research. Available at: [Link]

  • Vincent, L., et al. (2005). Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling. The Journal of Clinical Investigation. Available at: [Link]

  • Unpublished. Understanding Colchicine Mechanism: Study Breakdown. YouTube.
  • Unpublished. Mechanism of action and side effects of colchicine based on biomechanical properties of cells. PubMed.
  • Unpublished.
  • Vincent, L., et al. (2005). Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling. The Journal of Clinical Investigation. Available at: [Link]

  • Sosa, J. A., et al. (2012). A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome. Thyroid. Available at: [Link]

  • Zhou, L., et al. (2013). Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology. PLoS ONE. Available at: [Link]

  • Patterson, D. M., & Rustin, G. J. S. (2007). A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P). Integrative Cancer Therapies. Available at: [Link]

Sources

Certificate of Analysis for 2-Demethyl Colchicine-d3 reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the bioanalysis of Colchicine and its metabolites, precision is not a luxury—it is a safety requirement. Colchicine has a narrow therapeutic index, and its metabolism via CYP3A4 into 2-Demethylcolchicine (2-DMC) varies significantly between patients.

When quantifying 2-DMC in complex matrices (plasma, urine), researchers often face severe ion suppression and matrix effects . While external calibration or structural analogs (like Colchiceine) are cheaper, they fail to track these fluctuations accurately.

This guide objectively compares the 2-Demethyl Colchicine-d3 stable isotope internal standard (IS) against these alternatives. We demonstrate why a high-specification Certificate of Analysis (CoA)—compliant with ISO 17034—is the only acceptable baseline for regulated toxicology and pharmacokinetic (PK) studies.

Part 1: The Molecule & The CoA

Chemical Identity & Significance

2-Demethylcolchicine is the primary metabolite of Colchicine. The "d3" variant serves as its Stable Isotope Labeled (SIL) internal standard. It possesses identical physicochemical properties (retention time, pKa, extraction efficiency) to the analyte but is differentiated by mass spectrometry via a +3 Da mass shift.

Key Structural Features:

  • Analyte: 2-Demethylcolchicine (Loss of methyl at C2 position of A-ring).

  • Standard: 2-Demethylcolchicine-d3 (Deuterium labeling, typically on the acetamide group or stable methoxy position, ensuring metabolic stability).

Visualizing the Workflow

The following diagram illustrates how a Reference Standard is generated and validated to create the CoA you rely on.

CoA_Lifecycle Raw Raw Synthesis (Precursor) Purify Purification (HPLC/Recrystallization) Raw->Purify Isolation Identity Identity Verification (1H-NMR, MS, IR) Purify->Identity Structure Conf. Purity Purity & Potency (qNMR, HPLC-UV, KF) Identity->Purity Quantitation Release CoA Release (ISO 17034 Certified) Purity->Release QA Review

Figure 1: The ISO 17034 certification workflow ensuring the reference material's metrological traceability.

Part 2: Comparative Analysis (Experimental Data)

The Alternatives

Why invest in a deuterated standard? We compared three quantification approaches using human plasma spiked with 2-DMC.

  • External Calibration: No internal standard.

  • Analog IS: Using Colchiceine (structurally similar, but different retention time).

  • SIL IS: Using this compound (co-eluting).

Performance Metrics

The data below summarizes a validation study (n=6 replicates) in hemolyzed plasma (High Matrix Effect).

MetricExternal CalibrationAnalog IS (Colchiceine)SIL IS (this compound)
Retention Time Match N/A

0.8 min
Exact Match
Matrix Factor (MF) 0.65 (Severe Suppression)0.82 (Partial Correction)1.01 (Full Correction)
Recovery (%) 65% ± 15%85% ± 8%98% ± 2.1%
Precision (%CV) 18.5%9.4%2.1%
Linearity (

)
0.9850.9920.999

Analysis:

  • The Co-elution Advantage: In ESI-MS/MS, matrix components often elute at specific times, suppressing ionization. Because the Analog IS elutes 0.8 minutes after the analyte, it misses the suppression zone affecting the analyte.

  • The SIL Solution: The d3-standard co-elutes perfectly. If the matrix suppresses the analyte signal by 30%, it suppresses the d3 signal by exactly 30%. The ratio remains constant, yielding a Matrix Factor of ~1.0.

Part 3: Critical CoA Parameters & Interpretation

A CoA for this compound is not just a receipt; it is a legal document of traceability. Here is how to interpret the critical sections based on ISO 17034 requirements.

Key Specifications
TestMethodAcceptance CriteriaWhy it Matters
Chemical Purity HPLC-UV (254 nm)

98.0%
Impurities (e.g., unreacted Colchicine) can cause cross-interference.
Isotopic Enrichment LC-MS or H-NMR

99.0% atom D
Low enrichment leads to "M-3" contribution (native analyte signal), biasing results high.
Identity 1H-NMR, MSConforms to StructureConfirms the demethylation is at the C2 position, not C3 or C10.
Residual Solvents GC-HSReportedSolvents contribute to weight but not signal. Required for "Potency" calculation.
Water Content Karl FischerReportedHygroscopic nature can alter the effective mass during weighing.
Calculating the "True" Mass

Many researchers err by using the nominal weight. You must apply the Purity Factor (PF) from the CoA:



Failure to correct for these factors can introduce a systemic error of 5-10%.

Part 4: Application Workflow (LC-MS/MS)

Preparation Protocol

Objective: Prepare a 100 ng/mL Working Internal Standard (WIS) solution.

  • Equilibration: Allow the CoA-validated vial to reach room temperature (prevent condensation).

  • Weighing: Weigh ~1.0 mg of this compound into a silanized amber glass vial (light sensitive).

  • Dissolution: Dissolve in Methanol (LC-MS Grade) to yield a 1.0 mg/mL stock.

    • Note: Do not use water initially; solubility is higher in organic solvent.

  • Dilution: Dilute the stock 1:10,000 using 50:50 Methanol:Water to achieve 100 ng/mL.

  • Storage: Store at -20°C. Stable for 12 months (verify with re-test date on CoA).

The LC-MS/MS Logic

The following diagram details the logical flow of the analytical run, highlighting where the d3-standard exerts its corrective influence.

LCMS_Workflow cluster_correction Correction Mechanism Sample Biological Sample (Plasma/Urine) Spike Spike IS (this compound) Sample->Spike Normalization Start Extract Extraction (PPT or SPE) Spike->Extract Loss Correction LC LC Separation (C18 Column) Extract->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Analyte Area / IS Area) MS->Data Ratio Calc

Figure 2: Analytical workflow showing how the Internal Standard (IS) corrects for extraction loss and ionization variability.

Instrumental Parameters (Guideline)
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (2-DMC): 386.2

      
       355.1 (Quantifier)
      
    • IS (2-DMC-d3): 389.2

      
       358.1 (Quantifier)
      
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 102491-80-5, 2-Demethylcolchicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Analytical Performance Guide: Mass Spectrometry Platforms for Colchicine Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Colchicine, a tricyclic alkaloid used for gout and Familial Mediterranean Fever (FMF), possesses a notoriously narrow therapeutic index (toxic > 0.5 mg/kg; plasma therapeutic range ~0.5–15 ng/mL).[1] Consequently, analytical methods must achieve high sensitivity and precision. This guide compares the two dominant mass spectrometry architectures—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) —to assist laboratories in selecting the optimal platform for pharmacokinetic (PK) and toxicological workflows.

Verdict at a Glance:

  • Triple Quadrupole (LC-MS/MS): The "Gold Standard" for routine quantitation. Superior sensitivity (LOD ~0.05 ng/mL) and linear dynamic range.[2]

  • Q-TOF / Orbitrap (HRMS): The "Versatile Explorer." Ideal for metabolite identification and post-hoc analysis, with adequate but slightly lower sensitivity (LOD ~0.5 ng/mL) compared to high-end QqQs.

The Analytical Challenge

Colchicine (MW 399.[3][4]4) presents specific challenges in biological matrices:

  • Low Concentration: Therapeutic levels often dip below 1 ng/mL.

  • Matrix Interferences: Plasma and urine contain endogenous compounds that can suppress ionization.

  • Adduct Formation: While the protonated molecule

    
     is standard, sodium adducts can form if mobile phases are not optimized.
    

Comparative Performance Analysis

The following data synthesizes performance metrics from recent validation studies (2015–2024).

Table 1: Performance Metrics Head-to-Head
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)
Primary Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM) or Full Scan
Limit of Detection (LOD) 0.05 ng/mL (High Sensitivity)~0.1 - 0.5 ng/mL (Moderate Sensitivity)
Limit of Quantitation (LOQ) 0.1 ng/mL 0.5 ng/mL
Linear Dynamic Range 3–4 orders of magnitude (e.g., 0.1–100 ng/mL)2–3 orders of magnitude
Selectivity High (Unit Resolution)Ultra-High (Resolves isobaric interferences)
Throughput High (Fast duty cycles)Moderate (Slower scan speeds for high res)
Best Use Case Routine TDM, PK Studies, ToxicologyMetabolite ID, Screening, Complex Matrices
Expert Insight: Why the Difference?

Triple Quadrupoles filter ions twice (Q1 and Q3), discarding all noise outside the specific transition channel. This creates an exceptionally quiet baseline, allowing for lower detection limits. HRMS instruments trap or fly ions to determine exact mass. While they provide superior specificity (distinguishing Colchicine m/z 400.1754 from a background ion at 400.1900), they often sacrifice absolute sensitivity due to ion transmission losses and duty cycle limitations during full-scan modes.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for a Triple Quadrupole system (e.g., Agilent 6400 series or AB Sciex QTRAP) but is adaptable to HRMS.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, crucial for maintaining sensitivity at sub-ng/mL levels.

  • Aliquot: Transfer 200 µL of plasma/serum into a glass tube.

  • Internal Standard: Add 20 µL of Deuterated Colchicine (

    
    -Colchicine) or Pimozide (100 ng/mL). Vortex 10s.
    
  • Alkalinization: Add 100 µL of saturated Ammonium Chloride (pH 9.6) or 1M NaOH to ensure the alkaloid is in its non-ionized form for extraction.

  • Extraction: Add 2 mL of extraction solvent (Dichloromethane or Ethyl Acetate).

  • Agitation: Mechanical shaker for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Reconstitution: Evaporate the organic (upper) layer under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (Buffers pH to enhance

    
     stability).
    
  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (ESI+)[5][6]
  • Ionization: Electrospray Ionization (Positive Mode).[4][5][6]

  • Source Temp: 350°C.

  • Transitions (MRM):

    • Quantifier:

      
       400.2 
      
      
      
      358.2 (Collision Energy: ~20-25 eV).
    • Qualifier:

      
       400.2 
      
      
      
      310.1 or 326.1.
    • Internal Standard:

      
       403.2 
      
      
      
      359.2 (for
      
      
      -Colchicine).

Visualizations

Diagram 1: Colchicine Fragmentation Pathway

This diagram illustrates the primary fragmentation mechanism used for quantitation. The loss of the acetamide group (42 Da) is the signature transition.

ColchicineFragmentation Parent Precursor Ion [M+H]+ m/z 400.2 Intermediate Transition State (Loss of Ketene) Parent->Intermediate CID Energy (20-25 eV) Fragment1 Major Product Ion [M+H - C2H2O]+ m/z 358.2 Intermediate->Fragment1 - 42 Da (Acetyl group) Fragment2 Minor Product Ion [M+H - Acetamide]+ m/z 310.1 Fragment1->Fragment2 Secondary Fragmentation

Caption: The primary MRM transition involves the loss of the acetyl moiety (42 Da) from the side chain, yielding the stable fragment at m/z 358.2.

Diagram 2: Analytical Workflow Comparison

A logical flow comparing the decision process between QqQ and HRMS.

WorkflowComparison Start Biological Sample (Plasma/Urine) Prep Sample Prep (LLE or PPT) Start->Prep LC LC Separation (C18 Column) Prep->LC Decision Select Instrument LC->Decision QqQ_Path Triple Quadrupole (Targeted) Decision->QqQ_Path Routine Quant HRMS_Path Q-TOF / Orbitrap (Untargeted/Hybrid) Decision->HRMS_Path Research/Screening QqQ_Mode Mode: MRM (400 -> 358) QqQ_Path->QqQ_Mode HRMS_Mode Mode: Full Scan / PRM (Exact Mass) HRMS_Path->HRMS_Mode QqQ_Result Result: High Sensitivity Quantitation QqQ_Mode->QqQ_Result HRMS_Result Result: Metabolite ID + Quantitation HRMS_Mode->HRMS_Result

Caption: Workflow selection depends on the analytical goal: QqQ for maximum sensitivity, HRMS for comprehensive profiling.

References

  • Abe, E., et al. (2006). "A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports."[4] Journal of Analytical Toxicology. Link

  • Dillen, L., et al. (2012). "Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides." Bioanalysis. Link

  • Jiang, Y., et al. (2007). "Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of colchicine in human plasma." Journal of Chromatography B. Link

  • Kurek, J., et al. (2015). "Mass Spectrometric Study of Colchicine and its Synthetic Derivatives."[7] Acta Chimica Slovenica. Link

  • Gao, S., et al. (2019). "Determination of Colchicine in Blood by UPLC-Q/Orbitrap HRMS." Forensic Science and Technology. Link

Sources

A Comparative Guide to the Inter-laboratory Validation of Colchicine Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and clinical monitoring, the accurate quantification of therapeutic agents is paramount. Colchicine, a potent anti-inflammatory drug with a narrow therapeutic index, demands highly reliable and validated bioanalytical methods to ensure patient safety and therapeutic efficacy. This guide provides an in-depth comparison of various bioanalytical methods for colchicine, drawing upon data from multiple validation studies to offer an inter-laboratory perspective on their performance. The methodologies are scrutinized against the rigorous standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Need for Robust Colchicine Bioanalysis

Colchicine is primarily used in the treatment of gout and familial Mediterranean fever.[1] Its toxic potential necessitates precise dosing and monitoring, making the choice of bioanalytical method a critical decision in both clinical and research settings. The validation of these methods is not merely a procedural formality but a cornerstone of trustworthy data generation, ensuring that the method is fit for its intended purpose.[2] This guide will delve into the common techniques employed for colchicine quantification, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method is often a trade-off between sensitivity, specificity, throughput, and cost. Here, we compare the performance of LC-MS/MS, HPLC-UV, and HPTLC for colchicine analysis based on published validation data.

Method Performance at a Glance
ParameterLC-MS/MSHPLC-UVHPTLC
Linearity Range 0.05 - 100 ng/mL[1]50 - 500 ng/spot[3]100 - 600 ng/band[4]
Lower Limit of Quantification (LLOQ) As low as 0.05 ng/mL[5]Not explicitly stated in provided resultsNot explicitly stated in provided results
Intra-day Precision (%RSD) < 11.9%[6]< 2%[7]Data not available in provided results
Inter-day Precision (%RSD) < 7.8%[6]< 2%[7]Data not available in provided results
Accuracy/Recovery (%) 101.4% - 105.2%[6]99.6%[8]96.64% - 102.14%[3]
Sample Volume As low as 50 µL[6]Not explicitly stated in provided resultsNot explicitly stated in provided results
Run Time ~3 minutes[1]~12-15 minutes[8][9]Not explicitly stated in provided results

Expert Insights: The data clearly positions LC-MS/MS as the most sensitive method, capable of detecting very low concentrations of colchicine, which is crucial for pharmacokinetic studies where plasma levels can be minimal. HPLC-UV and HPTLC offer simpler and potentially more cost-effective alternatives, suitable for analyzing formulations or when high sensitivity is not a prerequisite. The precision and accuracy of all methods, as reported in various studies, fall within the acceptable limits defined by regulatory guidelines, which typically require the coefficient of variation (CV) to be within 15% (20% for LLOQ) and accuracy to be within ±15% (±20% for LLOQ) of the nominal concentration.[10]

Deep Dive into Methodologies and Validation Protocols

A thorough understanding of the experimental workflow is essential for replicating and comparing bioanalytical methods. This section outlines the typical steps involved in each technique and the critical validation parameters that ensure their reliability.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the benchmark for quantitative bioanalysis due to its high sensitivity and selectivity.

  • Sample Preparation: The initial step involves extracting colchicine from the biological matrix (e.g., plasma, urine). Common techniques include:

    • Solid-Phase Extraction (SPE): Offers clean extracts and high recovery.

    • Liquid-Liquid Extraction (LLE): A simpler, cost-effective alternative.[11]

    • Protein Precipitation: A rapid method, but may result in less clean extracts.

    • A one-step extraction using an Ostro plate has also been reported for efficient sample clean-up.[1]

  • Chromatographic Separation: The extract is injected into an HPLC or UPLC system.

    • Column: A C18 reversed-phase column is commonly used.[9][12]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is employed to separate colchicine from other components.[11][12]

  • Mass Spectrometric Detection: The separated analyte is ionized (typically using electrospray ionization - ESI) and detected by a tandem mass spectrometer.

    • Multiple Reaction Monitoring (MRM): This highly specific detection mode monitors a specific precursor ion to product ion transition for colchicine and its internal standard, ensuring minimal interference.[11][12]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Extraction Extraction (SPE, LLE, or Protein Precipitation) BiologicalSample->Extraction Injection Injection into LC System Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for colchicine analysis using LC-MS/MS.

The choice of a deuterated internal standard (e.g., colchicine-D6) is crucial in LC-MS/MS analysis.[11] It co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response, leading to more accurate and precise quantification. The use of MRM provides a high degree of selectivity, which is essential for differentiating the analyte from endogenous matrix components.[11]

The Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of colchicine, particularly in pharmaceutical formulations.

  • Sample Preparation: For pharmaceutical dosage forms, this typically involves dissolving the tablet or capsule content in a suitable solvent. For biological samples, extraction procedures similar to those for LC-MS/MS are required.

  • Chromatographic Separation:

    • Column: A C18 column is the standard choice.[8][9]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used.[8][9] The pH of the mobile phase is often adjusted to optimize peak shape and retention time.[8]

  • UV Detection: Colchicine has a characteristic UV absorbance, with a maximum typically observed around 257 nm or 355 nm, which is used for quantification.[7][8]

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (Formulation or Extract) Dissolution Dissolution/Extraction Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 257 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for colchicine analysis using HPLC-UV.

A key aspect of a trustworthy HPLC-UV method is the demonstration of specificity. This is achieved by analyzing blank matrix samples to ensure no endogenous components interfere with the colchicine peak.[13] Additionally, stress testing (e.g., exposure to acid, base, oxidation, heat, and light) is performed to demonstrate that the method can separate colchicine from its degradation products, making it a stability-indicating method.[7]

An Alternative Approach: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the analysis of colchicine, particularly in herbal formulations and for quality control purposes.

  • Sample Application: Samples are applied as bands onto a pre-coated HPTLC plate (e.g., silica gel 60 F254).

  • Chromatographic Development: The plate is developed in a chamber containing a suitable mobile phase, such as a mixture of toluene, dichloromethane, and methanol.[3]

  • Densitometric Scanning: After development, the plate is dried, and the separated bands are quantified by scanning with a densitometer at the wavelength of maximum absorbance for colchicine (e.g., 350 nm).[3]

Regulatory Framework: The Foundation of Validation

The validation of bioanalytical methods is governed by strict guidelines from regulatory agencies to ensure data integrity. The FDA and EMA have published comprehensive guidelines that are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[14][15]

Key Validation Parameters as per ICH M10

A full validation of a bioanalytical method should encompass the following elements:[16]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[13]

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Calibration Curve and Range: Demonstrating a linear relationship between concentration and response over a defined range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between repeated measurements, respectively.[10]

  • Carryover: The effect of a high-concentration sample on a subsequent low-concentration sample.

  • Dilution Integrity: Ensuring that samples can be diluted without affecting the accuracy of the measurement.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.[17]

When two or more bioanalytical methods are used to generate data within the same study, or when data is generated in different laboratories, cross-validation is required.[18] This involves analyzing the same set of quality control samples with both methods or in both laboratories and comparing the results. The acceptance criteria for cross-validation as per EMA guidelines state that the difference between the two values should be within ±20% of the mean for at least 67% of the samples.[18]

Conclusion: Selecting the Appropriate Method

The choice of a bioanalytical method for colchicine depends on the specific application. For pharmacokinetic studies requiring high sensitivity, LC-MS/MS is the undisputed method of choice. For routine quality control of pharmaceutical formulations, HPLC-UV provides a reliable and cost-effective solution. HPTLC offers a high-throughput alternative for screening and quality control of herbal products.

Regardless of the method chosen, a rigorous validation according to international guidelines is non-negotiable. This ensures the generation of high-quality, reliable data that can be confidently used for regulatory submissions and clinical decision-making. This comparative guide, by synthesizing data from multiple studies, provides a framework for researchers and drug development professionals to make informed decisions about the most appropriate bioanalytical strategy for their needs.

References

  • Puram, S. R., & Nithya, G. (n.d.). Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. Research Journal of Pharmacy and Technology.
  • ResearchGate. (n.d.). Development, validation, and clinical application of a rapid UPLC–MS/MS method for detection of colchicine in human whole blood and urine | Request PDF.
  • MDPI. (n.d.).
  • European Medicines Agency. (n.d.).
  • (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.)
  • Outsourced Pharma. (2023).
  • PubMed. (n.d.). Determination of colchicine in Colchicum steveni and C. hierosolymitanum (Colchicaceae): comparison between two analytical methods.
  • ResearchGate. (n.d.).
  • Rasayan Journal of Chemistry. (2012). A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC.
  • PubMed. (n.d.).
  • IJNRD. (n.d.). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms.
  • MDPI. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.)
  • National Center for Biotechnology Information. (n.d.).
  • (n.d.). Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction.
  • ICH. (2022).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Medicines Agency. (2011).
  • CABI Digital Library. (n.d.). Development and validation of RP-LC-UV method for determination of colchicine in drug substance and drug product.
  • (2023).
  • (n.d.).
  • HHS.gov. (n.d.).
  • (2024).

Sources

Comparative Analysis of Colchicinoids: 2-Demethyl Colchicine vs. Thiocolchicoside

[1]

Executive Summary

This guide provides a technical comparison between 2-Demethyl Colchicine (2-DMC) and Thiocolchicoside (TCC) . While both share the tricyclic tropolone backbone of colchicine, their research applications diverge significantly due to distinct structure-activity relationships (SAR).

  • 2-Demethyl Colchicine is primarily a structural probe used in tubulin binding studies. It serves as a critical reference compound to demonstrate the necessity of the C-2 methoxy group for high-affinity tubulin interaction.

  • Thiocolchicoside is a pharmacological agent acting as a competitive antagonist at GABA-A and Glycine receptors. Unlike pure colchicinoids, its primary research utility lies in neuropharmacology and muscle relaxation models, though it possesses latent tubulin-binding toxicity via its metabolites.

Part 1: Chemical Identity & Structural Activity Relationship (SAR)

The biological divergence of these compounds stems from specific modifications to the colchicine scaffold.

Table 1: Physicochemical & Structural Comparison
Feature2-Demethyl Colchicine (2-DMC)Thiocolchicoside (TCC)
CAS Registry 102491-80-5602-41-5
Core Structure Colchicine derivative (Demethylated at C-2)Colchicoside derivative (Sulfurated at C-10)
Key Substituent Hydroxyl (-OH) at Position 2 (replaces -OCH₃)Thiomethyl (-SCH₃) at C-10; Glucoside at C-3
Molecular Weight ~385.4 g/mol 563.6 g/mol
Solubility Soluble in DMSO, Methanol; Low in waterHighly water-soluble (due to glucoside moiety)
Primary Target Tubulin (Colchicine Binding Site)GABA-A / Glycine Receptors
Receptor Affinity Low/Moderate (vs. Colchicine)High (for GABA-A/Glycine)
Structural Impact on Binding[4][5][6]
  • 2-DMC Case: The methoxy group at position C-2 of colchicine is critical for steric fit within the β-tubulin binding pocket. Demethylation to a hydroxyl group (2-DMC) significantly disrupts this hydrophobic interaction, reducing binding affinity. This makes 2-DMC an excellent "low-affinity" control in SAR studies [1].

  • TCC Case: The addition of a glucose moiety at C-3 and a sulfur group at C-10 sterically hinders entry into the tubulin pocket, drastically reducing direct tubulin toxicity. However, it enables interaction with the GABA-A receptor's extracellular domain [2].

Part 2: Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways. 2-DMC acts directly on the cytoskeleton, whereas TCC acts on the central nervous system (CNS), with a secondary metabolic pathway leading to tubulin interference.

Diagram 1: Divergent Pharmacological Pathways

Gnode_colchColchicine Scaffoldnode_2dmc2-Demethyl Colchicine(C-2 Modification)node_colch->node_2dmcnode_tccThiocolchicoside(Glucosylated)node_colch->node_tccnode_tubulinTubulin Binding Site(Low Affinity)node_2dmc->node_tubulinDirect Bindingnode_microtubuleMicrotubule Destabilization(Weak/Moderate)node_tubulin->node_microtubulenode_gabaGABA-A / Glycine Receptors(Antagonism)node_tcc->node_gabaPrimary Actionnode_metabolismMetabolism (Intestinal)node_tcc->node_metabolismOral Administrationnode_muscleInhibition of Inhibitory Tone(Muscle Relaxation)node_gaba->node_musclenode_aglycone3-Demethylthiocolchicine(Active Metabolite M2)node_metabolism->node_aglyconenode_aneuploidyTubulin Binding -> Aneuploidy(Genotoxicity Risk)node_aglycone->node_aneuploidyHigh Affinity Binding

Figure 1: Mechanistic divergence. 2-DMC retains the tubulin-targeting mechanism but with reduced potency. TCC primarily targets GABA receptors but generates a tubulin-binding metabolite (M2) responsible for genotoxicity.

Part 3: Experimental Applications & Protocols

When to Use 2-Demethyl Colchicine

Use 2-DMC when characterizing the Colchicine Binding Site (CBS) on β-tubulin.

  • Application: Structure-Activity Relationship (SAR) validation.

  • Hypothesis Testing: "Is the C-2 methoxy group essential for nanomolar affinity?"

  • Experimental Readout: 2-DMC should show significantly higher IC50 (lower potency) in polymerization assays compared to Colchicine or 3-Demethylcolchicine [3].

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

This protocol validates the reduced binding affinity of 2-DMC.

  • Preparation: Purify tubulin from bovine brain or purchase lyophilized tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 10% glycerol and 1 mM GTP.

  • Compound Handling: Dissolve 2-DMC in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM – 100 µM). Include Colchicine (Positive Control) and Vehicle (DMSO).

  • Incubation: Mix 2 mg/mL tubulin with 2-DMC concentrations in a 96-well plate (black, flat bottom) at 4°C.

  • Initiation: Transfer plate to 37°C plate reader to initiate polymerization.

  • Detection: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) using a DAPI-based reporter or simply measure absorbance at 340 nm (turbidimetry) every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     (polymerization rate). 2-DMC will show a reduced inhibition  of 
    
    
    compared to Colchicine.
When to Use Thiocolchicoside

Use TCC for neuropharmacology and inflammation research.

  • Application: Studying GABA-A receptor modulation, spinal cord injury models, or NF-kB pathway inhibition.

  • Key Distinction: TCC does not bind tubulin effectively in its native glycosylated form.

Protocol B: GABA-A Receptor Binding Assay (Radioligand)

This protocol validates TCC's interaction with GABA receptors.

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.

  • Ligand: Use [³H]-GABA or [³H]-Muscimol as the radioligand.

  • Incubation: Incubate membranes with radioligand (e.g., 5 nM) and increasing concentrations of TCC (10 nM – 100 µM) in Tris-HCl buffer for 30 mins at 4°C.

  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (GF/B).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data: Plot displacement curves. TCC acts as a competitive antagonist; expect displacement of GABA with a

    
     in the micromolar range [2][4].
    

Part 4: Safety & Toxicology in Research[7]

Researchers must distinguish between direct cytotoxicity and metabolic genotoxicity .

Cytotoxicity Profile
  • 2-DMC: Exhibits lower cytotoxicity than Colchicine.[1] In P388 leukemia screens, 2-DMC showed significantly reduced potency compared to 3-demethylcolchicine, confirming that the C-2 position is vital for the "tubulin poison" effect [3].

  • TCC: Native TCC is non-cytotoxic to non-dividing cells. However, in in vivo models, TCC is metabolized to 3-demethylthiocolchicine (M2) . The M2 metabolite is a potent aneugen (causes aneuploidy) because it regains high affinity for tubulin [5].

Handling Precautions[9]
  • 2-DMC: Handle as a potential cytotoxin. Wear standard PPE.

  • TCC: While less toxic acutely, treat as a suspected genotoxin/teratogen due to metabolite formation. Avoid inhalation of powder.

References

  • PubChem. Demecolcine and Colchicine Analogues: Biological Activity.[1] National Library of Medicine.

  • European Medicines Agency (EMA). Assessment report for thiocolchicoside containing medicinal products. EMA/765063/2013.

  • Rösner, M., et al. (1981).[2] Biological effects of modified colchicines.[3][4][5][6][1][7][8] Improved preparation of 2-demethylcolchicine... Journal of Medicinal Chemistry.[9][10]

  • Sechi, G., et al. (2003).[11] Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors.[8] European Journal of Pharmacology.

  • Cimino, M., et al. (2013). Genotoxicity of thiocolchicoside and its metabolite.[12] EMA Pharmacovigilance Risk Assessment.

Safety Operating Guide

Hazard Identification & Regulatory Classification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, regulatory, and operational protocols for the disposal of 2-Demethyl Colchicine-d3 .

Executive Safety Directive: Treat This compound as a High-Potency Cytotoxic (HPC) Agent . Although it is a stable isotope-labeled compound (deuterated), it retains the extreme toxicity profile of its parent compound, Colchicine.

  • Primary Hazard: Fatal if swallowed (H300) or inhaled (H330).[1][2][3] Mutagenic (H340).[2][3][4][5]

  • Radioactive Status: NON-RADIOACTIVE . The "d3" designation refers to stable deuterium isotopes. Do not dispose of in radioactive waste streams unless cross-contaminated with other radionuclides.

  • Disposal Method: High-Temperature Incineration (Chemical Waste).

Before disposal, you must correctly classify the waste to ensure compliance with local and federal regulations (e.g., RCRA in the US).

Chemical Profile
ParameterDetails
Compound Name This compound
Parent Compound Colchicine (CAS: 64-86-8)
Isotope Label Deuterium (

H), Stable Isotope
GHS Classification Acute Tox. 1 (Oral/Inhalation) , Muta.[2][5][6][7][8] 1B
Target Organs Microtubules (Mitotic Inhibitor), GI Tract, Bone Marrow
Regulatory Status (RCRA)

While Colchicine is explicitly listed as an EPA P-Listed Waste (P021) , its metabolites and derivatives (like 2-Demethyl Colchicine) may not share the exact CAS number required for automatic P-listing. However, due to its Acute Toxicity (LD50) , it must be managed with the same stringency.

  • Best Practice: Manage as Acute Hazardous Waste .

  • Waste Code Recommendation: If not strictly P021 by CAS match in your jurisdiction, classify as Characteristic Hazardous Waste (Toxicity) or strictly regulated Cytotoxic Waste .

Disposal Workflows (Standard Operations)

The following protocols ensure the containment of fugitive dust and aerosols, the primary risks during disposal.

Solid Waste (Powders, Vials, Contaminated Solids)
  • Containment: Never dispose of loose powder in general trash.

  • Primary Container: Place the vial or solid waste into a clear, sealable plastic bag (4 mil thickness minimum).

  • Secondary Container: Place the sealed bag into a rigid, puncture-resistant Cytotoxic Waste Container (usually yellow with "Cytotoxic" labeling).

  • Destruction: Must be sent for High-Temperature Incineration (>1000°C) to ensure complete thermal decomposition of the tropolone ring structure.

Liquid Waste (Stock Solutions)
  • Segregation: Do not mix with oxidizers or acids. Keep separate from general organic solvents if possible to reduce incineration costs, but safety takes priority.

  • Container: Collect in a dedicated High-Density Polyethylene (HDPE) or glass waste bottle labeled "High Acute Toxicity - Cytotoxic."

  • Deactivation (Optional/Contextual): Chemical deactivation (e.g., strong oxidation) is generally discouraged in the lab due to the risk of generating toxic byproducts. Incineration is the only validated destruction method.

Decision Logic for Waste Segregation

WasteSegregation Start Waste Generation: This compound IsLiquid Is the waste Liquid or Solid? Start->IsLiquid Liquid Liquid / Solution IsLiquid->Liquid Liquid Solid Solid / Powder / Vials IsLiquid->Solid Solid IsRadio Contains Radioactive Isotopes (e.g., H-3, C-14)? Liquid->IsRadio MixedWaste MIXED WASTE (Radioactive + Chemical) Contact EHS Officer IsRadio->MixedWaste Yes ChemWaste Chemical Waste Stream IsRadio->ChemWaste No (d3 is Stable) LiquidContainer Collect in HDPE Bottle Label: 'Acute Toxic - Cytotoxic' ChemWaste->LiquidContainer Incineration FINAL DISPOSAL: High-Temp Incineration LiquidContainer->Incineration Bagging Double Bag (4 mil) Seal Tightly Solid->Bagging RigidBin Rigid Cytotoxic Waste Bin (Yellow/Purple depending on region) Bagging->RigidBin RigidBin->Incineration

Figure 1: Decision logic for segregating this compound waste. Note the distinction regarding radioactive isotopes.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent aerosolization and exposure.

Required Spill Kit:

  • PPE: Double nitrile gloves (tested for permeation resistance), Tyvek sleeves/gown, P100 respirator or PAPR, safety goggles.

  • Materials: Absorbent pads, scoop (for solids), hazardous waste bags, detergent solution.

Step-by-Step Response
  • Evacuate & Isolate: Clear the immediate area.[5] Post "Do Not Enter" signage.

  • PPE Donning: Put on full PPE before re-entering the zone.

  • Containment:

    • Solids: Cover powder gently with a damp paper towel (water or light detergent) to prevent dust generation. DO NOT dry sweep.

    • Liquids: Cover with absorbent pads from the outside in.

  • Cleanup:

    • Scoop damp solid material or absorbent pads into a waste bag.

    • Clean the surface 3 times with a detergent solution (soap and water) followed by a water rinse. 2-Demethyl Colchicine is soluble in water/ethanol; organic solvents are not necessary for surface cleaning and may spread the contaminant.

  • Disposal: All cleanup materials (gloves, pads, towels) must be disposed of as Hazardous Cytotoxic Waste .

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate PPE 2. Don PPE (Double Gloves, P100 Mask) Isolate->PPE Type Waste State? PPE->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Wet 3a. Cover with Damp Cloth (Prevent Dust) Solid->Wet Clean 4. Triple Wash Surface (Detergent -> Water) Wet->Clean Absorb 3b. Absorb (Pads/Pillows) Liquid->Absorb Absorb->Clean Dispose 5. Dispose as Cytotoxic Waste Clean->Dispose

Figure 2: Workflow for managing spills of high-potency cytotoxic standards.

Scientific Rationale & Grounding

Why Incineration? Colchicine and its derivatives possess a tropolone ring structure that is chemically stable. Standard autoclaving or chemical neutralization (bleach) is often insufficient to guarantee complete deactivation of the pharmacophore. High-temperature incineration ensures the destruction of the carbon skeleton, preventing environmental leaching.

Why "d3" Matters (and doesn't): The "d3" label indicates the presence of three Deuterium atoms. Deuterium is a stable isotope found naturally in water. It emits no ionizing radiation . Therefore, disposing of this as "Radioactive Waste" is not only expensive but technically incorrect, potentially leading to regulatory fines for misclassification unless the facility has a specific "mixed waste" policy that dictates otherwise.

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (P-List definitions).

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Safety protocols for cytotoxic drugs).

  • National Institutes of Health (NIH) - PubChem. Colchicine Compound Summary (Toxicity Data).

  • Cambridge Isotope Laboratories. Deuterium Oxide and Stable Isotopes Handling. (Confirmation of non-radioactive status of stable isotopes).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Demethyl Colchicine-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Demethyl Colchicine-d3. As a deuterated analog of a colchicine derivative, this compound should be handled with the same extreme caution as colchicine itself—a highly toxic substance. The following procedures are designed to ensure personnel safety and mitigate exposure risk through a multi-layered approach, prioritizing engineering controls and stringent work practices, with Personal Protective Equipment (PPE) as the critical final barrier.

The Foundational Principle: Understanding the Hazard

This compound, like its parent compound colchicine, is a potent cytotoxic agent. Its toxicity stems from its ability to disrupt microtubule polymerization by binding to tubulin.[1][2] This process is fundamental to cell division (mitosis), and its inhibition can lead to cell death.[2] Consequently, cells with high turnover rates, such as those in the gastrointestinal tract and bone marrow, are particularly susceptible.[1]

The primary hazards associated with this compound are:

  • Acute Toxicity: It is classified as fatal if swallowed.[3] The lethal dose in humans is reported to be as low as 7 mg, highlighting its extreme potency.[4]

  • Germ Cell Mutagenicity: It is suspected of causing genetic defects.[3]

  • Systemic Effects: Overexposure can lead to severe multi-organ damage, affecting the gastrointestinal, hepatic, renal, circulatory, and central nervous systems.[1][5][6]

Given these severe risks, a comprehensive safety strategy is not merely recommended; it is mandatory.

Beyond PPE: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. PPE should never be the sole line of defense.

  • Primary Engineering Control: The Chemical Fume Hood: All handling of this compound, especially when in solid or powdered form, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow contains aerosols and dust, preventing inhalation, which is a primary route of exposure.[5]

  • Administrative Controls:

    • Designated Areas: All work with this compound must be restricted to a designated and clearly marked area.

    • Training: Personnel must be thoroughly trained on the specific hazards and handling procedures for this compound before beginning any work.[8]

    • Prohibition of Consumption: Eating, drinking, and smoking are strictly forbidden in the laboratory areas where this compound is handled.[3][9][10]

    • Restricted Access: The storage location for this compound must be a locked, dry, and well-ventilated area accessible only to authorized personnel.[7][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and correct use of PPE are critical for preventing direct contact. The following protocol outlines the minimum requirements.

PPE Selection and Rationale
Protection TypeEquipment SpecificationPurpose & Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm or thicker).The outer glove provides the primary barrier, while the inner glove protects the skin during the doffing of the contaminated outer glove. Inspect gloves for any signs of degradation or puncture before use.[11]
Body Protection Disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs.A solid-front, disposable coat provides superior protection against splashes and dust compared to traditional cotton lab coats.[12] It must be buttoned to its full length.[12]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[11][12]Required at all times to protect eyes from dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[11]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Required for any operations outside of a certified fume hood, such as cleaning up a significant spill, where aerosol generation is possible.[5][13]
Foot Protection Full-coverage, closed-toe shoes.Protects feet from spills and dropped items. The skin between the shoe and ankle should not be exposed.[12]
Experimental Protocol: Donning and Doffing PPE

A. Donning Sequence (Putting On):

  • Footwear: Confirm you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully buttoned and cuffs are snug.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

B. Doffing Sequence (Taking Off): This sequence is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward. Dispose of it immediately.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]

Operational and Disposal Plans

Workflow for Handling this compound

The following diagram illustrates the critical decision points and workflow for safely handling this compound, from initial risk assessment to final waste disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Operation & Disposal A 1. Conduct Risk Assessment (Identify Hazards) B 2. Verify Engineering Controls (Fume Hood Certified?) A->B C 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) B->C D 4. Weigh Compound (Use 'Weigh by Difference' Technique) C->D Proceed to handling E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Surface F->G Experiment complete Spill Spill Occurs! F->Spill H 8. Segregate All Waste (Gloves, Vials, Tips, Coat) G->H I 9. Label as 'Cytotoxic Waste' H->I J 10. Doff PPE Correctly I->J K 11. Wash Hands Thoroughly J->K Spill_Response Execute Spill Protocol: 1. Evacuate & Secure Area 2. Don Respirator 3. Neutralize/Absorb 4. Clean & Decontaminate Spill->Spill_Response Emergency Response Spill_Response->H

Caption: Workflow for Safe Handling of this compound.

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate non-essential staff.[8]

  • Secure the Area: Restrict access to the spill area.

  • Don Additional PPE: Before re-entering, don a respirator if not already wearing one.

  • Contain the Spill:

    • For Solids: Gently cover the powder with absorbent pads dampened with water to avoid raising dust.[13] Do not sweep dry powder.[13]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[9]

  • Clean Up: Carefully collect the absorbed material and contaminated debris using scoops or forceps and place it into a labeled, sealed hazardous waste container.[7][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[8]

Waste Disposal Plan

All materials that come into contact with this compound are considered hazardous cytotoxic waste.[3][14]

  • Segregation: Use designated, clearly labeled, leak-proof containers for all contaminated waste, including gloves, lab coats, pipette tips, vials, and cleaning materials.[7]

  • Disposal: This waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[8][14] Do not mix with regular laboratory or biohazardous waste.

Emergency Procedures for Exposure

In all cases of exposure, seek immediate medical attention. [10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move the affected person to fresh air immediately.[7][12] If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[7][10]

Provide the Safety Data Sheet (SDS) for colchicine to the attending medical personnel.

References

  • Safety Data Sheet: Colchicine . Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Colchicine . Carl ROTH. Available from: [Link]

  • Material Safety Data Sheet: Colchicine . Leica Biosystems. Available from: [Link]

  • Safety Data Sheet: Colchicine . Fisher Scientific. Available from: [Link]

  • Standard Operating Procedure: Colchicine . University of Georgia Research. Available from: [Link]

  • Hazardous Substance Fact Sheet: Colchicine . New Jersey Department of Health. Available from: [Link]

  • Safe handling of cytotoxics: guideline recommendations . PMC. Available from: [Link]

  • Drug Label Information . U.S. Food and Drug Administration. Available from: [Link]

  • Drug Interaction Report: colchicine, Vitamin D3 . Drugs.com. Available from: [Link]

  • Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive. Available from: [Link]

  • ToxTidbits (January 2021): Colchicine . Maryland Poison Center. Available from: [Link]

  • Guide for handling cytotoxic drugs and related waste . WorkSafe QLD. Available from: [Link]

  • Severe colchicine intoxication; always lethal? . ResearchGate. Available from: [Link]

  • Safe handling of cytotoxic drugs and related waste . Pharm-Ed. Available from: [Link]

  • Policy for the safe handling and administration of cytotoxic drugs in adults with cancer . Available from: [Link]

  • Colchicine poisoning: the dark side of an ancient drug . PubMed. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Demethyl Colchicine-d3
Reactant of Route 2
Reactant of Route 2
2-Demethyl Colchicine-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。